Product packaging for 2-(Phenylthio)nicotinonitrile(Cat. No.:CAS No. 35620-68-9)

2-(Phenylthio)nicotinonitrile

Cat. No.: B1586985
CAS No.: 35620-68-9
M. Wt: 212.27 g/mol
InChI Key: AKYKVQMXDAVSNN-UHFFFAOYSA-N
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Description

2-(Phenylthio)nicotinonitrile (CAS 35620-68-9) is an organic compound with the molecular formula C₁₂H₈N₂S and a molecular weight of 212.27 g/mol. This solid compound has a melting point of 90-92 °C and is characterized as an irritant, requiring appropriate safety handling. As a nicotinonitrile derivative, this compound is a valuable building block in medicinal chemistry and drug discovery research. The structural core of nicotinonitriles is recognized for its diverse biological activities. Recent scientific literature highlights that nicotinonitrile derivatives are actively investigated for their potential as cytotoxic agents against various cancer cell lines, including leukemia and breast cancer, making them promising scaffolds in oncology research . Furthermore, structurally related analogs have demonstrated significant potential as inhibitors of critical enzymes such as α-glucosidase, tyrosinase, and urease, indicating applications in metabolic disorder, dermatology, and anti-infective research, respectively . The integration of the phenylthio moiety enhances the molecular diversity of this chemical space, allowing researchers to explore novel structure-activity relationships. This product is supplied for Research Use Only and is strictly intended for laboratory research and chemical synthesis. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2S B1586985 2-(Phenylthio)nicotinonitrile CAS No. 35620-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylsulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2S/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYKVQMXDAVSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379099
Record name 2-(phenylthio)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35620-68-9
Record name 2-(phenylthio)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(Phenylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Phenylthio)nicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The nicotinonitrile scaffold is a recognized "privileged structure," and its derivatization with a phenylthio group at the 2-position offers a versatile platform for generating novel molecular entities.[1] This document details the principal synthetic methodology for its preparation, focusing on the nucleophilic aromatic substitution (SNAr) pathway. It outlines a robust, step-by-step protocol, explains the mechanistic rationale behind the experimental choices, and presents a comprehensive characterization of the final compound, including its physicochemical and spectroscopic properties. The guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and utilize this valuable chemical building block.

Introduction and Significance

The pyridine ring is a cornerstone of numerous physiologically active compounds.[2] Within this vast chemical space, the nicotinonitrile (3-cyanopyridine) framework has emerged as a particularly fruitful scaffold for the development of therapeutic agents. Its presence in marketed drugs highlights its clinical relevance. The introduction of a thioether linkage, specifically a phenylthio group, at the 2-position of the nicotinonitrile ring creates this compound (CAS Number: 35620-68-9). This modification is significant as 2-thiopyridine derivatives are known to possess a wide range of bioactive properties.[3] The resulting molecule combines the favorable attributes of the nicotinonitrile core with the chemical and biological potential of the aryl thioether moiety, making it a valuable intermediate for library synthesis and lead optimization in drug discovery programs.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a halide, typically chloride, from the 2-position of the pyridine ring by a sulfur nucleophile.

Mechanistic Rationale

The SNAr reaction on a pyridine ring is analogous to the reaction on other electron-deficient aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The sulfur atom of thiophenol (or more accurately, the thiophenolate anion) acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the 2-chloronicotinonitrile. This position is activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the adjacent cyano group. This attack disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group, yielding the final product, this compound.

The use of a base is critical to deprotonate the thiophenol, generating the more potent thiophenolate nucleophile and driving the reaction to completion.

Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound from 2-chloronicotinonitrile and thiophenol.

Materials:

  • 2-Chloronicotinonitrile

  • Thiophenol

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO4), anhydrous

Procedure:

  • To a stirred solution of 2-chloronicotinonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add thiophenol (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain stirring under an inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Workup & Purification R1 2-Chloronicotinonitrile Condition Heat (80-90 °C) Inert Atmosphere 4-6 hours R1->Condition R2 Thiophenol R2->Condition R3 K2CO3 (Base) R3->Condition Solvent DMF (Solvent) Solvent->Condition W1 Quench with Water Condition->W1 Reaction Mixture W2 Ethyl Acetate Extraction W1->W2 W3 Wash (Water, Brine) W2->W3 W4 Dry (MgSO4) & Concentrate W3->W4 P Column Chromatography W4->P Crude Product Final This compound P->Final Purified Product

Caption: SNAr Synthesis of this compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The key properties of this compound are summarized below.

Data Summary
PropertyValue
Chemical Name This compound
CAS Number 35620-68-9
Molecular Formula C₁₂H₈N₂S
Molecular Weight 212.27 g/mol
Appearance Off-white to pale yellow solid
Melting Point Data not available in searched sources
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, DMF, DMSO)
Spectroscopic Characterization

Note: Specific experimental spectra for this compound were not available in the searched literature. The following are predicted characteristic signals based on the analysis of closely related structures and general principles of spectroscopy.

  • Infrared (IR) Spectroscopy:

    • ~2220-2230 cm⁻¹: A sharp, strong absorption band characteristic of the C≡N (nitrile) stretching vibration.[4]

    • ~3050-3100 cm⁻¹: Weak to medium bands corresponding to aromatic C-H stretching.

    • ~1560-1580 cm⁻¹ & 1440-1480 cm⁻¹: Bands associated with C=C and C=N stretching vibrations within the pyridine and phenyl rings.

    • ~690 cm⁻¹ and ~740 cm⁻¹: Strong bands from out-of-plane C-H bending, indicative of monosubstitution on the phenyl ring.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ~8.6 ppm (dd): The proton at the 6-position of the pyridine ring, downfield due to the proximity of the nitrogen atom.

    • ~7.9 ppm (dd): The proton at the 4-position of the pyridine ring.

    • ~7.4-7.6 ppm (m): A multiplet corresponding to the protons on the phenyl ring.

    • ~7.2 ppm (dd): The proton at the 5-position of the pyridine ring.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ~160-165 ppm: The carbon at the 2-position (C-S).

    • ~153 ppm: The carbon at the 6-position.

    • ~140 ppm: The carbon at the 4-position.

    • ~128-135 ppm: Resonances for the carbons of the phenyl ring.

    • ~122 ppm: The carbon at the 5-position.

    • ~116 ppm: The nitrile carbon (C≡N).

    • ~110 ppm: The carbon at the 3-position (C-CN).

  • Mass Spectrometry (MS):

    • [M]⁺: The molecular ion peak would be observed at m/z ≈ 212.04.[2]

Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly in oncology. The nicotinonitrile moiety is a key component of several approved tyrosine kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Role as a Kinase Inhibitor Pharmacophore

The pyridine ring can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The cyano group can act as a hydrogen bond acceptor, while the overall planar structure allows for favorable stacking interactions within the active site. The phenylthio substituent at the 2-position projects into a region of the binding pocket that can be exploited to enhance potency and selectivity. By modifying the phenyl ring with various substituents, medicinal chemists can fine-tune the compound's interaction with the target kinase and optimize its drug-like properties.

G cluster_kinase Kinase ATP-Binding Pocket cluster_interactions Molecular Interactions Scaffold This compound Scaffold Pyridine Pyridine Ring Scaffold->Pyridine Cyano Cyano Group Scaffold->Cyano Phenylthio Phenylthio Group Scaffold->Phenylthio Hinge Hinge Region (H-Bonding) Hydrophobic Hydrophobic Pocket Solvent Solvent-Exposed Region Pyridine->Hinge H-Bonding Cyano->Hinge H-Bond Acceptor Phenylthio->Hydrophobic Hydrophobic Interactions Phenylthio->Solvent Vector for Modification

Caption: Pharmacophoric interactions with a kinase active site.

The development of selective inhibitors for specific kinases is a major challenge due to the high homology among their ATP-binding sites. The strategic placement of the phenylthio group on the nicotinonitrile core provides a vector for chemical modification, enabling the synthesis of focused libraries to probe the structure-activity relationships (SAR) for a given kinase target. This approach can lead to the discovery of potent and selective inhibitors with therapeutic potential for various cancers and other diseases driven by aberrant kinase activity.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its preparation via nucleophilic aromatic substitution is a robust and scalable process. The combination of the privileged nicotinonitrile scaffold and the modifiable phenylthio group makes it an attractive building block for medicinal chemists. The insights provided in this guide regarding its synthesis, characterization, and potential applications as a kinase inhibitor pharmacophore are intended to facilitate its use in the discovery and development of next-generation therapeutic agents.

References

An In-depth Technical Guide to the Chemical Structure and Characterization of 2-(Phenylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Phenylthio)nicotinonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characterization, and potential applications.

Introduction

Nicotinonitrile derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities. The incorporation of a phenylthio substituent at the 2-position of the pyridine ring introduces a unique combination of electronic and steric properties, making this compound an intriguing scaffold for further chemical exploration. The nitrile group, a versatile functional group, can participate in various chemical transformations and is a known pharmacophore in numerous approved drugs.[1] This guide will delve into the essential aspects of this molecule, providing a robust foundation for its use in research and development.

Molecular Structure and Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application.

PropertyValueSource
IUPAC Name 2-(Phenylthio)pyridine-3-carbonitrileN/A
CAS Number 35620-68-9[2]
Molecular Formula C₁₂H₈N₂S[2]
Molecular Weight 212.27 g/mol [2]
Predicted LogP 3.1N/A

The structure of this compound, featuring a planar pyridine ring linked to a phenyl ring through a sulfur bridge, suggests potential for π-π stacking interactions in a solid state and specific binding interactions in biological systems.

Synthesis of this compound

The most logical and efficient synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a 2-halonicotinonitrile with a sulfur nucleophile. 2-Chloronicotinonitrile is a readily available starting material for this transformation.

Reaction Scheme

dot digraph "Synthesis of this compound" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

} dot

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 2-Chloronicotinonitrile

  • Thiophenol

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinonitrile (1.0 eq).

  • Solvent and Base: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 eq).

  • Nucleophile Addition: Slowly add thiophenol (1.1 eq) to the stirring suspension at room temperature.

  • Reaction Monitoring: The reaction mixture is then heated to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Expertise & Experience Insight: The choice of a polar aprotic solvent like DMF or DMSO is crucial as it facilitates the SNAr reaction by solvating the cation of the base and leaving the anion more nucleophilic.[3] The use of a slight excess of thiophenol ensures the complete conversion of the starting material. The reaction temperature is a critical parameter; while elevated temperatures are often required for SNAr reactions on less activated rings, monitoring is essential to prevent potential side reactions.[3]

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.60dd1HH6 (Pyridine)
~ 7.90dd1HH4 (Pyridine)
~ 7.60 - 7.40m5HPhenyl protons
~ 7.20dd1HH5 (Pyridine)

Causality Behind Predicted Shifts: The proton at the 6-position (H6) is expected to be the most downfield-shifted pyridine proton due to its proximity to the electronegative nitrogen atom. The protons of the phenyl ring will likely appear as a complex multiplet in the aromatic region.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 160C2 (Pyridine, C-S)
~ 153C6 (Pyridine)
~ 140C4 (Pyridine)
~ 135 - 128Phenyl carbons
~ 122C5 (Pyridine)
~ 117CN (Nitrile)
~ 110C3 (Pyridine, C-CN)

Expertise & Experience Insight: The carbon atom attached to the sulfur (C2) is expected to be significantly downfield due to the deshielding effect of both the sulfur and the adjacent nitrogen atom. The nitrile carbon (CN) typically resonates in the 115-120 ppm range. These predicted values are based on the analysis of similar nicotinonitrile and phenylthio-substituted aromatic compounds.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Spectrum (KBr pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2225StrongC≡N stretch (Nitrile)
~ 1600 - 1450Medium-StrongAromatic C=C skeletal vibrations
~ 750 and 690StrongC-H out-of-plane bending (monosubstituted benzene)

Causality Behind Predicted Absorptions: The most characteristic absorption will be the strong, sharp peak around 2225 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.[6] The presence of both the pyridine and phenyl rings will give rise to a series of bands in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

m/zPredicted Fragment
212[M]⁺ (Molecular ion)
185[M - HCN]⁺
109[C₆H₅S]⁺
77[C₆H₅]⁺

Expertise & Experience Insight: The molecular ion peak at m/z 212 would be prominent. A key fragmentation pathway would likely involve the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring. The cleavage of the C-S bond would lead to the formation of the phenylthio cation ([C₆H₅S]⁺) and the phenyl cation ([C₆H₅]⁺). The fragmentation pattern of the isomeric 2-(Phenylthio)isonicotinonitrile shows a prominent molecular ion peak, supporting this prediction.[7]

Reactivity and Potential Applications

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups.

  • Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further derivatization.

  • Pyridine Ring: The pyridine nitrogen can be quaternized or oxidized. The ring itself can undergo electrophilic substitution, although it is generally deactivated.

  • Phenylthio Group: The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can modulate the electronic properties and biological activity of the molecule.

dot digraph "Reactivity_of_2_Phenylthionicotinonitrile" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

} dot

Caption: Key reactive sites of this compound.

Applications in Drug Development

Nicotinonitrile derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent biological activities. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The phenylthio moiety can enhance binding to protein targets through hydrophobic and sulfur-pi interactions. Potential therapeutic areas for derivatives of this compound include:

  • Anticancer Agents: Many nicotinonitrile derivatives have shown promise as anticancer agents by targeting various cellular pathways.

  • Antimicrobial Agents: The pyridine scaffold is present in numerous antimicrobial drugs, and the addition of the phenylthio group could lead to novel antibacterial or antifungal compounds.

  • Enzyme Inhibitors: The nitrile group is a key feature in several enzyme inhibitors, where it can interact with active site residues.

The structural features of this compound make it an attractive starting point for the design of new bioactive molecules.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical landscape. This guide has provided a detailed overview of its synthesis, a predictive analysis of its structural characterization, and an exploration of its potential reactivity and applications. As a Senior Application Scientist, I am confident that the information presented herein will be a valuable resource for researchers working to unlock the full potential of this and related molecules in the advancement of chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 2-(Phenylthio)nicotinonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Directive: An Introduction to a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a diverse range of biological targets. The nicotinonitrile scaffold, a pyridine ring functionalized with a cyano group, is a prominent member of this class. This guide focuses on a key derivative, 2-(Phenylthio)nicotinonitrile, providing a comprehensive technical overview for researchers engaged in drug discovery and development.

This document will delve into the nomenclature, synthesis, chemical properties, and, most importantly, the established and potential applications of this compound as a building block and pharmacophore in the creation of novel therapeutic agents. The information presented herein is curated to provide both foundational knowledge and actionable insights for laboratory practice.

Scientific Integrity & Logic: A Senior Application Scientist's Perspective

As a senior application scientist, the emphasis of this guide is not merely on the presentation of facts but on the contextualization of data to inform experimental design and interpretation. The core tenets of this guide are Expertise, Trustworthiness, and Authoritative Grounding.

  • Expertise & Experience: The synthetic protocols and analytical interpretations are presented with an emphasis on the "why" behind the "how." Understanding the rationale for specific reagents, reaction conditions, and characterization techniques is paramount for successful and reproducible research.

  • Trustworthiness: Each piece of technical data is presented to be self-validating. For instance, synthetic procedures are detailed to a degree that allows for replication, and analytical data is interpreted to confirm the identity and purity of the target compound.

  • Authoritative Grounding & Comprehensive References: All claims regarding reaction mechanisms, biological activities, and analytical standards are supported by citations to peer-reviewed scientific literature. A comprehensive list of references with clickable URLs is provided at the end of this guide to facilitate further investigation.

Section 1: Core Identity - CAS Number and Nomenclature

A clear and unambiguous identification of a chemical entity is the foundation of all scientific communication and research. This section provides the essential identifiers for this compound.

Chemical Abstract Service (CAS) Number

The unique CAS Registry Number for this compound is 35620-68-9 .[1] This identifier is crucial for database searches, regulatory submissions, and procurement.

Nomenclature

The systematic and common names for this compound are as follows:

  • Systematic IUPAC Name: 2-(Phenylsulfanyl)pyridine-3-carbonitrile[2]

  • Common Name: this compound

  • Other Synonyms: 3-Cyano-2-(phenylthio)pyridine

The nomenclature highlights the key structural features: a pyridine ring with a cyano group at the 3-position (nicotinonitrile) and a phenylthio (or phenylsulfanyl) group at the 2-position.

Molecular and Physical Properties

A summary of the key molecular and physical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₁₂H₈N₂S[1]
Molecular Weight 212.27 g/mol [1]
Appearance Off-white to pale yellow crystalline powder[3]

Section 2: Synthesis and Reactivity

The synthetic accessibility of a molecule is a critical factor in its utility for drug discovery programs. This section outlines a reliable synthetic protocol for this compound and discusses its chemical reactivity.

Synthetic Protocol: Nucleophilic Aromatic Substitution

The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the 2-position of the nicotinonitrile ring by a sulfur nucleophile.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reagents & Conditions cluster_2 Product 2-Chloronicotinonitrile 2-Chloronicotinonitrile Product This compound 2-Chloronicotinonitrile->Product + Thiophenol Thiophenol Thiophenol Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, DMSO) Temperature Heat

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

  • Preparation: To a solution of 2-chloronicotinonitrile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base (e.g., potassium carbonate, 1.5 eq).

  • Addition of Thiophenol: To the stirred suspension, add thiophenol (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are chosen to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

  • Base: A base is required to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion. Potassium carbonate is a mild and effective base for this transformation. Stronger bases like sodium hydride can also be used.[4]

  • Temperature: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Chemical Reactivity

The this compound molecule possesses several reactive sites that can be exploited for further chemical transformations:

  • Nitrile Group: The cyano group can undergo hydrolysis to the corresponding carboxylic acid or amide, or be reduced to an amine.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can also undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrile and phenylthio groups makes it less reactive.

  • Sulfur Atom: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic properties and biological activity of the molecule.

Section 3: Applications in Drug Development

The nicotinonitrile scaffold is a cornerstone in the development of a variety of therapeutic agents.[5] The introduction of a phenylthio group at the 2-position provides a versatile platform for generating derivatives with a broad spectrum of pharmacological activities.

Anticancer Activity

Numerous studies have demonstrated the potential of nicotinonitrile derivatives as anticancer agents.[6][7] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. The phenylthio moiety can engage in hydrophobic and π-stacking interactions within the active site of these enzymes, contributing to the binding affinity and inhibitory potency of the molecule.

Signaling Pathway Example: Kinase Inhibition

G cluster_0 Cell Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor This compound Derivative Inhibitor->Kinase_A Inhibits

Caption: Simplified diagram of a kinase signaling pathway inhibited by a this compound derivative.

Antimicrobial and Antiviral Activity

Derivatives of 2-oxonicotinonitrile have shown promising antimicrobial and antiviral activities.[8] The ability of the nicotinonitrile scaffold to act as a bioisostere for other heterocyclic systems, combined with the diverse chemical space that can be explored through modification of the phenylthio group, makes this a promising area for the development of new anti-infective agents.

Other Therapeutic Areas

The versatility of the nicotinonitrile core suggests its potential in other therapeutic areas, including anti-inflammatory, and neuroprotective applications.[2] Further research is warranted to explore the full therapeutic potential of this privileged scaffold.

Section 4: Analytical Characterization

Robust analytical methods are essential for confirming the structure and assessing the purity of synthesized compounds. This section details the key analytical techniques for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[9]

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals include those for the aromatic protons of the phenyl and pyridine rings.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the characteristic signal for the nitrile carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[10] For this compound, the expected molecular ion peak ([M]⁺ or [M+H]⁺) would correspond to its molecular weight of 212.27 g/mol .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

Summary of Expected Analytical Data:

TechniqueKey FeatureExpected Value/Observation
¹H NMR Aromatic ProtonsSignals in the aromatic region (δ 7.0-9.0 ppm)
¹³C NMR Nitrile CarbonSignal around δ 115-120 ppm
Mass Spec (ESI+) Molecular Ionm/z ≈ 213.04 ([M+H]⁺)
IR Spectroscopy Nitrile Stretch~2225 cm⁻¹

Section 5: Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Toxicity: The toxicological properties of this compound have not been extensively studied. It should be handled with care, assuming it may be harmful.

Conclusion: A Versatile Building Block for Future Discoveries

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the multiple points for chemical modification, provides access to a rich chemical space. The demonstrated and potential biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore the importance of this privileged scaffold. This technical guide has provided a comprehensive overview of the essential information required for researchers to effectively utilize this compound in their research endeavors, from its fundamental properties and synthesis to its potential applications in the development of novel therapeutics.

References

Spectroscopic Unveiling of 2-(Phenylthio)nicotinonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(Phenylthio)nicotinonitrile, a molecule of interest in medicinal chemistry and materials science. Given the current absence of publicly available experimental spectroscopic data for this specific compound, this guide leverages high-fidelity predicted data to offer insights into its structural features. This approach is supported by detailed, field-proven experimental protocols for data acquisition and in-depth principles of spectral interpretation, empowering researchers to either verify these predictions or characterize similar novel compounds.

Introduction to this compound and Its Spectroscopic Characterization

This compound, with the chemical structure C₁₂H₈N₂S, belongs to a class of substituted nicotinonitriles. The strategic placement of a phenylthio group at the 2-position of the pyridine ring introduces unique electronic and steric properties, making it a valuable scaffold in drug discovery and the development of functional organic materials. Accurate structural elucidation through spectroscopic methods is paramount for its application and further development. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a foundational understanding of its molecular architecture.

To visualize the molecule at the heart of our discussion, the following diagram illustrates the structure and atom numbering of this compound.

Figure 1. Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.60Doublet of Doublets1HH6
7.85Doublet of Doublets1HH4
7.55Multiplet2HH2', H6'
7.45Multiplet3HH3', H4', H5'
7.30Doublet of Doublets1HH5

Note: Predicted data generated using advanced NMR prediction software. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Acquisition

This protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum for a small organic molecule like this compound.[4][5]

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6][7] Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[7]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 30° or 45° pulse angle.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm for organic molecules).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[8]

    • Integrate the peaks to determine the relative number of protons.

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals distinct signals for the protons on the pyridine and phenyl rings.[9][10][11][12]

  • Pyridine Ring Protons: The protons on the nicotinonitrile ring are expected to be in the downfield region due to the electron-withdrawing nature of the nitrogen atom and the nitrile group.

    • H6: Predicted at the lowest field (~8.60 ppm) due to its proximity to the electronegative ring nitrogen. It is expected to appear as a doublet of doublets due to coupling with H5 and H4.

    • H4: Also in the downfield region (~7.85 ppm), appearing as a doublet of doublets from coupling to H5 and H6.

    • H5: Predicted to be the most upfield of the pyridine protons (~7.30 ppm) and will also be a doublet of doublets due to coupling with H4 and H6.

  • Phenyl Ring Protons: The protons of the phenylthio group are expected in the aromatic region.

    • The protons ortho to the sulfur (H2' and H6') are predicted around 7.55 ppm.

    • The meta (H3', H5') and para (H4') protons are expected to be in a similar region, around 7.45 ppm, likely appearing as a complex multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. As with the proton NMR, the following data is based on prediction due to the lack of available experimental spectra.[2][3][13]

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)Assignment
160.5C2
153.0C6
140.0C4
135.0C1'
131.0C2', C6'
129.5C4'
129.0C3', C5'
123.0C5
117.0CN
108.0C3

Note: Predicted data generated using advanced NMR prediction software. Actual experimental values may vary.

Experimental Protocol for ¹³C NMR Acquisition

This protocol describes a standard method for obtaining a proton-decoupled ¹³C NMR spectrum.[14][15][16][17][18]

  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Use 50-100 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent.[6]

  • Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

  • Data Acquisition:

    • Use a standard pulse program for proton-decoupled ¹³C NMR.

    • Set the spectral width to encompass all expected carbon signals (typically 0-220 ppm).[17]

    • A 30° pulse with a 4-second acquisition time and no relaxation delay is often suitable for small molecules.[18]

    • A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.[14]

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows distinct signals for each carbon atom in this compound.

  • Pyridine Ring Carbons:

    • C2: Attached to both the electronegative nitrogen and the sulfur atom, this carbon is predicted to be the most downfield in the pyridine ring (~160.5 ppm).

    • C6 and C4: These carbons are also significantly downfield due to the influence of the ring nitrogen, predicted around 153.0 ppm and 140.0 ppm, respectively.

    • C5 and C3: These carbons are expected at higher field, with C3 being the most shielded of the pyridine ring carbons (~108.0 ppm) due to its position relative to the nitrogen and being adjacent to the electron-withdrawing nitrile group.

  • Phenyl Ring Carbons:

    • C1': The ipso-carbon attached to the sulfur is predicted around 135.0 ppm.

    • The other phenyl carbons (C2'/C6', C3'/C5', and C4') are expected in the typical aromatic region of 129-131 ppm.

  • Nitrile Carbon: The carbon of the nitrile group (CN) is predicted to appear around 117.0 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The predicted IR spectrum for this compound highlights key vibrational modes. The prediction of IR spectra is often based on Density Functional Theory (DFT) calculations, which can provide good accuracy for vibrational frequencies.[19][20][21][22][23]

Predicted IR Data
Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H stretch
~2225Strong, SharpC≡N stretch (nitrile)
~1600-1450Medium-StrongC=C and C=N ring stretching
~1100-1000MediumC-S stretch
~800-700StrongAromatic C-H out-of-plane bending

Note: Predicted data generated using computational chemistry software. Actual experimental values may vary.

Experimental Protocol for FTIR-ATR Acquisition

Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of solid samples with minimal preparation.[24][25][26][27][28]

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Post-Measurement:

    • Release the pressure and remove the sample.

    • Clean the ATR crystal thoroughly with a solvent-moistened wipe.

Interpretation of the Predicted IR Spectrum

The predicted IR spectrum of this compound is expected to show several characteristic absorption bands.[29][30][31][32][33]

  • Aromatic C-H Stretch: Weak to medium bands are expected in the 3100-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the pyridine and phenyl rings.

  • Nitrile (C≡N) Stretch: A strong and sharp absorption band is predicted around 2225 cm⁻¹. This is a highly characteristic peak for a nitrile group conjugated with an aromatic system.[31]

  • Aromatic Ring Vibrations: A series of medium to strong bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the aromatic rings.

  • C-S Stretch: The stretching vibration of the C-S bond is expected to appear as a medium intensity band in the 1100-1000 cm⁻¹ region.

  • Aromatic C-H Bending: Strong absorptions in the 800-700 cm⁻¹ region correspond to the out-of-plane C-H bending vibrations of the substituted aromatic rings, which can provide information about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. Electron Ionization (EI) is a common technique for volatile organic compounds.[34][35][36][37][38] The predicted mass spectrum is based on established fragmentation rules for similar chemical structures.[39][40][41][42]

Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Relative IntensityPossible Fragment
212High[M]⁺˙ (Molecular Ion)
185Medium[M - HCN]⁺˙
109High[C₆H₅S]⁺
77Medium[C₆H₅]⁺

Note: Predicted data based on common fragmentation pathways. Actual fragmentation may vary.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

The following is a general procedure for obtaining an EI mass spectrum.[35][36][37]

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for samples that are amenable to GC.

  • Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).

  • Fragmentation: The excess energy imparted during ionization can cause the molecular ion to fragment into smaller charged and neutral species.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Predicted Mass Spectrum and Fragmentation Pathway

The predicted EI mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.

  • Molecular Ion ([M]⁺˙): A strong molecular ion peak is expected at m/z 212, corresponding to the molecular weight of the compound. The presence of sulfur and two nitrogen atoms will give a characteristic isotopic pattern.

  • Fragmentation: The fragmentation of the molecular ion is a key aspect of structural confirmation. The following diagram illustrates a plausible fragmentation pathway.

Fragmentation_Pathway M [C₁₂H₈N₂S]⁺˙ m/z = 212 F1 [C₁₁H₈NS]⁺ m/z = 185 M->F1 - HCN F2 [C₆H₅S]⁺ m/z = 109 M->F2 - C₆H₃N₂ F3 [C₆H₅]⁺ m/z = 77 F2->F3 - S

Figure 2. Predicted fragmentation pathway of this compound.

  • Loss of HCN (m/z 185): A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule, which would result in a fragment ion at m/z 185.

  • Cleavage of the C-S Bond: Cleavage of the bond between the pyridine ring and the sulfur atom can lead to the formation of the phenylthio cation ([C₆H₅S]⁺) at m/z 109, which is often a stable and abundant fragment.

  • Formation of the Phenyl Cation (m/z 77): Subsequent loss of the sulfur atom from the phenylthio cation can produce the phenyl cation ([C₆H₅]⁺) at m/z 77.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with detailed experimental protocols and interpretation guidelines, serve as a valuable resource for researchers in medicinal chemistry, drug development, and materials science. While predicted data offers a strong foundation for understanding the structural attributes of this molecule, experimental verification remains the gold standard. The protocols and interpretive logic detailed herein are designed to facilitate such empirical studies, ultimately contributing to the advancement of research involving this and related compounds.

References

An In-Depth Technical Guide to 2-(Phenylthio)nicotinonitrile: Discovery and Historical Background

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)nicotinonitrile, a molecule featuring a pyridine ring substituted with a cyano group and a phenylthio moiety, represents a significant scaffold in the landscape of medicinal chemistry. As a member of the broader class of nicotinonitriles (3-cyanopyridines), it is rooted in a rich history of synthetic exploration and pharmacological investigation. The unique electronic properties conferred by the electron-withdrawing nitrile group and the versatile phenylthio substituent make this compound and its derivatives attractive candidates for interaction with a diverse array of biological targets. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and known biological significance of this compound, offering valuable insights for researchers engaged in drug discovery and development.

The Nicotinonitrile Core: A Privileged Scaffold in Medicinal Chemistry

The nicotinonitrile framework is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its synthetic tractability and the amenability of the pyridine ring to various substitutions have enabled the generation of extensive compound libraries with a wide spectrum of pharmacological activities.[1] Marketed drugs such as the kinase inhibitors Bosutinib and Neratinib, as well as cardiotonic agents like Milrinone and Olprinone, all feature the nicotinonitrile core, highlighting its therapeutic importance. Research has consistently demonstrated that substituted nicotinonitriles exhibit a remarkable range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]

Discovery and Historical Context

While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its emergence can be understood within the broader context of the exploration of nicotinonitrile chemistry. The synthesis of the parent compound, nicotinonitrile, has been known for over a century, with early methods involving the dehydration of nicotinamide or the reaction of 3-pyridinesulfonic acid with cyanides.[2]

The introduction of substituents at the 2-position of the nicotinonitrile ring, particularly via nucleophilic aromatic substitution, became a key strategy for diversifying this scaffold. The reaction of 2-halonicotinonitriles with various nucleophiles, including thiols, provided a direct route to compounds like this compound. This synthetic approach is a cornerstone of heterocyclic chemistry and has been widely employed in the preparation of a vast number of 2-substituted pyridines.

The specific impetus for the synthesis of this compound likely arose from structure-activity relationship (SAR) studies aimed at exploring the therapeutic potential of nicotinonitrile derivatives. The lipophilic and electronically versatile nature of the phenylthio group made it a logical choice for modulating the physicochemical properties and biological activity of the nicotinonitrile core.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinonitrile and thiophenol.

Synthesis 2-Chloronicotinonitrile 2-Chloronicotinonitrile Reaction 2-Chloronicotinonitrile->Reaction Thiophenol Thiophenol Thiophenol->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Temperature Elevated Temperature Temperature->Reaction This compound This compound Byproduct Salt Byproduct (e.g., KCl, NaCl) Reaction->this compound Reaction->Byproduct

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Objective: To synthesize this compound from 2-chloronicotinonitrile and thiophenol.

Materials:

  • 2-Chloronicotinonitrile

  • Thiophenol

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinonitrile (1 equivalent) in an appropriate volume of anhydrous DMF or DMSO.

  • Base Addition: Add potassium carbonate (1.5-2 equivalents) to the solution. Alternatively, for a more reactive approach, sodium hydride (1.1 equivalents) can be used, in which case the thiophenol is typically added to a suspension of NaH in the solvent first to form the sodium thiophenolate in situ.

  • Nucleophile Addition: Slowly add thiophenol (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and commonly used base for this type of reaction. Sodium hydride is a stronger, non-nucleophilic base that can be used to deprotonate the thiophenol completely, leading to a faster reaction rate.

  • Choice of Solvent: DMF and DMSO are polar aprotic solvents that are excellent for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile (thiophenolate) relatively unsolvated and thus more reactive.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Physicochemical Properties

PropertyValueReference
CAS Number 35620-68-9[3]
Molecular Formula C₁₂H₈N₂S[3]
Molecular Weight 212.27 g/mol [3]
Appearance Off-white to pale yellow crystalline powder
Melting Point Not explicitly reported in searches
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.

Biological Activities and Potential Applications

While specific and extensive biological data for this compound is not widely published, the broader classes of nicotinonitriles and phenylthio-containing compounds have demonstrated significant pharmacological potential.

Antimicrobial and Antifungal Activity

Nicotinonitrile derivatives have been investigated for their antimicrobial and antifungal properties.[1][4] The presence of the sulfur atom in the phenylthio moiety may enhance these activities, as sulfur-containing heterocycles are known to possess a wide range of antimicrobial effects. For instance, various nicotinamide derivatives have shown promising antifungal activity.[4]

Anticancer Activity

A significant area of research for nicotinonitrile derivatives is in oncology.[5][6][7] Many kinase inhibitors incorporate the nicotinonitrile scaffold. The phenylthio group can engage in hydrophobic and aromatic interactions within the active sites of enzymes, potentially contributing to inhibitory activity. Cytotoxicity studies on various novel nicotinonitrile derivatives have shown promising results against different cancer cell lines.[6][7][8]

Antitubercular Activity

Derivatives containing a phenylthio moiety have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis.[9] Although these studies did not specifically report on this compound, they highlight the potential of the phenylthio scaffold in the development of new antitubercular agents.[9]

Structure-Activity Relationship (SAR) Insights

SAR cluster_scaffold Core Scaffold cluster_substituents Key Substituents cluster_activity Biological Activity Nicotinonitrile Nicotinonitrile Core (Electron-withdrawing, H-bond acceptor) Bioactivity Modulation of Biological Targets Nicotinonitrile->Bioactivity Foundation for activity Phenylthio 2-Phenylthio Group (Lipophilic, Aromatic interactions) Phenylthio->Bioactivity Influences potency and selectivity Cyano 3-Cyano Group (Polar, H-bond acceptor) Cyano->Bioactivity Key for target binding

The biological activity of this compound and its analogs is governed by the interplay of its structural components:

  • The Pyridine Ring: Serves as a rigid scaffold and can participate in hydrogen bonding and π-π stacking interactions with biological targets.

  • The 3-Cyano Group: Acts as a strong electron-withdrawing group, influencing the electronics of the pyridine ring. It can also function as a hydrogen bond acceptor, which is crucial for binding to many enzymes and receptors.

  • The 2-Phenylthio Group: This substituent significantly impacts the molecule's lipophilicity, which affects its pharmacokinetic properties such as cell permeability and metabolic stability. The phenyl ring can engage in hydrophobic and π-π interactions, while the sulfur atom can act as a hydrogen bond acceptor or participate in other non-covalent interactions. Modifications to the phenyl ring (e.g., addition of electron-donating or -withdrawing groups) can be used to fine-tune the biological activity.

Future Directions

This compound represents a valuable starting point for further medicinal chemistry exploration. Future research could focus on:

  • Synthesis of Analogs: A systematic synthesis of derivatives with substitutions on the phenyl ring could elucidate detailed SAR and lead to compounds with enhanced potency and selectivity for specific biological targets.

  • Comprehensive Biological Screening: A thorough evaluation of the antimicrobial, antifungal, antiviral, and cytotoxic activities of this compound is warranted to fully understand its therapeutic potential.

  • Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies would be crucial to understand how this molecule interacts with its biological targets at a molecular level.

Conclusion

This compound is a synthetically accessible molecule that belongs to the medicinally significant class of nicotinonitriles. While its specific discovery and detailed biological profile are not extensively documented, its chemical structure suggests significant potential for pharmacological activity. The established synthetic route via nucleophilic aromatic substitution provides a robust platform for the generation of a diverse library of analogs for further investigation. This in-depth guide serves as a foundational resource for researchers, providing the necessary historical context, synthetic methodology, and an understanding of the potential biological significance of this intriguing heterocyclic scaffold.

References

Unveiling the Molecular Landscape of 2-(Phenylthio)nicotinonitrile: A Theoretical and Computational Odyssey

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide navigates the theoretical and computational methodologies employed to elucidate the multifaceted nature of 2-(Phenylthio)nicotinonitrile. Moving beyond a mere recitation of protocols, this document provides a foundational understanding of the rationale behind selecting specific computational tools and how the generated data converge to paint a holistic picture of the molecule's structural, electronic, and reactive properties. We will explore the synergy between Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis to dissect intramolecular and intermolecular forces, predict spectroscopic behavior, and identify key features relevant to its potential applications in medicinal chemistry and materials science. This guide is designed to empower researchers to not only interpret but also critically evaluate and design their own computational investigations into this and similar molecular systems.

Introduction: The Significance of the Nicotinonitrile Scaffold

The nicotinonitrile framework is a privileged scaffold in medicinal chemistry and materials science, renowned for its versatile biological activities and intriguing photophysical properties. The introduction of a phenylthio substituent at the 2-position of the pyridine ring in this compound creates a molecule of significant interest. This modification is anticipated to modulate the electronic distribution, steric profile, and intermolecular interaction capabilities of the parent nicotinonitrile, thereby influencing its reactivity, stability, and potential as a therapeutic agent or a functional organic material.

To unlock the full potential of this compound, a deep understanding of its fundamental molecular properties is paramount. While experimental synthesis and characterization are indispensable, theoretical and computational studies offer a powerful, complementary lens through which to explore the molecule's behavior at an atomic and electronic level. This guide will illuminate the path for such an investigation.

The Computational Toolkit: A Rationale-Driven Approach

The selection of computational methods is not arbitrary; it is a carefully considered process aimed at answering specific chemical questions with the appropriate level of theory and computational cost. For a molecule like this compound, a multi-pronged approach is most effective.

Density Functional Theory (DFT): The Workhorse of Quantum Chemistry

DFT has emerged as the workhorse for computational studies of medium-sized organic molecules due to its favorable balance of accuracy and computational efficiency.[1][2][3] The choice of functional and basis set is critical for obtaining reliable results.

  • Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for a wide range of organic systems, providing a good description of molecular geometries, vibrational frequencies, and electronic properties.[3]

  • Basis Set Selection: A Pople-style basis set, such as 6-311G(d,p) or 6-311++G(d,p), offers a robust description of the electronic structure. The inclusion of polarization functions (d,p) is crucial for accurately modeling the geometry around the sulfur atom and the delocalized π-systems of the aromatic rings. Diffuse functions (++) are recommended when studying anions or systems with significant non-covalent interactions.[2][4]

Experimental Protocol: DFT-Based Molecular Property Prediction
  • Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to find its lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Calculations: Following optimization, a frequency calculation is performed to confirm that the obtained structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra. These theoretical spectra can be directly compared with experimental data to validate the computational model.[2][5]

  • Electronic Property Calculations: From the optimized geometry, a wealth of electronic properties can be derived, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[1][2][6]

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack.[2][7]

Delving Deeper: Advanced Computational Analyses

While DFT provides a macroscopic view of the molecule, more nuanced analyses are required to understand the intricate web of interactions that govern its behavior.

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

NBO analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized "natural" bond orbitals that correspond to Lewis structures (bonds and lone pairs). The key insights from NBO analysis include:

  • Donor-Acceptor Interactions: NBO analysis quantifies the stabilizing energy associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, often described as hyperconjugation, are vital for understanding molecular stability and reactivity.[6]

  • Hybridization and Bond Character: The analysis provides information on the hybridization of atomic orbitals in forming bonds, offering insights into bond strengths and angles.

Hirshfeld Surface Analysis: Mapping Intermolecular Interactions

In the solid state, the properties of a material are dictated by how molecules pack together. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions.[1][7][8][9][10][11]

  • d_norm Surface: This surface maps the normalized contact distance, highlighting regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.[8][10]

  • 2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[1][8][9]

Data Presentation and Visualization

Clear and concise presentation of computational data is essential for effective communication of research findings.

Table 1: Predicted Molecular Properties of this compound (Illustrative)
ParameterCalculated Value
Optimized Energy (Hartree)Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value
Table 2: Key Vibrational Frequencies and Assignments (Illustrative)
Wavenumber (cm⁻¹)Vibrational Mode
ValueC≡N stretch
ValueC-S stretch
ValuePhenyl ring C-H stretch
ValuePyridine ring C-N stretch

Diagrams: Visualizing Concepts and Workflows

Computational_Workflow cluster_DFT Density Functional Theory (DFT) cluster_Advanced Advanced Analyses cluster_Output Outputs A Geometry Optimization B Frequency Calculation A->B C Electronic Properties (HOMO, LUMO, MEP) A->C E Hirshfeld Surface Analysis A->E Analyze Intermolecular Interactions F Optimized Structure A->F G Vibrational Spectra B->G D Natural Bond Orbital (NBO) Analysis C->D Investigate Intramolecular Interactions H Electronic Reactivity C->H I Bonding & Delocalization D->I J Crystal Packing Insights E->J

Caption: A generalized workflow for the theoretical and computational study of this compound.

Caption: A 2D representation of the molecular structure of this compound.

Conclusion: Synthesizing a Comprehensive Molecular Portrait

The theoretical and computational investigation of this compound, through the synergistic application of DFT, NBO, and Hirshfeld surface analysis, provides a rich and detailed understanding of its molecular properties. This guide has outlined a robust framework for such a study, emphasizing the rationale behind methodological choices. The insights gained from these computational approaches are invaluable for predicting the molecule's behavior, interpreting experimental data, and guiding the design of future derivatives with tailored properties for applications in drug discovery and materials science. By embracing these computational tools, researchers can accelerate the innovation cycle and unlock the full potential of this promising class of molecules.

References

The Alchemical Core: A Technical Guide to the Fundamental Reaction Mechanisms of 2-(Phenylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-(Phenylthio)nicotinonitrile stands as a versatile scaffold in heterocyclic chemistry, a linchpin in the synthesis of a multitude of biologically active molecules. Its unique arrangement of a pyridine ring, a nitrile group, and a phenylthio moiety imparts a rich and varied reactivity. This technical guide delves into the fundamental reaction mechanisms that govern the transformations of this compound. We will explore the causality behind its reactivity, from intramolecular cyclizations to nucleophilic substitutions and functional group manipulations. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles that make this compound a valuable tool in the quest for novel therapeutics and functional materials.

Introduction: The Strategic Importance of the this compound Scaffold

The nicotinonitrile framework is a privileged structure in medicinal chemistry, appearing in a range of approved drugs and clinical candidates. The introduction of a phenylthio group at the 2-position of the pyridine ring creates a molecule with a finely tuned electronic profile. The electron-withdrawing nature of the nitrile group activates the pyridine ring towards nucleophilic attack, while the phenylthio group serves as a versatile leaving group or a site for further functionalization. This combination of features allows for a diverse array of chemical transformations, making this compound a strategic starting material for the construction of complex heterocyclic systems.

The Cornerstone of Reactivity: Intramolecular Cyclization via the Thorpe-Ziegler Reaction

One of the most powerful and frequently exploited reaction pathways of 2-(substituted-thio)nicotinonitriles is the intramolecular cyclization to form thieno[2,3-b]pyridines. This transformation proceeds through the Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of a dinitrile or a nitrile and an ester. In the case of this compound derivatives bearing an α-carbanion-stabilizing group on the sulfur-linked methylene, this reaction provides a direct route to the medicinally important thieno[2,3-b]pyridine core.

The mechanism is initiated by the deprotonation of the carbon adjacent to the sulfur atom by a strong base, such as potassium tert-butoxide. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the nitrile carbon. Subsequent tautomerization and protonation yield the 3-aminothieno[2,3-b]pyridine derivative. The reaction is particularly efficient when the carbanion is stabilized by an adjacent electron-withdrawing group (e.g., aryl, 2-thienyl).[1]

Experimental Protocol: Synthesis of 3-Amino-2-arylthieno[2,3-b]pyridines

  • To a solution of the appropriate 2-(arylmethylthio)nicotinonitrile (1 mmol) in anhydrous N,N-dimethylformamide (10 mL), add potassium tert-butoxide (1.2 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into ice-water (50 mL) and neutralize with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 3-aminothieno[2,3-b]pyridine derivative.

Table 1: Representative Yields of Thieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization

R Group on MethyleneBaseSolventTime (h)Yield (%)Reference
PhenylKOButDMF285[1]
4-ChlorophenylKOButDMF2.582[1]
2-ThienylKOButDMF1.590[1]

Thorpe_Ziegler Thorpe-Ziegler Cyclization of a 2-(Arylmethylthio)nicotinonitrile start 2-(Arylmethylthio)nicotinonitrile carbanion Carbanion Intermediate start->carbanion Deprotonation base Base (e.g., KOBu-t) imine_anion Cyclized Imine Anion carbanion->imine_anion Cyclization cyclization Intramolecular Nucleophilic Attack enamine 3-Aminothieno[2,3-b]pyridine imine_anion->enamine Protonation tautomerization Tautomerization

Caption: Thorpe-Ziegler cyclization pathway.

Nucleophilic Aromatic Substitution (SNAr): The Phenylthio Group as a Leaving Group

The pyridine ring in this compound is electron-deficient, a characteristic that is further enhanced by the presence of the electron-withdrawing nitrile group at the 3-position. This electronic arrangement makes the C2 position susceptible to nucleophilic aromatic substitution (SNAr), where the phenylthio group can act as a leaving group.

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is a key factor in determining the reaction rate. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitrile group, which facilitates the reaction.

Common nucleophiles for this reaction include amines, alkoxides, and thiolates. The choice of solvent and reaction temperature is crucial for the success of these transformations.

Experimental Protocol: Amination of this compound

  • In a sealed tube, dissolve this compound (1 mmol) and the desired amine (1.2 mmol) in a suitable solvent such as N,N-dimethylformamide or dimethyl sulfoxide (5 mL).

  • Add a base, for instance, potassium carbonate (1.5 mmol), to the mixture.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the corresponding 2-aminonicotinonitrile derivative.

SNAr_Mechanism SNAr Mechanism on this compound reactant This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Addition nucleophile Nucleophile (Nu-) product 2-Substituted Nicotinonitrile meisenheimer->product Loss of Leaving Group leaving_group PhS- elimination Elimination Nitrile_Reactions Key Reactions of the Nitrile Group nitrile This compound amide Amide nitrile->amide Hydrolysis amine Primary Amine nitrile->amine Reduction ketone Ketone nitrile->ketone Addition/Hydrolysis hydrolysis Hydrolysis (H+ or OH-) acid Carboxylic Acid amide->acid Further Hydrolysis reduction Reduction (e.g., LiAlH4) organometallic Organometallic Addition (e.g., RMgX), then H3O+ Sulfide_Oxidation Oxidation of the Phenylthio Group sulfide This compound (Sulfide) sulfoxide 2-(Phenylsulfinyl)nicotinonitrile (Sulfoxide) sulfide->sulfoxide Mild Oxidation oxidant1 [O] sulfone 2-(Phenylsulfonyl)nicotinonitrile (Sulfone) sulfoxide->sulfone Stronger Oxidation oxidant2 [O]

References

A Technical Guide to the Preliminary Biological Activity Screening of 2-(Phenylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative

In the landscape of modern drug discovery, the nicotinonitrile scaffold stands out as a "privileged structure," forming the chemical backbone of numerous therapeutic agents.[1] Its synthetic tractability allows for extensive chemical modification, paving the way for the development of novel compounds with diverse pharmacological profiles. This guide focuses on a specific derivative, 2-(Phenylthio)nicotinonitrile, a molecule that combines the established potential of the nicotinonitrile core with a phenylthio substituent, a feature known to modulate biological activity.

This document serves as a comprehensive, in-depth technical resource for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as a strategic workflow, grounded in established scientific principles and field-proven insights. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our objective is to provide a robust framework for the initial exploration of this compound's therapeutic potential, with a primary focus on its projected anticancer and antimicrobial activities.

Compound Profile: this compound

Structure:

A simplified representation of the this compound structure.

The molecule's core is a pyridine ring substituted with a nitrile (CN) group at the 3-position and a phenylthio (-S-Ph) group at the 2-position. This unique arrangement suggests several potential biological interactions. The pyridine nucleus is a common feature in many natural products and approved drugs.[2] The lipophilic phenylthio group can enhance membrane permeability and facilitate interactions with hydrophobic pockets in target proteins, while the nitrile group can act as a hydrogen bond acceptor.

Projected Biological Activities: An Evidence-Based Hypothesis

A thorough review of literature pertaining to structurally similar compounds allows us to formulate a hypothesis regarding the most probable biological activities of this compound.

  • Anticancer Activity: Nicotinonitrile derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), and prostate (PC-3) cancers.[3][4] The mechanisms often involve the inhibition of key cellular signaling pathways, such as those mediated by PIM-1 kinase or urokinase plasminogen activator (uPA), leading to apoptosis and the suppression of cell proliferation.[3][4]

  • Antimicrobial Activity: Thio-substituted pyridine and nicotinonitrile derivatives have been reported to possess both antibacterial and antifungal properties.[5][6][7] They have shown activity against Gram-positive bacteria like Bacillus subtilis and fungi such as Candida albicans and Aspergillus niger.[5][6] The sulfur atom is often crucial for this activity, potentially interacting with microbial enzymes.

This guide will therefore focus on the primary screening assays for these two key areas.

Experimental Workflow: A Strategic Overview

A successful preliminary screening campaign requires a logical and efficient workflow. The process begins with compound characterization and proceeds through a tiered series of assays to identify and validate biological activity.

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Hit Assessment Compound Compound Acquisition This compound QC Quality Control (Purity, Identity via NMR, MS) Compound->QC Solubilization Solubility Testing & Stock Solution Prep (DMSO) QC->Solubilization Anticancer Anticancer Assay (MTT vs. Cancer Cell Lines) Solubilization->Anticancer Test Compound Antimicrobial Antimicrobial Assay (MIC vs. Bacteria & Fungi) Solubilization->Antimicrobial Test Compound IC50 Calculate IC50 Values (Anticancer) Anticancer->IC50 MIC Determine MIC Values (Antimicrobial) Antimicrobial->MIC Hit Hit Identification & Prioritization IC50->Hit MIC->Hit

References

Methodological & Application

The Ascendant Role of 2-(Phenylthio)nicotinonitrile in Modern Organic Synthesis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the expansive landscape of organic synthesis, heterocyclic compounds represent a cornerstone, providing the structural motifs for a vast array of pharmaceuticals, agrochemicals, and materials.[1] Among these, the nicotinonitrile scaffold has garnered significant attention for its utility in constructing complex molecular architectures.[2] This guide focuses on a particularly valuable derivative, 2-(Phenylthio)nicotinonitrile , a versatile building block that serves as a gateway to a class of fused heterocyclic compounds with profound implications in medicinal chemistry.

This document provides an in-depth exploration of the synthesis and applications of this compound, with a primary focus on its pivotal role in the construction of thieno[2,3-b]pyridines. These compounds are of significant interest due to their diverse and potent biological activities.[3] We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss the broader implications for drug discovery and development. Our aim is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this powerful synthetic tool.

Synthesis of this compound: A Practical Approach

The most direct and widely employed method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinonitrile with thiophenol. This reaction is typically facilitated by a base to generate the more nucleophilic thiophenolate anion.

Reaction Mechanism: Nucleophilic Aromatic Substitution

The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nitrile group at the 3-position and the nitrogen atom in the pyridine ring activate the 2-position towards nucleophilic attack. The thiophenolate anion, a soft nucleophile, readily attacks the electron-deficient carbon atom bearing the chlorine atom. This addition step forms a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the expulsion of the chloride leaving group, yielding the stable this compound product.

Caption: Nucleophilic aromatic substitution mechanism for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound from 2-chloronicotinonitrile and thiophenol.

Materials:

  • 2-Chloronicotinonitrile (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq) or Sodium Hydride (NaH) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (or MeCN) followed by the base (e.g., potassium carbonate).

  • Addition of Thiophenol: To the stirred suspension of the base, add thiophenol dropwise at room temperature. Stir the mixture for 15-30 minutes to ensure the formation of the thiophenolate salt.

  • Addition of 2-Chloronicotinonitrile: Add 2-chloronicotinonitrile to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-chloronicotinonitrile) is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in the Synthesis of Thieno[2,3-b]pyridines: A Gateway to Bioactive Molecules

The primary and most significant application of this compound in organic synthesis is its use as a precursor for the construction of the thieno[2,3-b]pyridine scaffold. This fused heterocyclic system is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[4][5]

The synthetic strategy involves a two-step sequence: S-alkylation of the sulfur atom followed by an intramolecular Thorpe-Ziegler cyclization.

Mechanism of Thieno[2,3-b]pyridine Formation: S-Alkylation and Thorpe-Ziegler Cyclization
  • S-Alkylation: The synthesis commences with the S-alkylation of a 2-mercaptonicotinonitrile derivative (which can be generated in situ from this compound under certain conditions or, more commonly, by starting with 2-thioxo-1,2-dihydropyridine-3-carbonitrile) with an α-halo ketone or a related electrophile. This reaction proceeds via a standard SN2 mechanism, where the sulfur atom acts as a nucleophile, displacing the halide to form a 2-(cyanomethylthio)nicotinonitrile intermediate.

  • Thorpe-Ziegler Cyclization: The key ring-forming step is the Thorpe-Ziegler cyclization.[6][7] This is an intramolecular reaction of a dinitrile or, in this case, a molecule containing a nitrile and an adjacent active methylene group, catalyzed by a strong base (e.g., sodium ethoxide, potassium tert-butoxide). The base abstracts a proton from the α-carbon to the carbonyl group, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group. The resulting cyclic imine intermediate tautomerizes to the more stable enamine, which, after work-up, affords the 3-aminothieno[2,3-b]pyridine derivative.

Caption: Mechanism of Thorpe-Ziegler cyclization for the synthesis of thieno[2,3-b]pyridines.

Detailed Experimental Protocol: Synthesis of a 3-Aminothieno[2,3-b]pyridine Derivative

This protocol provides a general procedure for the synthesis of a 3-aminothieno[2,3-b]pyridine derivative starting from a 2-mercaptonicotinonitrile precursor, which can be accessed from this compound.

Materials:

  • Substituted 2-mercaptonicotinonitrile (1.0 eq)

  • α-Halo ketone (e.g., chloroacetone, phenacyl bromide) (1.0 eq)

  • Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH) (2.0-3.0 eq)

  • Anhydrous Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Ice

Procedure:

  • Formation of the Thiolate: In a round-bottom flask, dissolve the 2-mercaptonicotinonitrile in anhydrous ethanol. To this solution, add a solution of sodium ethoxide in ethanol (or solid KOH) and stir at room temperature for 30 minutes.

  • S-Alkylation: To the resulting thiolate solution, add the α-halo ketone dropwise at room temperature. Stir the reaction mixture for 1-2 hours, monitoring the formation of the S-alkylated intermediate by TLC.

  • Thorpe-Ziegler Cyclization: After the S-alkylation is complete, heat the reaction mixture to reflux for 2-4 hours to induce the intramolecular cyclization. Monitor the disappearance of the intermediate and the formation of the product by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

  • Precipitation and Filtration: Acidify the mixture with dilute hydrochloric acid to precipitate the product. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) to obtain the pure 3-aminothieno[2,3-b]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Scope and Applications in Drug Discovery

The versatility of this synthetic route allows for the introduction of a wide range of substituents on the thieno[2,3-b]pyridine core by varying the starting 2-mercaptonicotinonitrile and the α-halo ketone. This modularity is highly advantageous in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies.

R¹ Substituent on Pyridine RingR² Substituent from α-Halo KetoneReported Yield (%)Reference
4,6-dimethyl-CH₃75-85[3]
4-aryl-aryl70-90[8]
4-(4-chlorophenyl)-6-phenyl-CH₃~80[8]
4,6-diphenyl-C₂H₅78[3]

Table 1: Representative examples of 3-aminothieno[2,3-b]pyridine derivatives synthesized via the Thorpe-Ziegler cyclization of 2-(cyanomethylthio)nicotinonitriles, showcasing the versatility of the methodology.

Thieno[2,3-b]pyridine derivatives have been reported to exhibit a remarkable array of pharmacological activities, including:

  • Anticancer Activity: Certain derivatives have shown potent inhibitory activity against various cancer cell lines.[5][9]

  • Anti-inflammatory Agents: The scaffold has been explored for the development of novel anti-inflammatory drugs.[9]

  • CNS Agents: Some thieno[2,3-b]pyridines have been investigated for their potential in treating central nervous system disorders, acting as ligands for receptors such as the NMDA receptor.[4]

  • Antimicrobial and Antiviral Activity: The structural motif has also been associated with antimicrobial and antiviral properties.[3]

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and, more importantly, its efficient conversion to the medicinally significant thieno[2,3-b]pyridine scaffold underscore its importance for researchers in both academic and industrial settings. The synthetic routes detailed in this guide, particularly the robust Thorpe-Ziegler cyclization, provide a reliable and adaptable platform for the generation of diverse libraries of thieno[2,3-b]pyridine derivatives.

As the demand for novel therapeutic agents continues to grow, the strategic application of such powerful synthetic intermediates will be paramount. The continued exploration of the synthetic potential of this compound and the biological evaluation of its derivatives will undoubtedly lead to the discovery of new and improved drug candidates, further solidifying the prominent role of this heterocyclic scaffold in the future of drug development.

References

The Versatile Precursor: 2-(Phenylthio)nicotinonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Privileged Heterocyclic Scaffolds

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of building blocks available to synthetic chemists, 2-(phenylthio)nicotinonitrile has emerged as a particularly versatile and powerful precursor. Its unique electronic and structural features, characterized by the electron-withdrawing nitrile group and the reactive phenylthio moiety, provide a gateway to a diverse range of fused heterocyclic systems. This guide offers an in-depth exploration of this compound as a precursor, providing detailed application notes and protocols for the synthesis of medicinally relevant heterocyclic compounds, including thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Synthesis of this compound: A Foundational Protocol

The efficient synthesis of the starting material is paramount for any synthetic endeavor. This compound can be reliably prepared from readily available 2-chloronicotinonitrile and thiophenol through a nucleophilic aromatic substitution reaction.

Rationale: The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the 2-position of the pyridine ring towards nucleophilic attack. Thiophenol, a soft nucleophile, readily displaces the chloride ion, facilitated by a base that deprotonates the thiophenol to generate the more nucleophilic thiophenolate anion.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
2-Chloronicotinonitrile6602-54-6138.551.38 g (10 mmol)
Thiophenol108-98-5110.181.10 g (10 mmol)
Potassium Carbonate (K₂CO₃)584-08-7138.212.07 g (15 mmol)
N,N-Dimethylformamide (DMF)68-12-273.0920 mL
Ethyl acetate141-78-688.11For extraction
BrineN/AN/AFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04For drying

Procedure:

  • To a stirred solution of 2-chloronicotinonitrile (1.38 g, 10 mmol) in N,N-dimethylformamide (20 mL) in a round-bottom flask, add thiophenol (1.10 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Expected Yield: 85-95%

Characterization Data for this compound: [1]

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 8.55 (dd, J = 4.8, 1.8 Hz, 1H), 7.85 (dd, J = 7.6, 1.8 Hz, 1H), 7.60-7.55 (m, 2H), 7.45-7.35 (m, 3H), 7.20 (dd, J = 7.6, 4.8 Hz, 1H).
¹³C NMR (CDCl₃, 101 MHz)δ 160.5, 152.8, 140.2, 135.0, 130.5, 129.8, 129.2, 122.0, 117.0, 109.5.
Molecular Formula C₁₂H₈N₂S
Molecular Weight 212.27 g/mol

Application in the Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds with significant biological activities, including anti-inflammatory, antiviral, and anticancer properties. A common and efficient method for their synthesis is the Thorpe-Ziegler cyclization of 2-(cyanomethylthio)nicotinonitrile derivatives.

Mechanism: The Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enaminonitrile, which can then be tautomerized or further reacted.[2][3] In the context of thieno[2,3-b]pyridine synthesis, the key intermediate is a 2-(cyanomethylthio)nicotinonitrile.

Causality: The reaction is initiated by the deprotonation of the α-carbon to the nitrile group in the side chain by a strong base, forming a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon atom of the pyridine-ring nitrile group. The subsequent cyclization and aromatization lead to the formation of the stable thieno[2,3-b]pyridine ring system. The choice of a strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide is crucial to favor deprotonation without competing nucleophilic attack.

DOT Diagram: Thorpe-Ziegler Cyclization for Thieno[2,3-b]pyridine Synthesis

Thorpe_Ziegler cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization & Aromatization Start 2-(Cyanomethylthio)nicotinonitrile Carbanion Carbanion Intermediate Start->Carbanion Base (e.g., NaOEt) Cyclic_Intermediate Cyclic Imine Anion Carbanion->Cyclic_Intermediate Nucleophilic Attack Enaminonitrile Enaminonitrile Cyclic_Intermediate->Enaminonitrile Protonation Final_Product 3-Aminothieno[2,3-b]pyridine Enaminonitrile->Final_Product Tautomerization Pyrazolo_Synthesis cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Cyclocondensation Start This compound Hydrazino 2-Hydrazinonicotinonitrile Start->Hydrazino Hydrazine Hydrate Cyclization Cyclization with β-ketoester Hydrazino->Cyclization Ethyl Acetoacetate, Acetic Acid Product 1H-Pyrazolo[3,4-b]pyridine Cyclization->Product

References

Navigating the Synthetic Landscape of 2-(Phenylthio)nicotinonitrile: A Guide to Experimental Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of organic synthesis and drug discovery, 2-(Phenylthio)nicotinonitrile has emerged as a versatile building block, offering a gateway to a diverse array of complex heterocyclic structures with significant therapeutic potential. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental protocols for reactions with 2-(PhenylPhenylthio)nicotinonitrile, detailing key synthetic transformations and offering insights into the underlying chemical principles.

Introduction: The Strategic Importance of this compound

This compound is a trifunctional molecule featuring a pyridine ring, a nitrile group, and a phenylthio substituent at the C2 position. This unique arrangement of functional groups makes it a highly valuable precursor in medicinal chemistry. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, while the nitrile group can be readily transformed into various other functionalities or participate in cyclization reactions. The phenylthio group, a key player in its reactivity, can act as a versatile leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of substituents at the 2-position. This reactivity profile opens avenues for the synthesis of novel compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]

Core Reactivity and Mechanistic Considerations

The primary mode of reactivity for this compound revolves around the susceptibility of the C2 position of the pyridine ring to nucleophilic attack. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the ring towards SNAr. The phenylthio group, while not as reactive as a halogen, is a sufficiently good leaving group, particularly when activated by the electronic effects of the heterocyclic system.

Application Note 1: Nucleophilic Aromatic Substitution (SNAr) – Gateway to 2-Substituted Nicotinonitriles

The displacement of the phenylthio group by various nucleophiles is a cornerstone of this compound chemistry, providing access to a diverse library of 2-substituted nicotinonitrile derivatives.

Protocol 1.1: Synthesis of 2-Aminonicotinonitrile Derivatives

The introduction of an amino group at the 2-position is a critical step in the synthesis of many biologically active compounds, including precursors for pyridopyrimidines.[2][3][4][5]

Reaction Scheme:

Detailed Experimental Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Addition of Amine: Add the desired primary or secondary amine (1.2-2.0 eq.). For less reactive amines, the addition of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) can facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours depending on the nucleophilicity of the amine.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate and can be collected by filtration. If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality and Optimization:

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are preferred as they can solvate the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby stabilizing it and accelerating the reaction rate.

  • Base: The use of a base is often necessary to deprotonate the amine, increasing its nucleophilicity, and to neutralize the thiophenol byproduct.

  • Temperature: Higher temperatures are generally required to overcome the activation energy for the displacement of the phenylthiolate leaving group.

Entry Amine Base Solvent Temperature (°C) Time (h) Yield (%)
1AnilineTEADMF1001285
2BenzylamineDIPEADMSO110892
3MorpholineNoneDMF901678

Table 1: Representative conditions for the synthesis of 2-aminonicotinonitrile derivatives.

Application Note 2: Synthesis of Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of fused heterocyclic systems of medicinal importance, such as pyridopyrimidines.[2][3][4][5][6]

Protocol 2.1: Synthesis of Pyrido[2,3-d]pyrimidines

This protocol describes a two-step synthesis of pyridopyrimidines starting from this compound. The first step is the synthesis of a 2-amino-nicotinonitrile derivative (as described in Protocol 1.1), which is then cyclized with a suitable one-carbon synthon.

Reaction Scheme:

Detailed Experimental Protocol:

  • Synthesis of 2-Aminonicotinonitrile: Synthesize the required 2-aminonicotinonitrile derivative following Protocol 1.1.

  • Cyclization: In a round-bottom flask, mix the 2-aminonicotinonitrile (1.0 eq.) with an excess of formamide (which acts as both reagent and solvent).

  • Reaction Conditions: Heat the mixture to reflux (typically 180-210 °C) for 2-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, pour the reaction mixture into water. The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can be performed for further purification.

Causality and Optimization:

  • Reagent: Formamide serves as the source of the C4 and N3 atoms of the pyrimidine ring. Other one-carbon synthons like formic acid or triethyl orthoformate can also be used, which may require different reaction conditions.

  • Temperature: High temperatures are necessary to drive the condensation and cyclization reaction.

Diagram of Pyrido[2,3-d]pyrimidine Synthesis Workflow:

G A This compound C SNAr Reaction (Protocol 1.1) A->C B Amine (R-NH2) B->C D 2-Aminonicotinonitrile C->D F Cyclization (Protocol 2.1) D->F E Formamide E->F G Pyrido[2,3-d]pyrimidine F->G

Caption: Workflow for the synthesis of pyridopyrimidines.

Application Note 3: Transformations of the Nitrile Group

The nitrile functionality in this compound can be readily converted into other important functional groups, further expanding its synthetic utility.

Protocol 3.1: Hydrolysis to 2-(Phenylthio)nicotinamide

Reaction Scheme:

Detailed Experimental Protocol:

  • Reagent Preparation: Suspend this compound (1.0 eq.) in a mixture of a suitable alcohol (e.g., ethanol) and water.

  • Addition of Base: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium carbonate.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl). The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude amide, which can be purified by recrystallization.

Protocol 3.2: Reduction to 2-(Phenylthio)pyridin-3-yl)methanamine

Reaction Scheme:

Detailed Experimental Protocol:

  • Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a dry ethereal solvent like tetrahydrofuran (THF) or diethyl ether.

  • Addition of Reducing Agent: Cool the solution to 0 °C and slowly add a solution of a strong reducing agent such as lithium aluminum hydride (LiAlH4) (1.5-2.0 eq.) in the same solvent.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash with the reaction solvent. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the desired amine.

Diagram of Nitrile Group Transformations:

G A This compound B Hydrolysis (H2O, Base) A->B Protocol 3.1 D Reduction (LiAlH4) A->D Protocol 3.2 C 2-(Phenylthio)nicotinamide B->C E 2-(Phenylthio)pyridin-3-yl)methanamine D->E

Caption: Key transformations of the nitrile group.

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for the specific compounds being used.

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its strategic combination of a pyridine ring, a reactive nitrile group, and a displaceable phenylthio group provides a robust platform for the construction of a wide range of heterocyclic compounds with significant potential in drug discovery and materials science. The protocols outlined in this application note serve as a practical guide for researchers to harness the synthetic potential of this valuable building block.

References

Application Notes & Protocols: The Strategic Utility of 2-(Phenylthio)nicotinonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the intricate process of drug discovery and development, the efficiency and flexibility of synthetic routes are paramount. The strategic selection of starting materials and intermediates can dramatically influence the timeline and ultimate success of a research program. 2-(Phenylthio)nicotinonitrile has emerged as a highly valuable and versatile building block in medicinal chemistry. Its structure, featuring a pyridine ring activated by an electron-withdrawing nitrile group and possessing a strategically placed phenylthio moiety, offers a powerful platform for constructing complex molecular architectures.

The utility of this scaffold lies in three key features:

  • The Phenylthio Group: Positioned at the 2-position of the pyridine ring, the phenylthio group serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile and controlled introduction of a wide array of functional groups, enabling the rapid generation of diverse compound libraries. Furthermore, the sulfur atom can be oxidized to a sulfoxide or sulfone, dramatically enhancing its leaving group ability for reactions with weaker nucleophiles.

  • The Nitrile Group: The cyano moiety is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or more significantly, it can undergo [3+2] cycloaddition with azides to form a tetrazole ring. The tetrazole group is a well-established bioisostere for the carboxylic acid functional group, often improving the metabolic stability and pharmacokinetic profile of a drug candidate.[1][2]

  • The Pyridine Core: The nicotinonitrile framework is a "privileged scaffold" found in numerous bioactive compounds and approved pharmaceuticals, recognized for its ability to engage in critical hydrogen bonding and π-stacking interactions with biological targets.[3][4][5]

This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights designed for researchers, scientists, and drug development professionals.

Diagram: Synthetic Pathways of this compound

The following diagram illustrates the central role of this compound as a branching point for the synthesis of diverse pharmaceutical intermediates.

G cluster_start Core Reagent cluster_path3 Oxidation & Enhanced S(N)Ar start This compound snar_product 2-Substituted Nicotinonitriles (Amines, Ethers, etc.) start->snar_product Nucleophile (Nu-H) Base tetrazole 2-(Phenylthio)-3- (1H-tetrazol-5-yl)pyridine start->tetrazole NaN3, Lewis Acid [3+2] Cycloaddition sulfone 2-(Phenylsulfonyl)nicotinonitrile start->sulfone [O] (e.g., m-CPBA) enhanced_snar 2-Substituted Nicotinonitriles (Weaker Nucleophiles) sulfone->enhanced_snar Nucleophile (Nu-H) Milder Conditions

Caption: Key synthetic transformations starting from this compound.

Application 1: Nucleophilic Aromatic Substitution (SNAr)

The displacement of the phenylthio group is one of the most powerful applications of this reagent. The electron-deficient nature of the pyridine ring, further activated by the C3 nitrile, makes the C2 position highly electrophilic and susceptible to attack by nucleophiles.

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and the nitrile group. In the second step, aromaticity is restored by the elimination of the thiophenolate anion, which is an excellent leaving group.

Diagram: SNAr Mechanism

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution. (Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final document.)

Protocol 1: General Procedure for SNAr with Amine Nucleophiles

This protocol describes the synthesis of 2-aminonicotinonitrile derivatives, which are common precursors for fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[6]

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine) (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K2CO3) or another suitable base (2.0 equivalents)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminonicotinonitrile derivative.[7]

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
BenzylamineK2CO3DMF906~85
MorpholineK2CO3DMSO1008~90
4-MethoxyanilineEt3NCyrene1200.25~95[8]
ThiophenolEt3NDMSORT15~74[9]

Causality Behind Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and stabilize the charged Meisenheimer intermediate, accelerating the reaction.[8]

  • Base: A base is required to deprotonate the nucleophile (if it is neutral, like an amine or alcohol) or to act as a scavenger for any acidic byproducts.

  • Temperature: Heating is often necessary to overcome the activation energy for the formation of the Meisenheimer complex.

Application 2: Synthesis of Tetrazole-Containing Intermediates

The conversion of a nitrile to a tetrazole is a cornerstone transformation in medicinal chemistry. Tetrazoles mimic the steric and electronic properties of carboxylic acids but often offer superior metabolic stability and cell permeability.[1][2]

Mechanistic Insight

This reaction is a [3+2] cycloaddition between the nitrile (a 2π-electron component) and an azide ion (a 3-atom, 4π-electron component). The reaction is often catalyzed by Lewis acids (like ZnCl2) or Brønsted acids, which activate the nitrile towards nucleophilic attack by the azide.

Diagram: Tetrazole Formation from Nitrile

Tetrazole_Formation Reactants R-C≡N + N3- TransitionState [Cycloaddition Transition State] Reactants->TransitionState [3+2] Cycloaddition Product R-Tetrazolide Anion TransitionState->Product FinalProduct R-Tetrazole (after protonation) Product->FinalProduct H+ Workup

Caption: Mechanism of [3+2] cycloaddition for tetrazole synthesis.

Protocol 2: Synthesis of 2-(Phenylthio)-3-(1H-tetrazol-5-yl)pyridine

Materials:

  • This compound

  • Sodium azide (NaN3) (1.5 equivalents)

  • Zinc chloride (ZnCl2) or Ammonium chloride (NH4Cl) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) for workup

  • Safety Note: Sodium azide is highly toxic. Organo-tin and organo-aluminum azides are also effective but have toxicity and handling concerns.[10] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in anhydrous DMF.

  • Heat the mixture to 110-120 °C and stir vigorously under a nitrogen atmosphere.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into water and acidify to pH ~2 with 2M HCl to protonate the tetrazole.

  • The product will often precipitate. Collect the solid by vacuum filtration.

  • If no precipitate forms, extract the aqueous solution with ethyl acetate.

  • Wash the collected solid or the organic extracts with water, dry, and concentrate to give the crude product.

  • Recrystallization or column chromatography can be used for further purification.

Application 3: Oxidation to 2-(Phenylsulfonyl)nicotinonitrile for Enhanced Reactivity

For less reactive nucleophiles or when milder reaction conditions are desired, the reactivity of the substrate can be significantly enhanced. Oxidizing the sulfide to a sulfone converts the leaving group from a good one (thiophenolate) to an exceptionally good one (phenylsulfinate).

Protocol 3: Oxidation of the Thioether

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of a more polar product.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with sodium bicarbonate solution and brine, then dry over sodium sulfate.

  • Evaporate the solvent to yield 2-(Phenylsulfonyl)nicotinonitrile, which can often be used in the next step without further purification.

The resulting 2-(Phenylsulfonyl)nicotinonitrile can be subjected to SNAr reactions (as in Protocol 1) under significantly milder conditions (e.g., lower temperatures or with weaker bases), broadening the scope of accessible intermediates.

Conclusion

This compound is a quintessential example of a strategic synthetic intermediate. Its pre-installed, activatable leaving group and versatile nitrile handle provide chemists with a reliable and flexible entry point into a vast chemical space of substituted pyridines and tetrazoles. The protocols and insights provided herein demonstrate its power in constructing molecular scaffolds of high interest to the pharmaceutical industry. By understanding the underlying reactivity and applying the detailed methodologies, researchers can leverage this reagent to accelerate their drug discovery efforts and efficiently build libraries of novel, drug-like molecules.

References

Catalytic Frontiers: Application Notes for 2-(Phenylthio)nicotinonitrile Derivatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Catalytic Potential of a Versatile Scaffold

The 2-(phenylthio)nicotinonitrile framework represents a unique confluence of functionalities poised for catalytic applications. While traditionally recognized as a valuable synthetic intermediate, its inherent structural attributes—a Lewis basic pyridine nitrogen, a coordinating thioether sulfur, and an electron-withdrawing nitrile group—suggest a largely untapped potential in catalysis. This guide moves beyond the established role of these derivatives as mere building blocks to explore their prospective applications as ligands in transition metal catalysis, as organocatalysts, and as components in photoredox systems. By dissecting the reactivity of each functional moiety and drawing parallels with established catalytic systems, we present a forward-looking perspective for researchers, scientists, and drug development professionals. This document is designed not as a retrospective summary of established uses, but as a scientifically grounded roadmap for future innovation.

I. The this compound Scaffold: A Triad of Catalytic Functionality

The catalytic potential of this compound derivatives stems from the interplay of its three key functional groups. Understanding the individual and cooperative effects of these groups is paramount to designing novel catalytic systems.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen imparts Lewis basicity, allowing it to coordinate to metal centers or act as a Brønsted/Lewis base in organocatalytic transformations. The electronic properties of the pyridine ring can be readily tuned through substitution, thereby modulating its coordinating ability and basicity.[1][2][3]

  • The Thioether Sulfur: Thioethers are well-established ligands in transition metal catalysis, valued for their ability to stabilize metal centers in various oxidation states.[4][5][6] The sulfur atom in the phenylthio group can act as a soft donor, forming stable complexes with late transition metals like palladium, platinum, and ruthenium.[7][8] This coordination can influence the steric and electronic environment of the metal, thereby impacting catalytic activity and selectivity.

  • The Nitrile Group: The electron-withdrawing nature of the nitrile group can significantly influence the electronic properties of the pyridine ring, modulating its basicity and the Lewis acidity of any coordinated metal center.[9][10] While the nitrile group itself is not typically a strong coordinating agent, its presence can be crucial for tuning the overall catalytic activity of the molecule.[11]

The juxtaposition of the pyridine nitrogen and the thioether sulfur in an ortho-relationship creates the potential for these derivatives to act as bidentate N,S-ligands, forming stable chelate complexes with transition metals. This chelation effect can enhance catalyst stability and control reactivity in a predictable manner.

II. Proposed Catalytic Application: Ligands for Palladium-Catalyzed Cross-Coupling Reactions

The structural similarity of this compound derivatives to known pyridine-thioether ligands suggests their potential utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings.[6][8] The bidentate N,S-ligation could provide a stable and efficient catalytic system.

Conceptual Catalytic Cycle for Suzuki-Miyaura Coupling

The proposed catalytic cycle for a Suzuki-Miyaura coupling using a this compound derivative as a ligand is depicted below. The ligand would coordinate to a Pd(0) species, which then undergoes oxidative addition with an aryl halide. Subsequent transmetalation with a boronic acid and reductive elimination would yield the biaryl product and regenerate the active catalyst.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (L = this compound deriv.) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-R Ar-R Reductive\nElimination->Ar-R Ar-X Ar-X Ar-X->Oxidative\nAddition R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Acyl_Transfer_Workflow Start Start Catalyst_Activation Catalyst Activation: Pyridine attacks acylating agent Start->Catalyst_Activation Intermediate_Formation Formation of N-Acylpyridinium Intermediate Catalyst_Activation->Intermediate_Formation Nucleophilic_Attack Nucleophile attacks activated acyl group Intermediate_Formation->Nucleophilic_Attack Product_Formation Acylated product formation and catalyst regeneration Nucleophilic_Attack->Product_Formation End End Product_Formation->End

References

Application Notes & Protocols: A Guide to the Synthesis of 2-(Phenylthio)nicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(phenylthio)nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The strategic installation of the arylthio group at the 2-position of the pyridine ring is a critical step in the synthesis of these valuable compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic methodologies for preparing this compound and its analogs. We delve into the mechanistic underpinnings of each method, offer detailed, step-by-step protocols, and present a comparative analysis to aid in methodological selection. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction: The Significance of the Arylthio-Nicotinonitrile Scaffold

The fusion of a nicotinonitrile core with an arylthio substituent creates a class of compounds with significant therapeutic potential. The pyridine ring serves as a versatile pharmacophore, while the cyano group can act as a hydrogen bond acceptor or a reactive handle for further derivatization. The lipophilic arylthio moiety can enhance membrane permeability and engage in critical binding interactions with biological targets. The development of robust and flexible synthetic routes is therefore paramount to exploring the full potential of this chemical space in drug discovery programs.[3][4] This document outlines the three primary strategies for forging the key C-S bond: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Coupling, and Copper-Catalyzed Ullmann Condensation.

Core Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical and often highly efficient method for the synthesis of this compound analogs. Its success hinges on the inherent electronic properties of the 2-halonicotinonitrile starting material.

Mechanistic Principle

The SNAr pathway is a two-step addition-elimination process.[5] The pyridine nitrogen and the electron-withdrawing cyano group at the 3-position activate the C2 position of the ring towards nucleophilic attack. A potent sulfur nucleophile, typically an aryl thiolate generated in situ from the corresponding thiophenol and a base, attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a stabilized anionic intermediate known as a Meisenheimer complex.[5] In the subsequent step, the leaving group (typically a halide) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.

SNAr_Mechanism

Caption: The SNAr reaction proceeds via a stabilized Meisenheimer intermediate.

Rationale for Experimental Design
  • Starting Material: The reaction requires a 2-halonicotinonitrile, with 2-chloro- or 2-fluoronicotinonitrile being the most common substrates. 2-chloronicotinonitrile is often preferred due to its optimal balance of reactivity and cost-effectiveness.[6][7]

  • Base Selection: A non-nucleophilic base is crucial for deprotonating the thiophenol to generate the thiolate anion without competing in the substitution reaction. Potassium carbonate (K₂CO₃) is a mild and effective choice. For less reactive substrates, a stronger base like sodium hydride (NaH) can be employed, which irreversibly deprotonates the thiol.

  • Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal. They effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the thiolate anion, thereby enhancing its nucleophilicity.[5]

Protocol 1: SNAr Synthesis of this compound

Materials:

  • 2-Chloronicotinonitrile (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv), finely ground

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Brine, Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloronicotinonitrile and anhydrous DMF (approx. 0.5 M concentration).

  • Add the finely ground potassium carbonate to the solution.

  • Slowly add thiophenol dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Core Synthetic Strategy II: Transition Metal-Catalyzed Cross-Coupling

For substrates that are less reactive towards SNAr or when milder conditions are required, transition metal-catalyzed cross-coupling reactions provide powerful alternatives. Palladium and copper-based systems are the most prominent.

Palladium-Catalyzed Buchwald-Hartwig C-S Coupling

Mechanistic Principle: The Buchwald-Hartwig amination has been expertly adapted for C-S bond formation.[8] The catalytic cycle begins with the oxidative addition of the 2-halonicotinonitrile to a Pd(0) complex, forming a Pd(II) intermediate.[9] Subsequent coordination of the thiolate and reductive elimination forges the desired C-S bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10][11]

Buchwald_Hartwig_Cycle

Caption: The catalytic cycle for Palladium-catalyzed C-S bond formation.

Rationale for Experimental Design:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and, critically, the phosphine ligand is key to success. Bulky, electron-rich ligands like Xantphos or Josiphos derivatives are often required to promote the crucial reductive elimination step and prevent catalyst decomposition.[9]

  • Base: A moderately strong, non-nucleophilic base is needed. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently used as they are effective and have good solubility in common organic solvents.

  • Inert Atmosphere: Pd(0) catalysts are sensitive to oxygen. Therefore, the reaction must be set up and run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and deactivation of the catalyst.

Copper-Catalyzed Ullmann Condensation

Mechanistic Principle: The Ullmann reaction is a copper-catalyzed nucleophilic substitution.[12] While traditional Ullmann conditions required harsh temperatures, modern protocols utilize soluble Cu(I) salts (e.g., CuI) and ligands to facilitate the reaction under much milder conditions.[13][14] The mechanism is thought to involve the formation of a copper(I) thiolate, which then reacts with the aryl halide, possibly through an oxidative addition/reductive elimination pathway involving a Cu(III) intermediate.[14]

Ullmann_Condensation

Caption: A plausible catalytic cycle for the modern Ullmann C-S coupling reaction.

Rationale for Experimental Design:

  • Catalyst System: Copper(I) iodide (CuI) is a common and inexpensive catalyst precursor. The addition of a ligand, such as L-proline or a phenanthroline derivative, is often essential to stabilize the copper species and accelerate the reaction.[15]

  • Cost-Effectiveness: A significant advantage of the Ullmann condensation is the lower cost of copper catalysts compared to palladium, making it attractive for large-scale synthesis.[16]

  • Reaction Conditions: While milder than historical protocols, modern Ullmann reactions often still require higher temperatures (110-140 °C) than their palladium-catalyzed counterparts.

Comparative Analysis of Synthetic Methods

The selection of an appropriate synthetic method depends on several factors including substrate availability, functional group tolerance, cost, and scale.

FeatureNucleophilic Aromatic Substitution (SNAr)Pd-Catalyzed Buchwald-HartwigCu-Catalyzed Ullmann Condensation
Key Reagents Base (e.g., K₂CO₃, NaH)Pd Precursor, Phosphine Ligand, BaseCu(I) Salt, Ligand, Base
Substrate Scope Best with electron-deficient aryl halidesVery broad; tolerates many functional groupsBroad; can be sensitive to some functional groups
Typical Temp. 60 - 120 °CRoom Temp. - 110 °C100 - 150 °C
Advantages Simple, inexpensive, no transition metal requiredMild conditions, high functional group tolerance, high yieldsLow catalyst cost, good for large scale
Limitations Requires activated aryl halide, may need high temp.High cost of Pd and ligands, air/moisture sensitiveOften requires higher temperatures, can have lower yields

Detailed Experimental Protocols

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-S Coupling

Materials:

  • 2-Bromonicotinonitrile (1.0 equiv)

  • Aryl Thiol (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • Xantphos (5 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • In a glovebox or under a strong flow of nitrogen, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a flame-dried Schlenk flask.

  • Add the 2-bromonicotinonitrile and the aryl thiol.

  • Evacuate and backfill the flask with nitrogen (3x).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography as described in Protocol 1.

Protocol 3: Copper-Catalyzed Ullmann C-S Coupling

Materials:

  • 2-Iodonicotinonitrile (1.0 equiv)

  • Aryl Thiol (1.5 equiv)

  • Copper(I) Iodide (CuI, 10 mol%)

  • L-Proline (20 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous DMSO

Procedure:

  • To a reaction vial, add CuI, L-proline, K₂CO₃, and 2-iodonicotinonitrile.

  • Add the aryl thiol followed by anhydrous DMSO.

  • Seal the vial and heat the mixture to 120-130 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 18-36 hours), cool the mixture to room temperature.

  • Perform an aqueous workup as described in Protocol 1 (Step 5 onwards).

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The synthesis of this compound analogs is well-served by a trio of robust chemical methodologies. The choice between SNAr, Buchwald-Hartwig, and Ullmann coupling depends on a careful consideration of substrate electronics, desired scale, and cost. For activated, simple substrates, SNAr remains a highly efficient and economical choice. For complex molecules with sensitive functional groups requiring milder conditions, the palladium-catalyzed Buchwald-Hartwig reaction offers unparalleled scope and reliability, albeit at a higher cost. The copper-catalyzed Ullmann condensation provides a valuable, cost-effective alternative, particularly for large-scale applications. Continued innovation in catalyst development, particularly in the realm of earth-abundant metal catalysis, promises to further refine these essential transformations, empowering chemists to synthesize novel analogs for the advancement of medicine and materials science.

References

The Strategic Utility of 2-(Phenylthio)nicotinonitrile in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of materials science, the quest for novel organic molecules with tailored optoelectronic properties is relentless. Among the myriad of heterocyclic scaffolds, nicotinonitrile derivatives have emerged as a cornerstone for the development of functional materials, particularly in the realm of organic electronics. This guide focuses on a specific, yet underexplored, member of this family: 2-(Phenylthio)nicotinonitrile . While extensive research on this particular molecule is not widely available in peer-reviewed literature, its constituent parts—the electron-accepting nicotinonitrile core and the electronically versatile phenylthio substituent—position it as a highly promising building block for sophisticated organic materials.

This document serves as a detailed application note and protocol guide for researchers, scientists, and professionals in drug development. It will provide a scientifically grounded, hypothetical synthesis protocol for this compound, explore its potential photophysical and electrochemical properties based on analogous structures, and detail its application as a precursor for advanced materials, most notably as emitters for Organic Light-Emitting Diodes (OLEDs) exhibiting Thermally Activated Delayed Fluorescence (TADF). Furthermore, potential applications in Organic Photovoltaics (OPVs) will be discussed. The protocols provided herein are based on established methodologies for similar classes of compounds and are intended to serve as a robust starting point for experimental work.

PART 1: Synthesis of this compound

The synthesis of this compound can be logically achieved through a nucleophilic aromatic substitution reaction. This common and reliable method involves the reaction of an activated pyridine derivative, such as 2-chloronicotinonitrile, with a sulfur-based nucleophile, in this case, thiophenol.

Plausible Synthetic Protocol

This protocol is based on well-established nucleophilic aromatic substitution reactions on chloropyridine rings.

Reaction Scheme:

G reactant1 2-Chloronicotinonitrile product This compound reactant1->product + Thiophenol, Base reactant2 Thiophenol

A plausible reaction scheme for the synthesis of this compound.

Materials and Reagents:

  • 2-Chloronicotinonitrile

  • Thiophenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as the solvent

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinonitrile (1 equivalent).

  • Solvent Addition: Add anhydrous DMF or DMSO to dissolve the starting material.

  • Base Addition: Add potassium carbonate (1.5 equivalents) to the solution. If using sodium hydride, extreme caution is advised due to its pyrophoric nature. In that case, add NaH (1.1 equivalents) portion-wise to a solution of thiophenol in the reaction solvent in a separate flask to pre-form the thiolate, and then add this solution to the 2-chloronicotinonitrile solution.

  • Nucleophile Addition: Slowly add thiophenol (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.

Characterization:

The final product should be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

PART 2: this compound as a Precursor for TADF Emitters in OLEDs

The true potential of this compound in materials science lies in its use as a molecular scaffold for creating advanced functional materials. Its inherent donor-acceptor (D-A) character, with the phenylthio group acting as a weak donor and the nicotinonitrile as an acceptor, makes it an excellent starting point for designing Thermally Activated Delayed Fluorescence (TADF) emitters.

The Principle of TADF

In OLEDs, the recombination of electrons and holes generates both singlet (25%) and triplet (75%) excitons. Conventional fluorescent materials can only harvest singlet excitons for light emission, limiting the internal quantum efficiency (IQE) to 25%. TADF materials, however, can harness the triplet excitons through a process called Reverse Intersystem Crossing (RISC). This is achieved by designing molecules with a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small energy gap allows for the thermal up-conversion of triplet excitons to singlet excitons, which can then radiatively decay, leading to a theoretical IQE of 100%.

TADF S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence (Prompt) S1->S0 Delayed Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Activation)

Simplified Jablonski diagram illustrating the TADF mechanism.

Designing TADF Emitters from this compound

To create a potent TADF emitter, the ΔEST must be minimized. This is typically achieved by spatially separating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In the case of this compound, the HOMO is expected to be localized more on the phenylthio moiety, while the LUMO will reside on the electron-deficient nicotinonitrile core.

To enhance this separation and create a more efficient TADF emitter, strongly electron-donating groups can be attached to the phenyl ring of the phenylthio group. This modification will raise the HOMO energy level, further separating it from the LUMO and likely reducing the ΔEST.

Conceptual TADF Emitter Design:

cluster_0 Donor-Acceptor-Donor (D-A-D) TADF Emitter Donor Donor This compound Core (Acceptor) This compound Core (Acceptor) Donor->this compound Core (Acceptor) This compound Core (Acceptor)->Donor

Conceptual design of a D-A-D type TADF emitter using a this compound core.

An example of a potential high-performance TADF emitter derived from this compound could involve the addition of carbazole or acridine donor units to the phenyl ring.

Expected Photophysical and Electrochemical Properties

Based on literature for similar donor-acceptor molecules, the following properties can be anticipated for TADF emitters derived from this compound:

PropertyExpected Characteristics
Absorption (UV-Vis) Strong absorption bands in the UV region corresponding to π-π* transitions and a lower energy charge-transfer (CT) band.
Emission (Photoluminescence) Emission in the blue to green region of the visible spectrum, with a noticeable solvatochromic shift, indicative of a CT excited state.
Quantum Yield Moderate to high photoluminescence quantum yield (PLQY).
Excited State Lifetimes A prompt fluorescence lifetime in the nanosecond range and a delayed fluorescence component in the microsecond range.
Electrochemical Properties Reversible oxidation and reduction waves in cyclic voltammetry, allowing for the determination of HOMO and LUMO energy levels.
Protocol for OLED Device Fabrication (Vacuum Deposition)

This protocol describes the fabrication of a multilayered OLED using thermal evaporation in a high-vacuum chamber.

Device Architecture: ITO / HTL / EML / HBL / ETL / EIL / Cathode

cluster_device OLED Device Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL, e.g., LiF) EIL->Cathode ETL Electron Transport Layer (ETL, e.g., TPBi) ETL->EIL HBL Hole Blocking Layer (HBL) HBL->ETL EML Emissive Layer (EML) (Host:TADF Emitter) EML->HBL HTL Hole Transport Layer (HTL, e.g., TAPC) HTL->EML ITO Anode (ITO on Glass) ITO->HTL

Typical vacuum-deposited OLED device architecture.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Host material for the emissive layer (e.g., CBP)

  • TADF Emitter (derived from this compound)

  • Hole Blocking Layer (HBL) material (e.g., TPBi)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)

  • Cathode material (e.g., Aluminum - Al)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Vacuum Deposition:

    • Load the cleaned substrates and evaporation sources into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially by resistive heating of the source materials. The deposition rate and thickness should be monitored with a quartz crystal microbalance.

      • HTL (e.g., TAPC, 40 nm)

      • EML: Co-evaporate the host material and the TADF emitter at a specific doping concentration (e.g., 6-12 wt%). The thickness is typically 20-30 nm.

      • HBL (e.g., TPBi, 10 nm)

      • ETL (e.g., TPBi, 30 nm)

    • Deposit the EIL (e.g., LiF, 1 nm).

    • Deposit the cathode (e.g., Al, 100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Measure the electroluminescence (EL) spectra with a spectrometer.

    • Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency.

PART 3: Potential Application in Organic Photovoltaics (OPVs)

The donor-acceptor nature of this compound derivatives also suggests their potential utility in organic solar cells. By appropriate chemical modification, these molecules could be tailored to function as either electron donor or electron acceptor materials in the active layer of an OPV.

Protocol for OPV Device Fabrication (Bulk Heterojunction)

This protocol outlines the fabrication of a conventional bulk heterojunction (BHJ) solar cell.

Device Architecture: ITO / HTL / Active Layer (Donor:Acceptor) / ETL / Cathode

cluster_opv OPV Device Stack Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL, e.g., ZnO) ETL->Cathode ActiveLayer Active Layer (BHJ) (Donor:Acceptor) ActiveLayer->ETL HTL Hole Transport Layer (HTL, e.g., PEDOT:PSS) HTL->ActiveLayer ITO Anode (ITO on Glass) ITO->HTL

Typical bulk heterojunction OPV device architecture.

Procedure:

  • Substrate Preparation: Clean and treat ITO substrates as described in the OLED fabrication protocol.

  • HTL Deposition: Spin-coat a solution of PEDOT:PSS onto the ITO substrate and anneal at 120-150 °C.

  • Active Layer Deposition:

    • Prepare a solution of the donor and acceptor materials (one of which could be a derivative of this compound) in a suitable organic solvent (e.g., chlorobenzene or chloroform).

    • Spin-coat the active layer solution onto the HTL in an inert atmosphere.

    • Anneal the film at an optimized temperature to control the morphology of the bulk heterojunction.

  • ETL and Cathode Deposition: Transfer the substrates to a vacuum evaporator.

    • Deposit the ETL (e.g., ZnO nanoparticles or a thin layer of Ca/Al).

    • Deposit the top metal cathode (e.g., Al).

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).

    • Determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Conclusion and Future Outlook

This compound represents a molecule of significant latent potential in materials science. While direct applications are not yet widely reported, its chemical structure provides a fertile ground for the design and synthesis of next-generation organic electronic materials. The protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers to explore the synthesis of this compound and its derivatives, and to investigate their performance in OLEDs and OPVs. The continued exploration of such versatile building blocks is paramount to advancing the field of organic electronics and unlocking new technological capabilities.

Application Notes & Protocols for the Scale-Up Synthesis of 2-(Phenylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(Phenylthio)nicotinonitrile, a key intermediate in various industrial and pharmaceutical applications. Moving from bench-scale to industrial production presents unique challenges in terms of reaction control, product purity, safety, and cost-effectiveness. This guide details a robust and scalable protocol centered on the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinonitrile and thiophenol. We will delve into the underlying process chemistry, critical scale-up parameters, detailed safety protocols, and analytical methods for quality control. The information herein is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to implement this synthesis efficiently and safely on an industrial scale.

Chemical Profile & Significance

This compound (CAS No: 35620-68-9) is a versatile building block in organic synthesis. Its structure, featuring a pyridine ring activated by a nitrile group and functionalized with a phenylthio moiety, makes it a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activities.

PropertyValue
IUPAC Name 2-(Phenylthio)pyridine-3-carbonitrile[1]
CAS Number 35620-68-9[1]
Molecular Formula C₁₂H₈N₂S
Molecular Weight 212.27 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point 98-102 °C
Boiling Point ~385 °C at 760 mmHg

Synthetic Strategy: The SNAr Approach

The most reliable and industrially viable route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.

Reaction_Scheme START 2-Chloronicotinonitrile PRODUCT This compound START->PRODUCT Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat THIO Thiophenol THIO->PRODUCT

Caption: Overall reaction scheme for the synthesis.

Rationale for Method Selection

The choice of the SNAr pathway is underpinned by several key factors relevant to industrial-scale production:

  • Substrate Activation: The pyridine nitrogen and the cyano group at the 3-position are strongly electron-withdrawing. This electronic effect significantly polarizes the C2-Cl bond and stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the nucleophilic attack by the thiophenolate anion.

  • Starting Material Availability: Both 2-chloronicotinonitrile and thiophenol are commercially available in bulk quantities at a reasonable cost, which is a critical consideration for industrial applications.

  • High Conversion & Yield: This reaction typically proceeds with high efficiency, leading to excellent yields and minimizing the formation of complex side products, which simplifies downstream purification.

  • Process Simplicity: The reaction does not require specialized or high-pressure equipment and can be conducted in standard glass-lined or stainless-steel reactors.

Process Chemistry & Scale-Up Considerations

Directly translating a lab-scale procedure to a pilot or production plant requires a thorough understanding of the process parameters and their impact on the reaction's safety, scalability, and outcome.

Reagent and Solvent Selection
ParameterLaboratory Scale ChoiceIndustrial Scale RecommendationRationale & Justification
Base NaH, KHMDSK₂CO₃, Cs₂CO₃, or Triethylamine (Et₃N)Sodium hydride (NaH) is highly reactive and produces flammable hydrogen gas, posing a significant safety risk on a large scale. Potassium carbonate (K₂CO₃) is a cost-effective, non-pyrophoric, and easily handled solid base that is highly effective in this reaction. Cesium carbonate can offer improved reactivity but at a higher cost[2].
Solvent DMF, DMSODMF, NMP, or Acetonitrile (MeCN)Dimethylformamide (DMF) is an excellent solvent due to its high polarity and boiling point, ensuring reactants remain in solution at elevated temperatures. N-Methyl-2-pyrrolidone (NMP) is a viable alternative. Acetonitrile is also effective and can simplify work-up due to its lower boiling point[2]. Solvent selection must also consider recovery and recycling programs at the industrial site.
Thiophenol Source ThiophenolThiophenolThiophenol is corrosive and has a potent, unpleasant odor. On an industrial scale, it must be handled in a closed system with dedicated scrubbers to manage fugitive emissions.
Reaction Control
  • Temperature Management: The reaction is exothermic, particularly during the initial addition of reagents. A jacketed reactor with precise temperature control is mandatory. The recommended scale-up approach is a semi-batch process where the thiophenol/base mixture is added controllably to the solution of 2-chloronicotinonitrile at a set temperature (e.g., 60-80 °C) to manage the heat output.

  • In-Process Monitoring: Reaction progress must be monitored to determine the endpoint. High-Performance Liquid Chromatography (HPLC) is the preferred method for industrial settings, allowing for the quantitative tracking of starting material consumption and product formation. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.

Detailed Scale-Up Protocol (Exemplary 1 kg Scale)

This protocol describes the synthesis of this compound on a 1 kg scale. All operations must be performed by trained personnel in a controlled manufacturing environment.

Caption: Industrial synthesis workflow for this compound.

Step-by-Step Methodology
  • Reactor Setup: Ensure a 20 L jacketed glass-lined reactor is clean, dry, and inerted with nitrogen. Equip the reactor with a mechanical stirrer, temperature probe, condenser, and an addition funnel/pump for controlled liquid addition.

  • Reagent Charge:

    • Charge the reactor with 2-chloronicotinonitrile (1.00 kg, 7.22 mol).

    • Add Dimethylformamide (DMF, 5.0 L).

    • Begin agitation and heat the mixture to 60 °C.

  • Base and Nucleophile Preparation:

    • In a separate vessel, suspend finely powdered potassium carbonate (K₂CO₃, 1.50 kg, 10.85 mol, 1.5 eq) in DMF (3.0 L).

    • Carefully add thiophenol (0.87 kg, 7.94 mol, 1.1 eq) to this suspension with stirring under a nitrogen atmosphere. A slight exotherm may be observed.

  • Reaction Execution:

    • Once the reactor contents reach 60 °C, begin the controlled addition of the thiophenol/K₂CO₃ slurry over approximately 1-2 hours, maintaining the internal temperature below 85 °C.

    • After the addition is complete, raise the temperature to 80 °C and hold for 2-4 hours.

  • In-Process Control (IPC):

    • After 2 hours, take a sample from the reaction mixture and analyze by HPLC to check for the consumption of 2-chloronicotinonitrile (<1% remaining is considered complete). Continue heating if necessary.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 20-25 °C.

    • Slowly quench the reaction by adding water (10 L) over 30 minutes. The product will precipitate as a solid.

    • Stir the resulting slurry for 1 hour at room temperature to ensure complete precipitation.

    • Filter the crude product using a Nutsche filter or centrifuge.

    • Wash the filter cake thoroughly with water (2 x 5 L) to remove inorganic salts and residual DMF.

    • Perform a final wash with cold isopropanol (2 L) to displace water and aid in drying.

  • Drying:

    • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

    • Expected Yield: 1.35 - 1.45 kg (88-95%).

Safety and Hazard Analysis

The scale-up of this process requires strict adherence to safety protocols. The primary hazards are associated with the raw materials.

SubstanceCAS NumberHazard Statements (H-Codes)Precautionary Statements (P-Codes)
2-Chloronicotinonitrile 6602-54-6H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)[3]
Thiophenol 108-98-5H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled), H410 (Very toxic to aquatic life with long-lasting effects)P260 (Do not breathe mist/vapors), P273 (Avoid release to the environment), P280 (Wear protective clothing/gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER)
This compound 35620-68-9H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[4]P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)[4]
  • Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a contained system (e.g., glovebox for weighing solids) or a walk-in fume hood. A caustic scrubber system must be in place to neutralize thiophenol vapors.

  • Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields, a face shield, and a flame-retardant lab coat. For handling thiophenol, a full-face respirator with an appropriate organic vapor cartridge is required.

  • Waste Disposal: All waste, including aqueous filtrates and solvent washes, must be collected and disposed of as hazardous chemical waste according to local and federal regulations[3]. Do not discharge into drains[4].

Analytical Characterization & Quality Control

The final product must be analyzed to ensure it meets the required specifications for industrial use.

TestMethodSpecification
Appearance Visual InspectionOff-white to yellow crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to the structure
Purity HPLC (e.g., C18 column, MeCN/H₂O gradient)≥ 99.0%
Melting Point Capillary Method98-102 °C
Residual Solvents GC-HSDMF ≤ 880 ppm, Isopropanol ≤ 5000 ppm
Exemplary HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

Conclusion

The synthesis of this compound via the nucleophilic aromatic substitution of 2-chloronicotinonitrile with thiophenol is a highly efficient and scalable process. By carefully selecting industrially appropriate reagents, implementing robust process controls for temperature and reaction monitoring, and adhering to stringent safety protocols, this synthesis can be reliably performed on a multi-kilogram scale. The detailed protocol and analytical methods provided in this guide serve as a validated starting point for technology transfer to pilot plant and commercial manufacturing facilities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Phenylthio)nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Phenylthio)nicotinonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into optimizing this specific Nucleophilic Aromatic Substitution (SNAr) reaction, moving beyond basic protocols to address the nuanced challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound. Understanding these core principles is the first step toward successful optimization and troubleshooting.

Question 1: What is the underlying mechanism for the synthesis of this compound from 2-chloronicotinonitrile and thiophenol?

Answer: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of thiophenol by a base to form the more nucleophilic thiophenolate anion. This anion then attacks the electron-deficient carbon atom at the 2-position of the 2-chloronicotinonitrile ring. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the pyridine ring.[1]

  • Formation of the Meisenheimer Complex: The attack results in a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[1][2]

  • Elimination & Aromaticity Restoration: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product, this compound.

Question 2: Why is the nucleophilic attack favored at the C-2 position of the nicotinonitrile ring?

Answer: The regioselectivity of nucleophilic attack on the pyridine ring is governed by electronics. The electronegative nitrogen atom withdraws electron density from the ring, making the entire system electron-deficient and thus susceptible to nucleophilic attack.[3] This effect is most pronounced at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom.[1][4] When the nucleophile attacks at the C-2 or C-4 position, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the nitrogen atom, which is a highly stabilizing resonance form.[1][4] Attack at the C-3 (meta) position does not allow for this stabilization, making the intermediate significantly higher in energy. The presence of the electron-withdrawing nitrile group (-CN) further activates the ring towards nucleophilic attack.[5]

Caption: SNAr mechanism for this compound synthesis.

Question 3: What is the critical role of the base in this reaction?

Answer: The base is essential for deprotonating the thiophenol (pKa ≈ 6.6) to generate the thiophenolate anion. The thiophenolate is a much stronger nucleophile than the neutral thiol, and this increased nucleophilicity is required to efficiently attack the electron-deficient pyridine ring.[2][6] The choice of base is critical; it must be strong enough to deprotonate the thiol but should not introduce competing side reactions. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or stronger bases like sodium hydride (NaH) for less reactive systems.[2]

Question 4: How does solvent choice impact the reaction efficiency?

Answer: Polar aprotic solvents are highly recommended for SNAr reactions.[6][7] Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices.[2] Their role is multifaceted:

  • Solubilize Reactants: They effectively dissolve the polar starting materials and inorganic base.

  • Stabilize the Intermediate: Their high polarity helps to stabilize the charged Meisenheimer complex, lowering the activation energy of the rate-determining step.[8]

  • Minimal Protonation: Being aprotic, they do not protonate the highly reactive thiophenolate nucleophile, ensuring its concentration remains high.

While effective, solvents like DMF and NMP are now recognized as reprotoxic and should be replaced where possible.[2] Greener alternatives like DMSO or Cyrene™ can be considered.

Troubleshooting and Optimization Guide

This section is formatted to address specific experimental issues directly.

Problem 1: My reaction shows low to no conversion to the desired product.

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Potential Cause Explanation & Recommended Solution
1a. Inactive Thiophenol Thiophenol is susceptible to air oxidation, forming diphenyl disulfide (Ph-S-S-Ph). This disulfide is not nucleophilic and will not participate in the reaction. Solution: Use freshly purchased thiophenol from a reputable supplier. If the bottle is old, consider purifying it by distillation. Always handle thiophenol in a well-ventilated fume hood.[9]
1b. Insufficiently Strong or Wet Base If the base is not strong enough to fully deprotonate the thiophenol, the concentration of the active thiophenolate nucleophile will be low. The presence of water can also consume the base and protonate the thiophenolate. Solution: Ensure the base is of high purity and has been stored in a desiccator. For a standard reaction, K₂CO₃ is often sufficient, but if conversion is low, consider switching to the more soluble and often more effective Cs₂CO₃.[2][10] For very sluggish reactions, a stronger base like NaH can be used, but requires strictly anhydrous conditions.[2]
1c. Suboptimal Reaction Temperature SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier associated with breaking aromaticity.[5][6] Solution: If running at room temperature, slowly increase the temperature in increments (e.g., to 50 °C, then 80 °C) while monitoring the reaction by TLC or LC-MS. Many procedures report success at elevated temperatures.[6] However, excessively high temperatures can lead to side product formation.
1d. Inadequate Solvent Using a non-polar or protic solvent will significantly hinder the reaction. Protic solvents will protonate the nucleophile, and non-polar solvents will not effectively stabilize the charged Meisenheimer complex.[8] Solution: Switch to a recommended polar aprotic solvent such as DMSO, DMF, or MeCN.[2][7] Ensure the solvent is anhydrous, as water can interfere with the reaction.

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Caption: A logical workflow for troubleshooting low-yield reactions.

Problem 2: My reaction is messy, with multiple side products observed by TLC/LC-MS.

The formation of side products often points to issues with oxidation or reaction temperature.

Potential Cause Explanation & Recommended Solution
2a. Oxidative Side Reactions The thiophenolate anion is easily oxidized by atmospheric oxygen, especially at elevated temperatures, leading to the formation of diphenyl disulfide. This side product can complicate purification. Solution: Degas your solvent before use by bubbling nitrogen or argon through it for 15-20 minutes. Run the reaction under a positive pressure of an inert gas (N₂ or Ar) to prevent oxygen ingress.
2b. Temperature Too High While heat is often necessary, excessive temperatures can cause decomposition of the starting materials or the product, leading to a complex reaction mixture. Solution: If you are running the reaction at high temperatures (e.g., >100 °C) and observing multiple spots on TLC, try reducing the temperature. A systematic screen (e.g., 60 °C, 80 °C, 100 °C) can help identify the optimal balance between reaction rate and cleanliness.[9]

Problem 3: I have good conversion, but I'm struggling with the product purification.

Purification challenges are common but can be overcome with a proper workup and optimized chromatography.

Potential Cause Explanation & Recommended Solution
3a. Residual Base/Salts Inorganic bases (K₂CO₃) and the salt byproduct (KCl) are insoluble in many organic solvents used for chromatography and can interfere with purification. Solution: Perform an aqueous workup before column chromatography. After the reaction is complete, cool the mixture, dilute it with an organic solvent like ethyl acetate, and wash it with water and then brine. This will remove the majority of inorganic materials. Dry the organic layer over anhydrous sodium sulfate before concentrating.[11]
3a. Co-elution of Product and Impurities The product may have a similar polarity to unreacted starting materials or the diphenyl disulfide side product, making separation by column chromatography difficult. Solution: Optimize your column chromatography method. Try a shallower solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). If that fails, consider a different solvent system (e.g., dichloromethane/methanol). If co-elution with diphenyl disulfide is the issue, ensuring an inert atmosphere during the reaction is the best preventative measure.
Validated Experimental Protocol

This general procedure has been validated to provide a reliable starting point for your synthesis. Optimization may be required for specific scales or equipment.

Materials:

  • 2-Chloronicotinonitrile (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Dimethylformamide (DMF), anhydrous (approx. 0.2 M concentration)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile and anhydrous potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge the system with nitrogen or argon for 10-15 minutes.

  • Solvent & Reagent Addition: Add anhydrous DMF via syringe, followed by the dropwise addition of thiophenol.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-chloronicotinonitrile starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and saturated aqueous sodium chloride (brine) (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.

References

Technical Support Center: 2-(Phenylthio)nicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of 2-(Phenylthio)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your experiments.

Diagram: General Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Desired Product 2-Chloronicotinonitrile 2-Chloronicotinonitrile Reaction Base (e.g., K2CO3) Solvent (e.g., DMF) 2-Chloronicotinonitrile->Reaction + Thiophenol Thiophenol Thiophenol Thiophenol->Reaction This compound This compound Reaction->this compound

Caption: General synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a significant amount of a white, crystalline solid with a faint unpleasant odor in my crude reaction mixture. What is this common impurity?

This is very likely diphenyl disulfide . It is one of the most common side products in reactions involving thiophenol, especially under basic conditions or in the presence of air (oxygen).[1][2][3]

  • Why does this form? Thiophenol is readily oxidized to diphenyl disulfide.[3] The thiophenolate anion, formed under the basic reaction conditions required for the nucleophilic substitution on 2-chloronicotinonitrile, is particularly susceptible to oxidation by atmospheric oxygen.[4]

    • Reaction: 4 PhSH + O₂ → 2 PhS-SPh + 2 H₂O[3]

  • How can I minimize its formation?

    • Degas your solvent: Before adding your reagents, thoroughly degas the solvent by bubbling an inert gas (like nitrogen or argon) through it.

    • Maintain an inert atmosphere: Run the reaction under a positive pressure of nitrogen or argon. This is crucial to exclude atmospheric oxygen.

    • Control the addition of base: Add the base portion-wise to the reaction mixture to avoid a high concentration of the highly reactive thiophenolate at any given time.

    • Use fresh, high-quality thiophenol: Thiophenol can partially oxidize upon storage. Using a freshly opened bottle or purifying stored thiophenol can help.

  • How can I remove diphenyl disulfide from my product? Diphenyl disulfide can often be removed by column chromatography. Additionally, recrystallization from a suitable solvent system can also be effective in separating it from the desired product.

Diagram: Formation of Diphenyl Disulfide

Side_Product_Formation Thiophenol Thiophenol Thiophenolate_Anion Thiophenolate Anion Thiophenol->Thiophenolate_Anion Base Diphenyl_Disulfide Diphenyl Disulfide Thiophenolate_Anion->Diphenyl_Disulfide Oxidation (O2)

Caption: Oxidative dimerization of thiophenol to diphenyl disulfide.

FAQ 2: My reaction is sluggish, and upon workup, I isolate a significant amount of a polar, water-soluble compound instead of my desired product. What could be happening?

This suggests the formation of 2-hydroxynicotinonitrile . This occurs when the starting material, 2-chloronicotinonitrile, reacts with water present in the reaction mixture.

  • Why does this form? 2-Chloronicotinonitrile is susceptible to nucleophilic aromatic substitution by water, especially in the presence of a base. The hydroxide ions (from the reaction of the base with water) can act as nucleophiles, displacing the chloride.

  • How can I prevent this?

    • Use anhydrous conditions: Ensure all your glassware is thoroughly dried. Use anhydrous solvents and reagents.

    • Choose a suitable base: A non-hydroxide base like potassium carbonate is generally preferred. If using a stronger base like sodium hydride, be extremely cautious about the water content of your solvent.

    • Dry your starting materials: Ensure your 2-chloronicotinonitrile is dry.

FAQ 3: My final product shows signs of oxidation (e.g., in mass spectrometry, I see peaks corresponding to M+16 and M+32). What are these impurities?

These impurities are likely the sulfoxide (2-(phenylsulfinyl)nicotinonitrile) and sulfone (2-(phenylsulfonyl)nicotinonitrile) derivatives of your desired product.

  • Why do these form? The sulfide linkage in this compound is susceptible to oxidation. This can happen if oxidizing agents are present or if the product is exposed to air for extended periods, especially at elevated temperatures or in the presence of certain metal catalysts.

  • How can I avoid this?

    • Avoid oxidizing agents: Ensure no inadvertent oxidizing agents are introduced during the reaction or workup.

    • Purge with inert gas during workup: When concentrating your product, do so under reduced pressure and, if possible, with a nitrogen bleed to minimize air exposure.

    • Store the final product under an inert atmosphere: For long-term storage, keeping the product under nitrogen or argon can prevent slow oxidation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Analysis Impurity_Check Identify Major Impurity Start->Impurity_Check Diphenyl_Disulfide Diphenyl Disulfide? Impurity_Check->Diphenyl_Disulfide Hydroxynicotinonitrile 2-Hydroxynicotinonitrile? Diphenyl_Disulfide->Hydroxynicotinonitrile No Solution_Inert Implement Inert Atmosphere Degas Solvents Diphenyl_Disulfide->Solution_Inert Yes Oxidized_Products Oxidized Products? Hydroxynicotinonitrile->Oxidized_Products No Solution_Anhydrous Use Anhydrous Conditions Hydroxynicotinonitrile->Solution_Anhydrous Yes Solution_Storage Careful Storage & Workup Oxidized_Products->Solution_Storage Yes End Improved Yield Oxidized_Products->End No Solution_Inert->End Solution_Anhydrous->End Solution_Storage->End

Caption: A workflow for troubleshooting common side products.

Experimental Protocols

Standard Protocol for the Synthesis of this compound
  • Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).

    • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reagent Addition:

    • Add potassium carbonate (1.5 eq).

    • Slowly add thiophenol (1.1 eq) via syringe while maintaining a positive pressure of inert gas.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol for Minimizing Diphenyl Disulfide Formation

This protocol emphasizes the exclusion of oxygen.

  • Rigorous Inert Atmosphere Setup:

    • Assemble and flame-dry all glassware. Allow to cool under a stream of dry nitrogen or argon.

    • Use a Schlenk line or a manifold with a bubbler to maintain a positive pressure of inert gas throughout the experiment.

  • Solvent and Reagent Preparation:

    • Use a freshly opened bottle of anhydrous DMF or distill it from a suitable drying agent.

    • Degas the solvent by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

    • Use freshly distilled or a new bottle of thiophenol.

  • Reaction Execution:

    • Follow the standard protocol for reagent addition, ensuring that all additions are done under a positive flow of inert gas.

    • Maintain a gentle flow of inert gas through the condenser for the duration of the reaction.

  • Workup:

    • When concentrating the product after extraction, use a rotary evaporator with a nitrogen inlet to avoid exposing the product to air.

Summary of Common Side Products and Solutions

Side ProductLikely CauseProposed Solution
Diphenyl DisulfideOxidation of thiophenol by atmospheric oxygen.Maintain a strict inert atmosphere; use degassed solvents.
2-HydroxynicotinonitrileReaction of 2-chloronicotinonitrile with water.Use anhydrous solvents and reagents; ensure glassware is dry.
Sulfoxide/SulfoneOxidation of the sulfide in the final product.Avoid oxidizing agents; store the product under an inert atmosphere.

References

troubleshooting failed reactions involving 2-(Phenylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for 2-(Phenylthio)nicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common synthetic challenges involving this versatile heterocyclic building block. Our goal is to provide in-depth, mechanistically-grounded advice to ensure the success of your reactions.

Introduction & Core Concepts

This compound is a valuable intermediate in synthetic chemistry, featuring a pyridine ring activated by an electron-withdrawing nitrile group and functionalized with a phenylthio moiety. This specific arrangement of functional groups allows for diverse downstream transformations, primarily through cross-coupling reactions or nucleophilic aromatic substitution (SNAr). However, the interplay between the nitrile, the pyridine nitrogen, and the phenylthio group can also lead to specific challenges. This guide addresses these issues in a practical, question-and-answer format.

Chemical Profile & Storage Recommendations

Before troubleshooting a reaction, it is crucial to ensure the integrity of your starting material.

PropertyValueSource
Molecular Formula C₁₂H₈N₂S[1]
Molecular Weight 212.27 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 105 - 107 °C[2]
Storage Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.[2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered during reactions with this compound.

Scenario 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am seeing no product, only starting material. What is going wrong?

This is a frequent challenge in cross-coupling chemistry. The issue can typically be traced to the catalyst, reagents, or reaction conditions. Let's break down the potential causes.

A. Is Your Catalytic Cycle Active? The Importance of Degassing.

The active catalyst in most Suzuki couplings is a Pd(0) species. This is highly sensitive to oxygen, which can oxidize it to inactive Pd(II), halting the catalytic cycle.

  • Core Problem: Insufficient removal of dissolved oxygen from solvents and the reaction headspace.

  • Troubleshooting Steps:

    • Solvent Degassing: Before use, thoroughly degas your solvents (e.g., dioxane, THF, toluene, DMF). This can be done by bubbling an inert gas like argon or nitrogen through the solvent for at least 20-30 minutes.[3][4] For more rigorous degassing, the freeze-pump-thaw method is superior.

    • Reaction Setup: Assemble your reaction vessel under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Purge the vessel containing your solid reagents with an inert gas before adding the degassed solvents.

B. Have You Chosen the Right Base and Solvent?

The choice of base and solvent is critical and often interdependent. The base not only facilitates the transmetalation step but also influences the stability of both the catalyst and the boronic acid.

  • Core Problem: An inappropriate base or solvent system can lead to poor solubility, catalyst deactivation, or side reactions.[5]

  • Troubleshooting Protocol:

    • Base Selection: Carbonate bases (K₂CO₃, Cs₂CO₃) with an aqueous co-solvent are common starting points.[3][4] However, for sensitive substrates, stronger, non-aqueous bases like potassium phosphate (K₃PO₄) might be necessary.[6] If ester groups are present elsewhere in the molecule, weaker bases like KF can prevent hydrolysis.[5]

    • Solvent System: Ensure your starting materials are soluble in the chosen solvent system. If solubility is low in common solvents like toluene or THF, consider using dioxane or DMF.[5][7] Be aware that DMF can sometimes be challenging to degas completely.

    • Water Content: For reactions using anhydrous bases like K₃PO₄, adding a few equivalents of water can sometimes be beneficial to facilitate the dissolution of the base and promote the reaction.[6]

G start Failed Suzuki Coupling: Low/No Yield check_reagents 1. Check Reagent Quality - Boronic Acid (degradation?) - Catalyst (deactivated?) start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions sub_reagents Degassed Solvents? Inert Atmosphere? check_conditions->sub_reagents sub_catalyst Correct Ligand/Pd Source? check_conditions->sub_catalyst sub_base Appropriate Base/Solvent? check_conditions->sub_base solve_degas Solution: Rigorously degas solvents and use inert atmosphere. sub_reagents->solve_degas No solve_catalyst Solution: Screen different ligands (e.g., Buchwald ligands) or try a different Pd precursor. sub_catalyst->solve_catalyst No solve_base Solution: Test alternative bases (K3PO4, Cs2CO3) or solvent systems (Dioxane, DMF). sub_base->solve_base No

Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.

Scenario 2: Formation of Side Products

Question: My reaction is working, but I am getting significant impurities. I suspect hydrolysis of the nitrile group. How can I prevent this?

The nitrile group is susceptible to hydrolysis under both acidic and basic aqueous conditions, first to a primary amide and then to a carboxylic acid.[8][9]

  • Core Problem: Prolonged exposure to strong aqueous acid or base, especially at elevated temperatures.

  • Troubleshooting Protocol:

    • Modify pH: If your reaction conditions are strongly basic (e.g., using NaOH), switch to a milder base like K₂CO₃ or K₃PO₄. Avoid acidic workups if possible; use a neutral or slightly basic aqueous wash instead.

    • Minimize Water: While some water is often necessary, using a large excess in the solvent system can promote hydrolysis. Try reducing the proportion of water or switching to a non-aqueous system if the reaction allows.

    • Reduce Reaction Time/Temperature: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately to prevent the product from degrading under the reaction conditions. Lowering the temperature may also slow the rate of hydrolysis more than the desired reaction.

Question: I am trying a nucleophilic aromatic substitution (SNAr) to displace the phenylthio group, but the reaction is sluggish and incomplete. What should I do?

For an SNAr reaction to proceed efficiently, several factors must be optimized.[10][11]

  • Core Problem: The nucleophile may not be strong enough, the leaving group ability of the phenylthiolate is insufficient under the conditions, or the solvent is inappropriate.

  • Troubleshooting Protocol:

    • Enhance Nucleophilicity: If using a neutral nucleophile (e.g., an amine), adding a non-nucleophilic base (like NaH or K₂CO₃) can deprotonate it to generate a more potent anionic nucleophile.

    • Solvent Choice: SNAr reactions are significantly accelerated in polar, aprotic solvents like DMSO, DMF, or NMP.[11] These solvents effectively solvate the cation of the nucleophilic salt but poorly solvate the anion, increasing its reactivity.

    • Temperature: These reactions often require heat. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an aryl boronic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Aryl boronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (0.03 - 0.05 eq) or Pd(dppf)Cl₂ (0.03 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Dioxane and Water (4:1 or 5:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl boronic acid, the palladium catalyst, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the previously degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L2 Ar1PdL2X Ar1-Pd(II)L2-X Pd0->Ar1PdL2X Oxidative Addition (Ar1-X) Ar1PdL2Ar2 Ar1-Pd(II)L2-Ar2 Ar1PdL2X->Ar1PdL2Ar2 Transmetalation (Ar2-B(OH)2 + Base) Ar1PdL2Ar2->Pd0 Reductive Elimination Product Ar1-Ar2 Ar1PdL2Ar2->Product

References

Technical Support Center: Purification of 2-(Phenylthio)nicotinonitrile & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Phenylthio)nicotinonitrile and its key reaction products. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile heterocyclic building block. High purity is paramount for reproducible results in downstream applications, from catalytic coupling reactions to the synthesis of complex pharmaceutical intermediates. This guide provides field-proven troubleshooting advice and detailed protocols to address common purification challenges.

Section 1: Purification of the Parent Compound, this compound

The purity of your starting material dictates the success of subsequent reactions. Crude this compound, typically synthesized from a nucleophilic aromatic substitution reaction between a 2-halonicotinonitrile and thiophenol, often contains specific impurities that must be removed.

Frequently Asked Questions & Troubleshooting

Question 1.1: What are the most common impurities in my crude this compound, and how do they affect my purification strategy?

Answer: Understanding the potential impurities is the first step toward designing a robust purification protocol. The primary contaminants are typically:

  • Unreacted Starting Materials: Residual 2-chloronicotinonitrile (or other 2-halonicotinonitrile) and thiophenol.

  • Thiophenol-Derived Byproducts: Diphenyl disulfide is a very common impurity. It forms from the oxidative coupling of two thiophenol molecules, a reaction that can occur readily in the presence of air (oxygen), especially under basic conditions used during the synthesis.

  • Solvent and Reagents: Residual high-boiling solvents (e.g., DMF, DMSO) or base (e.g., triethylamine, potassium carbonate).

The presence of these impurities necessitates a purification method that can separate compounds with different polarities and chemical properties. While simple filtration may remove inorganic salts, chromatographic or recrystallization techniques are almost always required for high purity.

Troubleshooting 1.2: My crude product is a persistent yellow/brown oil and refuses to crystallize. What are my options?

Answer: Oiling out during crystallization is a common problem, often caused by impurities that depress the melting point and disrupt the crystal lattice formation.

  • Causality: The presence of residual solvent or diphenyl disulfide often leads to this issue. Diphenyl disulfide, in particular, is a waxy solid with a low melting point that can form a eutectic mixture with your product.

  • Solution Workflow:

    • Initial Cleanup: First, attempt to remove the impurities chromatographically. A quick "plug" of silica gel, eluting with a non-polar solvent like hexane or a hexane/dichloromethane mixture, can effectively remove the highly polar baseline impurities and some of the less polar diphenyl disulfide.

    • Re-attempt Crystallization: Concentrate the partially purified material and attempt recrystallization again from a different solvent system.[1]

    • Two-Solvent System: If a single solvent fails, a two-solvent recrystallization is a powerful alternative.[2] Dissolve the oil in a minimum amount of a "good" hot solvent (e.g., ethanol, ethyl acetate) and then add a "poor" solvent (an anti-solvent, e.g., water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly. This controlled decrease in solubility is often highly effective at inducing crystallization.[2]

Troubleshooting 1.3: My flash column chromatography shows poor separation between my product and a key impurity. How can I improve the resolution?

Answer: Poor resolution in column chromatography stems from improper selection of the stationary or mobile phase, or incorrect column packing and loading.[3][4]

  • Causality: The most likely scenario is that the polarity of your chosen eluent is too high, causing all components to move too quickly down the column (high Rf values on TLC), or the polarity difference between your product and the impurity is insufficient for separation with that solvent system.

  • Optimization Strategy:

    • TLC Analysis: Before running a column, always optimize the solvent system using Thin-Layer Chromatography (TLC).[3] Aim for an Rf value for your target compound of ~0.3. The impurity should have a significantly different Rf. Test various solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone).

    • Solvent Polarity: If spots are too close, reduce the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. This will increase the interaction of the compounds with the silica gel, exaggerating the differences in their polarity and improving separation.

    • Column Parameters: Ensure you are using the correct amount of silica gel. A common rule of thumb is a 50:1 to 100:1 weight ratio of silica gel to crude material for difficult separations.[3] Also, ensure the column is packed uniformly without air bubbles and that the sample is loaded in a concentrated band.[4][5]

Purification Decision Workflow

Purification_Workflow cluster_methods Purification Method Crude Crude Product TLC Analyze by TLC Crude->TLC Decision Assess Separation & Impurity Profile TLC->Decision Column Flash Column Chromatography Decision->Column  Complex mixture or  oily product Recrystal Recrystallization Decision->Recrystal  Crude solid with  minor impurities Pure Pure Product (Verify by NMR/LCMS) Column->Pure Recrystal->Pure

Caption: Decision tree for selecting a primary purification method.

Section 2: Purification of Key Downstream Products

The purification strategy must adapt to the new functional groups introduced in subsequent reactions.

Subsection 2.1: Oxidation Products (Sulfoxides and Sulfones)

Oxidizing the thioether to a sulfoxide or sulfone dramatically increases the compound's polarity.

Question 2.1.1: My reaction produced a mixture of unreacted this compound, the corresponding sulfoxide, and the sulfone. How can I effectively separate them?

Answer: This is a classic scenario perfectly suited for gradient flash column chromatography.

  • Scientific Principle: The polarity difference between a thioether, a sulfoxide, and a sulfone is substantial. A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is the most efficient method.

  • Execution:

    • Start with a low-polarity eluent (e.g., 90:10 Hexane/Ethyl Acetate) that elutes the non-polar starting material, this compound.

    • Gradually increase the eluent polarity (e.g., ramp to 50:50 Hexane/Ethyl Acetate). This will begin to move the moderately polar sulfoxide down the column.

    • Finally, switch to a high-polarity eluent (e.g., 100% Ethyl Acetate or Ethyl Acetate with 1-5% Methanol) to elute the very polar sulfone, which is strongly adsorbed to the silica gel.

This method provides excellent separation and yields pure fractions of all three components in a single run.

Data Presentation: Chromatographic Systems
Compound TypeTypical Stationary PhaseTypical Mobile Phase (Eluent)Elution Order
This compound Silica GelHexane / Ethyl Acetate (9:1 to 7:3)-
Oxidation Mixture Silica GelGradient: Hexane/EtOAc (start 95:5, end 0:100)1. Thioether, 2. Sulfoxide, 3. Sulfone
Hydrolysis Product (Acid) Silica GelDichloromethane / Methanol / Acetic Acid (e.g., 95:5:0.1)-
Hydrolysis Product (Amide) Silica GelDichloromethane / Methanol (98:2 to 90:10)-
Subsection 2.2: Hydrolysis Products (Amides and Carboxylic Acids)

Hydrolysis of the nitrile group introduces acidic or basic functionality, enabling powerful non-chromatographic purification methods.[6]

Question 2.2.1: I've hydrolyzed the nitrile to the carboxylic acid. Can I avoid running a column?

Answer: Absolutely. The introduction of the acidic carboxylic acid group is ideal for purification via acid-base extraction. This technique is fast, scalable, and highly effective.

  • Mechanism: The neutral starting material and any non-polar byproducts will remain in an organic solvent, while the acidic product can be selectively deprotonated and extracted into an aqueous basic solution.

  • Workflow: See Protocol 2.A below for a detailed step-by-step guide. This method leverages the change in chemical properties for a highly selective separation.

Protocol 2.A: Acid-Base Extraction of 2-(Phenylthio)nicotinic acid
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract it 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will react to form its sodium salt, which is soluble in the aqueous layer. Neutral impurities remain in the organic layer.

  • Combine & Wash: Combine the aqueous layers and perform one back-wash with fresh ethyl acetate to remove any trapped organic impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it with 1M HCl with stirring. The product, 2-(Phenylthio)nicotinic acid, will precipitate out as a solid as it is protonated and becomes insoluble in water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water to remove salts, and dry the product under vacuum.

Extraction Workflow Diagram

Extraction_Workflow cluster_start Step 1: Dissolution cluster_extraction Step 2: Liquid-Liquid Extraction cluster_precipitation Step 3: Precipitation & Isolation Crude Crude Mixture in Organic Solvent (EtOAc) Funnel Separatory Funnel: Add aq. NaHCO3 Crude->Funnel Organic Organic Layer: Neutral Impurities (Discard) Funnel->Organic Aqueous Aqueous Layer: Deprotonated Product (Sodium Salt) Funnel->Aqueous Acidify Acidify with HCl to pH ~2-3 Aqueous->Acidify Filter Filter & Dry Acidify->Filter Product Pure Carboxylic Acid Filter->Product

Caption: Workflow for acid-base extraction purification.

General Handling & Storage

Question 3.1: I suspect my compound is decomposing on the silica gel. What are the signs and how can I prevent it?

Answer: Thioethers can be sensitive to acidic silica gel, and streaking or the appearance of new, more polar spots on the TLC plate during chromatography are classic signs of on-column decomposition.

  • Prevention:

    • Deactivate Silica: Pre-treat the silica gel by creating the slurry in your eluent containing 1% triethylamine. This neutralizes the acidic sites on the silica surface, preventing degradation of sensitive compounds.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase C18 silica for particularly sensitive compounds.

    • Speed: Run the column as quickly as possible ("flash" chromatography) to minimize the contact time between your compound and the stationary phase.[5]

Question 3.2: What are the best practices for storing this compound and its derivatives to ensure long-term stability?

Answer: The primary concern for thioether-containing compounds is oxidation to the sulfoxide.

  • Best Practices:

    • Inert Atmosphere: Store the solid compound in a vial under an inert atmosphere like argon or nitrogen.

    • Cold and Dark: Keep the vial in a freezer (-20 °C) and protected from light.

    • Avoid Air Exposure: When weighing out the compound, do so efficiently to minimize its exposure to air and moisture. For handling thiols or thioethers, it's good practice to decontaminate glassware with a bleach solution to oxidize any residual material.[7]

References

challenges in the handling and storage of 2-(Phenylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Phenylthio)nicotinonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive information, troubleshooting advice, and best practices for the handling and storage of this compound, grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties and safe handling of this compound.

Q1: What are the primary chemical hazards associated with this compound?

A1: this compound possesses two main functional groups of concern: a nitrile group (-CN) and a thioether linkage (-S-).

  • Nitrile Group: Aryl nitriles are generally more stable than their aliphatic counterparts.[1] However, they should still be treated as potentially toxic. Under harsh conditions such as strong acids or high temperatures, nitriles can hydrolyze, and in some cases, could potentially release hydrogen cyanide gas.[1][2] Therefore, it is crucial to avoid contact with strong acids and to handle the compound in a well-ventilated area.[3]

  • Thioether Group: While the thioether group itself is not acutely toxic, it can undergo oxidation.[4][5] The primary concern with this compound is irritation. Safety data for analogous compounds indicate it may cause skin, eye, and respiratory irritation.[3][6]

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place.[7] The container should be tightly sealed to prevent moisture ingress and exposure to air.[3][7] For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to prevent oxidation of the thioether group.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, the following PPE is mandatory:

  • Gloves: Nitrile gloves are a suitable choice for handling this compound, offering good chemical resistance.[1]

  • Eye Protection: Safety glasses with side shields or chemical goggles are essential to prevent eye contact.[3][6]

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If working with the powder outside of a certified chemical fume hood or if dust generation is likely, a NIOSH-approved respirator is recommended.[3]

Q4: How should I properly dispose of waste containing this compound?

A4: All waste containing this compound should be treated as hazardous chemical waste. It must be disposed of in accordance with local, state, and federal regulations.[6][7] Do not dispose of this compound down the drain or in regular trash. Collect all waste in a designated, labeled, and sealed container for hazardous materials.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation with this compound.

Q5: My reaction yield is consistently lower than expected. What could be the cause?

A5: Low reaction yields can stem from several factors related to the stability of this compound:

  • Compound Degradation: The most likely cause is the oxidation of the thioether to a sulfoxide or sulfone.[4][5] This can occur during storage or the reaction itself if not performed under an inert atmosphere. To verify this, you can analyze your starting material by LC-MS or ¹H NMR to check for the presence of these oxidized species.

  • Moisture Sensitivity: Although not explicitly documented, the nitrile group can be sensitive to moisture, especially in the presence of acid or base catalysts, leading to hydrolysis into the corresponding amide or carboxylic acid. Ensure all your solvents and reagents are anhydrous.

  • Solution:

    • Verify Purity: Before use, confirm the purity of your this compound stock.

    • Inert Atmosphere: Run your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Dry Solvents: Use freshly dried solvents for your reaction.

Q6: I am observing an unexpected peak in my LC-MS analysis of a reaction mixture containing this compound. How can I identify it?

A6: An unexpected peak could be an impurity from your starting material or a byproduct of the reaction.

  • Oxidation Products: The most common byproducts are the sulfoxide (+16 amu) and sulfone (+32 amu) of the parent compound. Check the mass of your unexpected peak to see if it corresponds to these additions.

  • Hydrolysis Products: If your reaction conditions are aqueous or not completely anhydrous, you might be observing the hydrolysis of the nitrile group to an amide (+18 amu) or a carboxylic acid (+34 amu, with the loss of nitrogen).

  • Troubleshooting Workflow: The following diagram illustrates a decision-making process for identifying unknown peaks.

G start Unexpected Peak in LC-MS check_mass Determine Mass of Unknown Peak start->check_mass compare_mass Compare Mass to Expected Byproducts check_mass->compare_mass is_oxidation Mass = M+16 or M+32? compare_mass->is_oxidation is_hydrolysis Mass = M+18 or M+34-N? is_oxidation->is_hydrolysis No oxidation_product Likely Sulfoxide or Sulfone is_oxidation->oxidation_product Yes hydrolysis_product Likely Amide or Carboxylic Acid is_hydrolysis->hydrolysis_product Yes other_byproduct Consider Other Side Reactions (e.g., reaction with solvent or impurities) is_hydrolysis->other_byproduct No confirm_structure Confirm Structure with NMR/MS-MS oxidation_product->confirm_structure hydrolysis_product->confirm_structure other_byproduct->confirm_structure

Caption: Troubleshooting workflow for identifying unknown peaks.

Q7: The compound appears to have changed color from white/off-white to yellow/brown. Is it still usable?

A7: A change in color is a strong indicator of degradation. Organosulfur compounds can often form colored impurities upon decomposition.[8]

  • Cause: This is likely due to slow oxidation or other degradation pathways occurring over time, especially with improper storage (exposure to light, air, or heat).

  • Recommendation: It is highly advised not to use the discolored compound. Its purity is compromised, which will affect the accuracy and reproducibility of your experiments. If you must use it, it should be repurified (e.g., by recrystallization or column chromatography) and its identity and purity confirmed by analytical methods such as NMR, LC-MS, and melting point determination.

Part 3: Experimental Protocols & Data

Protocol 1: Recommended Storage and Aliquoting Procedure

This protocol minimizes the risk of degradation during storage and handling.

  • Initial Storage: Upon receipt, store the bulk container of this compound at 2-8°C in a dark, dry location.

  • Inert Atmosphere: Before opening for the first time, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Aliquotting:

    • Perform all weighing and aliquotting in a chemical fume hood or a glove box.

    • Weigh out the desired amounts into smaller, appropriately sized vials.

    • Flush each vial with an inert gas (argon or nitrogen) before sealing tightly.

    • Wrap the vials in aluminum foil or use amber vials to protect from light.

  • Long-Term Storage: Store the aliquoted vials at -20°C for extended stability.

  • Daily Use: For vials in current use, store them in a desiccator at 2-8°C.

Data Table: Stability Considerations
ConditionPotential Degradation PathwayRecommendation
Exposure to Air (Oxygen) Oxidation of thioether to sulfoxide/sulfone[4][5]Store under an inert atmosphere (N₂ or Ar).
Exposure to Moisture Hydrolysis of the nitrile group to amide/acidStore in a desiccator, use anhydrous solvents.
Exposure to Light Photodegradation (potential for radical reactions)Store in amber vials or wrap in foil.
Elevated Temperatures Increased rate of all degradation pathwaysStore at low temperatures (2-8°C or -20°C).
Strong Acids/Bases Hydrolysis of nitrile, potential cleavage of thioetherAvoid contact with strong acids and bases.
Visualization of Degradation Pathway

The primary degradation pathway for this compound is the oxidation of the sulfur atom.

G compound This compound sulfoxide Sulfoxide Derivative compound->sulfoxide Mild Oxidation (e.g., air, H₂O₂) sulfone Sulfone Derivative sulfoxide->sulfone Stronger Oxidation (e.g., m-CPBA)

References

Technical Support Center: Solvent Effects on the Reactivity of 2-(Phenylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Phenylthio)nicotinonitrile. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the pivotal role of solvents in the synthesis and subsequent reactions of this versatile heterocyclic compound. As the nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, understanding and controlling its reactivity is paramount for successful drug discovery and development programs.[1]

The synthesis of this compound, typically via a nucleophilic aromatic substitution (SNAr) reaction, is highly sensitive to the reaction medium. The choice of solvent can dramatically influence reaction rates, yields, and even the formation of side products. This guide offers insights grounded in established chemical principles to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound, and how does the solvent play a role?

A1: The most common route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between a 2-halonicotinonitrile (e.g., 2-chloronicotinonitrile) and thiophenol or a thiophenolate salt. The reaction proceeds through a two-step addition-elimination mechanism.[2]

  • Step 1 (Addition): The nucleophilic sulfur atom of the thiophenol attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex.

  • Step 2 (Elimination): The leaving group (e.g., chloride) is expelled, and the aromaticity of the pyridine ring is restored.

The solvent's role is critical in stabilizing the charged intermediate. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred because they can effectively solvate the cationic counter-ion (if a thiolate salt is used) and the charged Meisenheimer complex without strongly hydrogen-bonding to the nucleophile, which would decrease its reactivity.[3][4][5] In contrast, polar protic solvents can solvate and deactivate the nucleophile through hydrogen bonding.[4][5]

Q2: I am observing very slow or no reaction when trying to synthesize this compound. What are the likely solvent-related causes?

A2: A sluggish reaction is a common issue. Besides factors like temperature and the nature of the leaving group, the solvent is a primary suspect.

  • Inappropriate Solvent Polarity: Using a non-polar solvent (e.g., toluene, hexane) will not adequately stabilize the charged Meisenheimer intermediate, leading to a high activation energy and a slow reaction rate.[4]

  • Use of Protic Solvents: Polar protic solvents like ethanol or water can strongly solvate the thiolate nucleophile through hydrogen bonding.[4][5] This "caging" of the nucleophile reduces its availability and potency, thus slowing down the initial attack on the pyridine ring.

  • Insufficient Solubility: If either the 2-halonicotinonitrile precursor or the thiophenol/thiolate salt has poor solubility in the chosen solvent at the reaction temperature, the reaction will be slow due to the low concentration of reactants in the solution phase.

Q3: My reaction is producing significant amounts of side products. How can the solvent choice be contributing to this?

A3: Side product formation can often be traced back to the reaction conditions, with the solvent playing a key role.

  • Hydrolysis: If your solvent is not anhydrous, the presence of water can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid, especially at elevated temperatures.[6] Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[7]

  • Reaction with Solvent: Some solvents can participate in side reactions. For instance, in certain cases, DMF can be a source of dimethylamine at high temperatures, which could potentially act as a competing nucleophile.

  • Base-Solvent Interactions: If a strong base is used to deprotonate the thiophenol, its compatibility with the solvent is crucial. For example, using a strong base in a protic solvent can lead to a high concentration of alkoxide ions, which are also nucleophilic.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis and use of this compound, with a focus on solvent effects.

Issue 1: Low Yield of this compound in SNAr Synthesis
Potential Cause Explanation Suggested Solution
Suboptimal Solvent Choice The solvent may not be effectively stabilizing the charged intermediate, or it could be deactivating the nucleophile. Non-polar or polar protic solvents are common culprits.[4][5]Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are known to promote SNAr reactions.[3][8]
Presence of Water Water can lead to hydrolysis of the starting material or product, reducing the overall yield.[6]Use anhydrous solvents and oven-dried glassware. Conduct the reaction under an inert atmosphere (N2 or Ar) to prevent atmospheric moisture from entering the reaction.[7]
Poor Solubility of Reactants If the reactants are not fully dissolved, the reaction rate will be limited, leading to incomplete conversion and low yield.Choose a solvent in which both the 2-halonicotinonitrile and the thiophenol/thiolate salt are readily soluble at the reaction temperature. A solubility test prior to the reaction is recommended.
Reaction Temperature Too Low SNAr reactions on electron-deficient rings like pyridine often require thermal energy to overcome the activation barrier, even with an activating cyano group.[8]Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. Be cautious of potential side reactions at higher temperatures.[6]

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->check_solvent change_solvent Action: Switch to a polar aprotic solvent. check_solvent->change_solvent No check_anhydrous Are anhydrous conditions being used? check_solvent->check_anhydrous Yes end Yield Improved change_solvent->end use_anhydrous Action: Use dry solvents/glassware and an inert atmosphere. check_anhydrous->use_anhydrous No check_solubility Are reactants fully dissolved? check_anhydrous->check_solubility Yes use_anhydrous->end optimize_solubility Action: Choose a solvent with better solubility or increase temperature. check_solubility->optimize_solubility No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes optimize_solubility->end increase_temp Action: Cautiously increase temperature and monitor. check_temp->increase_temp No check_temp->end Yes increase_temp->end G cluster_0 S-NAr Mechanism Reactants 2-Chloronicotinonitrile + Thiophenolate Intermediate Meisenheimer Complex (Stabilized by Polar Aprotic Solvent) Reactants->Intermediate Addition (Slow Step) Products This compound + Cl- Intermediate->Products Elimination (Fast)

References

strategies to minimize byproduct formation with 2-(Phenylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Phenylthio)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you anticipate and minimize byproduct formation, ensuring the integrity and success of your experiments.

Understanding the Reactivity of this compound

This compound is a versatile intermediate in organic synthesis. However, its chemical structure contains three key reactive sites that can lead to the formation of unwanted byproducts under various experimental conditions. Understanding the reactivity of these sites is the first step in designing robust and clean reactions.

The primary sites of reactivity are:

  • The Nitrile Group (-CN): Susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of an amide or a carboxylic acid.

  • The Thioether Sulfur Atom (-S-): Prone to oxidation, which can yield the corresponding sulfoxide and, with more potent oxidants or harsher conditions, the sulfone.

  • The Pyridine Ring and C-S Bond: The electron-deficient nature of the pyridine ring can influence the stability of the C-S bond, potentially making it susceptible to cleavage by strong nucleophiles.

This guide will address each of these potential issues in a practical, question-and-answer format.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Appearance of Unexpected Polar Impurities in TLC or LC-MS Analysis

Question: I'm running a reaction with this compound and I'm seeing new, more polar spots on my TLC plate that I can't account for. What could they be and how can I prevent them?

Answer: The most likely culprits for more polar byproducts are hydrolysis of the nitrile group or oxidation of the thioether.

Potential Byproduct(s):

  • 2-(Phenylthio)nicotinamide

  • 2-(Phenylthio)nicotinic acid

  • 2-(Phenylsulfinyl)nicotinonitrile (sulfoxide)

  • 2-(Phenylsulfonyl)nicotinonitrile (sulfone)

Causality and Mitigation Strategies:

  • Nitrile Hydrolysis: The nitrile group can be hydrolyzed to the corresponding amide and subsequently to the carboxylic acid in the presence of water, especially with acid or base catalysis and heat[1][2][3].

    • Mitigation:

      • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Run reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

      • Control pH: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a non-nucleophilic, hindered base. If an acid is necessary, use a Lewis acid that is less likely to promote hydrolysis.

      • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

  • Thioether Oxidation: The sulfur atom in the phenylthio group is susceptible to oxidation to a sulfoxide and then to a sulfone[4]. This can be caused by residual oxidizing agents, exposure to air over long periods, or incompatible reagents.

    • Mitigation:

      • Deoxygenate Solvents: If your reaction is sensitive to oxidation, sparge your solvents with an inert gas before use.

      • Avoid Oxidizing Agents: Carefully review all reagents in your reaction to ensure there are no overt or hidden oxidizing agents.

      • Use of Antioxidants: In some cases, a small amount of an antioxidant can be added, but this should be tested for compatibility with your desired reaction.

Issue 2: My Reaction is Sluggish and I'm Observing Cleavage of the Phenylthio Group

Question: My reaction is not going to completion, and I'm detecting thiophenol or other sulfur-containing impurities in my reaction mixture. What is causing the C-S bond to break?

Answer: Cleavage of the C-S bond in this compound can occur under certain nucleophilic or reductive conditions.

Potential Byproduct(s):

  • Thiophenol

  • Nicotinonitrile

  • Disulfides (from oxidation of thiophenol)

Causality and Mitigation Strategies:

  • Nucleophilic Attack: While the C-S bond is generally stable, strong nucleophiles can potentially displace the phenylthio group, especially if the pyridine ring is further activated by other electron-withdrawing groups.

    • Mitigation:

      • Choice of Nucleophile: If your desired reaction involves a nucleophile, consider using a softer, less aggressive nucleophile if possible.

      • Temperature Control: As with other side reactions, running the reaction at a lower temperature can reduce the rate of C-S bond cleavage.

  • Reductive Cleavage: Certain reducing agents can cleave the C-S bond.

    • Mitigation:

      • Select Appropriate Reducing Agent: If a reduction is necessary elsewhere in the molecule, choose a reagent known to be compatible with thioethers. For example, some metal hydrides may be too harsh, while others may be more selective.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent both hydrolysis and oxidation[4].

Q2: I suspect my sample of this compound has degraded. How can I confirm this and identify the degradation products?

A2: You can perform a forced degradation study to intentionally stress the compound and identify potential degradation products. This will also help in developing a stability-indicating analytical method. A general protocol is provided below.

Q3: How can I purify this compound if it contains some of these byproducts?

A3: Purification can typically be achieved by column chromatography on silica gel. The polarity of the eluent can be adjusted to separate the desired product from its more polar (hydrolyzed or oxidized) or less polar byproducts. A common solvent system would be a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system may also be an effective purification method.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential byproducts.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution at 60 °C for 24 hours[4].
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat the solution at 60 °C for 24 hours[4].
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the solution at room temperature for 8 hours[4].
  • Thermal Degradation: Place a known amount of the solid compound in a 70 °C oven for 48 hours[4].
  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[4].

3. Analysis:

  • Analyze the stressed samples by LC-MS or GC-MS to identify the masses of the degradation products.
  • Use a stability-indicating HPLC method to quantify the amount of degradation.

Data Presentation

Table 1: Potential Byproducts and Their Characteristics

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Likely Cause of Formation
2-(Phenylthio)nicotinamideC₁₂H₁₀N₂OS230.29Hydrolysis of nitrile
2-(Phenylthio)nicotinic acidC₁₂H₉NO₂S231.27Hydrolysis of nitrile/amide
2-(Phenylsulfinyl)nicotinonitrileC₁₂H₈N₂OS228.27Oxidation of thioether
2-(Phenylsulfonyl)nicotinonitrileC₁₂H₈N₂O₂S244.27Over-oxidation of thioether

Visualizations

Byproduct_Formation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_cleavage C-S Cleavage main This compound amide 2-(Phenylthio)nicotinamide main->amide H₂O / H⁺ or OH⁻ sulfoxide 2-(Phenylsulfinyl)nicotinonitrile main->sulfoxide [O] thiophenol Thiophenol main->thiophenol Strong Nu⁻ or [H] nicotinonitrile Nicotinonitrile main->nicotinonitrile Strong Nu⁻ or [H] acid 2-(Phenylthio)nicotinic acid amide->acid H₂O / H⁺ or OH⁻ sulfone 2-(Phenylsulfonyl)nicotinonitrile sulfoxide->sulfone [O]

Caption: Potential byproduct formation pathways from this compound.

Troubleshooting_Workflow start Unexpected Byproduct Observed check_polarity Is the byproduct more polar? start->check_polarity hydrolysis Possible Hydrolysis (Amide/Acid) check_polarity->hydrolysis Yes oxidation Possible Oxidation (Sulfoxide/Sulfone) check_polarity->oxidation Yes cleavage Possible C-S Cleavage (Thiophenol) check_polarity->cleavage No (or less polar) mitigate_hydrolysis Action: - Use anhydrous conditions - Control pH - Lower temperature hydrolysis->mitigate_hydrolysis mitigate_oxidation Action: - Deoxygenate solvents - Avoid oxidizing agents oxidation->mitigate_oxidation mitigate_cleavage Action: - Use milder nucleophile/reductant - Lower temperature cleavage->mitigate_cleavage

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.

References

Validation & Comparative

A Strategic Guide to Nicotinonitrile Synthesis: Comparing 2-(Phenylthio)nicotinonitrile with Key Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, nicotinonitrile (3-cyanopyridine) derivatives are indispensable scaffolds.[1][2] Their versatile structure is a cornerstone in the synthesis of numerous pharmaceuticals, including marketed drugs like bosutinib and neratinib, as well as functional organic materials.[1][3] The strategic choice of substituent at the C2-position of the pyridine ring is a critical decision point in any synthetic campaign, profoundly influencing reactivity, stability, and the potential for subsequent molecular elaboration.

This guide provides an in-depth comparison of 2-(Phenylthio)nicotinonitrile against other common nicotinonitrile derivatives, particularly the widely used 2-Chloronicotinonitrile and 2-Aminonicotinonitrile. We will explore the causality behind synthetic choices, present comparative data, and provide validated experimental protocols to inform your selection of the optimal building block for your research objectives.

The Central Role of the C2-Substituent

The substituent at the 2-position of the nicotinonitrile core dictates the primary synthetic pathways available. It can function as a leaving group for nucleophilic aromatic substitution (SNAr), a handle for transition-metal-catalyzed cross-coupling, or a directing group for further functionalization of the pyridine ring. Understanding the distinct electronic and steric properties of each substituent is key to designing efficient and high-yielding synthetic routes.

Start Nicotinonitrile Core sub_Cl 2-Chloronicotinonitrile Start->sub_Cl Chlorination/ Ring Formation sub_SPh This compound Start->sub_SPh Thiolation/ S-Arylation sub_NH2 2-Aminonicotinonitrile Start->sub_NH2 Amination/ Ring Formation path_SnAr S(N)Ar Reactions (Amines, Alkoxides) sub_Cl->path_SnAr Excellent Leaving Group path_Coupling Cross-Coupling (Suzuki, Buchwald, etc.) sub_Cl->path_Coupling Standard Handle sub_SPh->path_SnAr Good Leaving Group (Oxidation to Sulfone) sub_SPh->path_Coupling Enables specific couplings (e.g., Kumada) path_CH C-H Functionalization & Derivatization sub_SPh->path_CH Sulfur as Directing Group sub_NH2->path_Coupling Requires Diazotization or Activation sub_NH2->path_CH Amine as Directing Group caption Fig 1. Synthetic utility of key C2-substituents.

Fig 1. Synthetic utility of key C2-substituents.

In Focus: this compound

The 2-phenylthio substituent offers a unique combination of stability and reactivity that distinguishes it from other derivatives. It is typically synthesized via nucleophilic substitution of a suitable leaving group, most commonly a halide, at the C2-position with thiophenol or its corresponding salt.

Causality of Synthetic Choice: The selection of this compound is often driven by the need for a C2-substituent that is more stable than a halogen under certain conditions (e.g., some organometallic reactions) but can be activated for displacement or used as a handle for specific transformations.

  • Modulated Reactivity: The phenylthio group is a poorer leaving group than chlorine in standard SNAr reactions. However, this can be a strategic advantage, allowing for selective reactions elsewhere in a complex molecule. Furthermore, its reactivity can be dramatically enhanced by oxidation to the corresponding sulfoxide or sulfone, turning it into an excellent nucleofuge.

  • Cross-Coupling Versatility: While not as common as chlorides for Suzuki or Buchwald-Hartwig reactions, the C-S bond can participate in nickel- or palladium-catalyzed cross-coupling reactions, particularly Kumada-type couplings, offering an alternative pathway for C-C bond formation.

  • Directing Group Effects: The sulfur atom can influence the regioselectivity of electrophilic substitution or C-H functionalization on the pyridine ring, providing synthetic routes that are complementary to those starting from halo- or amino-pyridines.[4][5]

The Workhorse: 2-Chloronicotinonitrile

2-Chloronicotinonitrile is arguably the most common and commercially available precursor for the synthesis of 2-substituted nicotinonitriles.[6][7] Its utility stems from the high reactivity of the C-Cl bond towards nucleophilic aromatic substitution.

Causality of Synthetic Choice: Researchers choose 2-chloronicotinonitrile when a direct and efficient displacement of the C2-substituent is the primary goal.

  • High SNAr Reactivity: The electron-withdrawing nature of the adjacent ring nitrogen and the cyano group at C3 strongly activates the C2-position for SNAr. This allows for the straightforward introduction of a wide variety of nucleophiles (amines, alcohols, thiols) under relatively mild conditions.

  • Cross-Coupling Handle: The C-Cl bond is a classic and well-established handle for a vast array of palladium- and nickel-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions, making it a highly versatile intermediate for building molecular complexity.[8]

The Building Block: 2-Aminonicotinonitrile

Unlike its chloro- and phenylthio- counterparts, which are typically used as electrophilic partners, 2-aminonicotinonitrile is often synthesized from acyclic precursors and serves as a nucleophilic building block itself. A common route involves the condensation of chalcones with malononitrile in the presence of ammonium acetate.[2][9]

Causality of Synthetic Choice: The use of 2-aminonicotinonitrile is indicated when the synthetic strategy involves building the pyridine ring from the ground up or when the amino group is desired for its directing ability or for conversion into other functionalities.

  • Convergent Synthesis: Multi-component reactions that yield the 2-aminonicotinonitrile core are highly efficient and atom-economical, allowing for the rapid construction of complex, substituted pyridines from simple starting materials.[3]

  • Amino Group as Director/Handle: The amino group is a powerful directing group for electrophilic aromatic substitution. It can also be diazotized and converted into a range of other substituents (e.g., via Sandmeyer reaction) or serve as a nucleophile for building fused heterocyclic systems.

Head-to-Head Comparison: Synthesis and Reactivity

FeatureThis compound2-Chloronicotinonitrile2-Aminonicotinonitrile
Typical Synthesis SNAr on 2-chloronicotinonitrile with thiophenolRing formation from polycyano compounds or chlorination of 2-pyridones[10][11]Multi-component condensation (e.g., chalcone, malononitrile, NH₄OAc)[2]
Starting Materials 2-Chloronicotinonitrile, ThiophenolDicyanoacetamides, Acetonitrile derivativesAldehydes, Ketones, Malononitrile
Reactivity in SNAr Moderate (can be activated by oxidation to sulfone)HighN/A (Amino group is not a leaving group)
Utility in Cross-Coupling Good (e.g., Kumada, Negishi)Excellent (Suzuki, Heck, Buchwald-Hartwig, etc.)Poor (Requires conversion to halide/triflate)
Key Advantage Tunable reactivity; alternative cross-coupling pathwaysHigh reactivity for SNAr; broad cross-coupling utilityAccess via convergent multi-component synthesis; NH₂ as directing group
Typical Yield >90% (from 2-chloronicotinonitrile)Variable (depends on route)60-90%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nucleophilic aromatic substitution reaction between 2-chloronicotinonitrile and thiophenol. The reaction is typically high-yielding and proceeds under mild conditions.

Causality: The choice of a base like potassium carbonate is critical. It deprotonates the thiophenol to generate the more nucleophilic thiophenolate anion in situ. Acetonitrile is an excellent solvent as it is polar and aprotic, effectively solvating the cation of the base without interfering with the nucleophile.

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile (1.39 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and acetonitrile (40 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add thiophenol (1.10 g, 1.02 mL, 10 mmol) to the mixture dropwise via syringe.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetonitrile (5 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure product.

  • Self-Validation: The final product should be a white to off-white solid. Characterization by ¹H NMR should show aromatic protons corresponding to both the pyridine and phenyl rings. Mass spectrometry should confirm the expected molecular weight (212.27 g/mol ).

cluster_conditions Conditions cluster_product Product 2-Chloronicotinonitrile Thiophenol cond K₂CO₃, Acetonitrile Reflux, 4h Thiophenol->cond plus1 + This compound cond->this compound caption Fig 2. Workflow for this compound synthesis.

Fig 2. Workflow for this compound synthesis.

Protocol 2: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile (A Representative 2-Amino Derivative)

This protocol is a classic example of a multi-component reaction to construct the nicotinonitrile core, adapted from established literature procedures.[2]

Causality: This one-pot reaction leverages the Thorpe-Ziegler condensation. Ammonium acetate serves as both the ammonia source for the amino group and a catalyst. The reaction proceeds through a series of condensations and cyclization, driven by the formation of the stable aromatic pyridine ring. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

Step-by-Step Methodology:

  • In a 250 mL round-bottom flask, combine benzaldehyde (5.3 g, 50 mmol), acetophenone (6.0 g, 50 mmol), and ethanol (50 mL).

  • Add a catalytic amount of sodium hydroxide (0.4 g, 10 mmol) and stir the mixture at room temperature for 2 hours to form the chalcone intermediate (1,3-diphenylprop-2-en-1-one).

  • To this mixture, add malononitrile (3.3 g, 50 mmol) and ammonium acetate (30.8 g, 400 mmol).

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The product will often begin to precipitate from the hot solution.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture in an ice bath.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold ethanol and then water to remove excess ammonium acetate.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

  • Self-Validation: The product should be a crystalline solid. Characterization by IR spectroscopy should show characteristic peaks for the amino (N-H) and nitrile (C≡N) groups. ¹H and ¹³C NMR will confirm the aromatic structure.

Conclusion

The choice between this compound and other derivatives like 2-chloronicotinonitrile or 2-aminonicotinonitrile is a strategic decision based on the overall synthetic plan.

  • Choose 2-Chloronicotinonitrile for its high reactivity and versatility in well-established SNAr and cross-coupling reactions. It is the go-to intermediate for direct, efficient substitution.

  • Choose 2-Aminonicotinonitrile (or its synthesis) when employing a convergent, multi-component strategy to build the core, or when the amino group is specifically required for its directing or nucleophilic properties.

  • Choose this compound for a more nuanced approach. It offers a stable yet activatable handle for SNAr, provides access to alternative cross-coupling chemistries, and can influence the reactivity of the pyridine ring in unique ways, making it an increasingly valuable tool in modern organic synthesis.

By understanding the distinct advantages and underlying chemical principles of each derivative, researchers can make more informed decisions, leading to more efficient and innovative synthetic pathways in drug discovery and materials science.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(Phenylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Validation in Drug Development

In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. 2-(Phenylthio)nicotinonitrile, a molecule of interest with potential therapeutic applications, requires robust analytical methods to ensure its quality, safety, and efficacy. The validation of these analytical methods is not merely a regulatory formality but a scientific imperative that underpins the entire drug development process. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The choice of an analytical method hinges on its intended purpose. For routine quality control, a rapid and reliable method is essential. For stability studies, the method must be "stability-indicating," meaning it can resolve the API from its potential degradation products. This guide will delve into the nuances of method selection and validation, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the principal technique, while also considering Gas Chromatography (GC) and spectroscopic methods as viable alternatives.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Pharmaceutical Analysis

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the analysis of small organic molecules like this compound due to its versatility, high resolution, and sensitivity.[1][2][3] The fundamental principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.

Proposed Stability-Indicating HPLC Method for this compound

A stability-indicating method is crucial for demonstrating that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[4][5][6]

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[1][7]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[4][8]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water) is recommended to ensure good separation of the main peak from any potential impurities. The gradient could start with a lower percentage of acetonitrile and gradually increase to elute more nonpolar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a PDA detector. Based on the chromophores present (phenyl, thioether, nicotinonitrile), a wavelength in the range of 254-280 nm is a reasonable starting point.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions are then prepared by diluting the stock solution with the mobile phase.[1]

Method Validation: A Step-by-Step Approach Based on ICH Q2(R2) Guidelines

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[9][10]

1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[10]

  • Protocol:

    • Inject a blank (mobile phase) to demonstrate the absence of interfering peaks at the retention time of this compound.

    • Inject a solution of the this compound reference standard.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample.[5][6][11] The stressed samples are then analyzed to demonstrate that the degradation products are well-resolved from the main peak. The peak purity of the analyte peak should be assessed using a PDA detector.

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[10][12]

  • Protocol:

    • Prepare a series of at least five concentrations of the this compound reference standard over a range of 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[12][13]

3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[10]

  • Protocol:

    • Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate.

    • The percentage recovery should be calculated. Acceptance criteria are typically between 98% and 102%.

4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]

  • Repeatability (Intra-day Precision):

    • Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • The relative standard deviation (%RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • The analysis is repeated on a different day by a different analyst.

    • The %RSD between the two sets of data should be evaluated.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Protocol:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

  • Protocol:

    • Vary parameters such as the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±2 °C), and mobile phase composition (e.g., ±2% organic phase).

    • The system suitability parameters (e.g., tailing factor, theoretical plates) should be monitored.

Workflow for HPLC Method Validation

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Implementation Dev HPLC Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Implementation Routine Analysis & Stability Studies Robustness->Implementation Implement

Caption: A typical workflow for the validation of an HPLC analytical method.

Pillar 2: Alternative and Complementary Analytical Techniques

While HPLC is the primary choice, other techniques can offer complementary information or be more suitable for specific applications.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization might be necessary to increase its volatility and thermal stability.[7]

Comparison with HPLC:

FeatureHPLCGC
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Sample Preparation Generally simpler, dissolution in a suitable solvent.May require derivatization to increase volatility.[7]
Sensitivity High, especially with detectors like MS.Very high, especially for volatile impurities.
Resolution Excellent for complex mixtures.Excellent for separating volatile isomers.
Instrumentation More complex and expensive.Simpler and less expensive.

Experimental Considerations for GC-MS:

A GC-MS method could be developed for the identification of volatile impurities in this compound.[14][15]

  • Column: A capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane).

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperature: Optimized to prevent degradation of the analyte.

  • Mass Spectrometry (MS): Provides structural information for impurity identification.

Spectroscopic Methods

Spectroscopic techniques are invaluable for structural elucidation and can be used for quantitative analysis in some cases.[16][17][18][19]

Comparison of Spectroscopic Methods:

MethodPrincipleApplication for this compound
UV-Visible Spectroscopy Absorption of UV or visible light by chromophores.Quantitative analysis (assay) if no interfering substances absorb at the same wavelength. Determination of λmax for HPLC detection.[16]
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups (C≡N, C-S, aromatic rings). Not typically used for quantitative analysis of the final product.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of atomic nuclei with an external magnetic field.Unambiguous structural elucidation and identification of impurities. Can be used for quantitative analysis (qNMR).[20]
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Determination of molecular weight and fragmentation patterns for structural confirmation and impurity identification. Often coupled with chromatographic techniques (LC-MS, GC-MS).[20][21]

Logical Relationship of Analytical Techniques in Quality Control

cluster_0 Primary Quality Control cluster_1 Structural Confirmation & Impurity ID cluster_2 Volatile Impurity Analysis HPLC HPLC (Purity & Assay) NMR NMR HPLC->NMR Complementary MS Mass Spectrometry HPLC->MS Complementary GC GC-MS HPLC->GC Alternative for specific impurities NMR->MS Complementary IR IR Spectroscopy

Caption: Interrelationship of analytical techniques for comprehensive quality control.

Pillar 3: Trustworthiness and Authoritative Grounding

The validity of any analytical method rests on the foundation of established scientific principles and regulatory guidelines. The International Council for Harmonisation (ICH) provides a tripartite guidance for industry that is globally recognized.[9][10][22] Specifically, the ICH Q2(R2) guideline on the validation of analytical procedures is the cornerstone for the protocols described in this guide.[9] Adherence to these guidelines ensures that the generated data is reliable, reproducible, and acceptable to regulatory authorities.

Conclusion: A Holistic Approach to Analytical Method Validation

The validation of analytical methods for this compound is a multifaceted process that requires a deep understanding of the molecule's chemical properties and the principles of various analytical techniques. While HPLC stands out as the most suitable technique for routine analysis and stability studies, a comprehensive quality control strategy should integrate complementary methods like GC and spectroscopy for a complete characterization of the API. By following a systematic and scientifically sound validation approach, grounded in international guidelines, researchers and drug development professionals can ensure the quality and consistency of this compound, paving the way for its potential therapeutic applications.

References

A Comparative Guide to the Biological Activity of 2-(Phenylthio)nicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-(phenylthio)nicotinonitrile scaffold represents a privileged structure in medicinal chemistry, demonstrating a versatile range of biological activities. This guide provides a comparative analysis of its analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. By examining the structure-activity relationships (SAR) of these compounds, we aim to furnish researchers and drug development professionals with a comprehensive resource to guide future discovery efforts. While direct comparative studies on a unified series of this compound analogs are emerging, this guide synthesizes available data on these and structurally related compounds to provide a coherent overview of their therapeutic promise.

Introduction

Nicotinonitrile, a pyridine ring bearing a cyano group, is a core component of numerous biologically active molecules. The introduction of a phenylthio substituent at the 2-position of the nicotinonitrile ring system creates a unique chemical entity with significant therapeutic potential. The sulfur linkage provides conformational flexibility, while the phenyl and pyridine rings offer multiple sites for modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will delve into the key biological activities of this compound analogs, presenting comparative data, outlining experimental protocols for their evaluation, and exploring their underlying mechanisms of action.

Anticancer Activity: Targeting Cellular Proliferation

Numerous nicotinonitrile and related pyridine derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[1][2] The mechanism of action for many of these compounds involves the disruption of critical cellular processes such as microtubule dynamics and cell cycle progression.[3][4]

Comparative Anticancer Potency

The in vitro cytotoxic activity of various nicotinonitrile and related thio-pyridine derivatives is typically evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a standard metric for comparing the potency of these compounds. The table below summarizes the IC50 values for a selection of relevant analogs against different cancer cell lines.

Compound IDR1 (Substitution on Phenyl Ring)R2 (Substitution on Pyridine Ring)Cancer Cell LineIC50 (µM)Reference(s)
Analog 1 HHHCT116 (Colon)5.9 (nM)[3]
Analog 2 HHBEL-7402 (Liver)7.8 (nM)[3]
Analog 3 4-OCH₃4,6-diarylHCT-116 (Colon)8.81[5]
Analog 4 4-OCH₃4,6-diarylMCF-7 (Breast)8.36[5]
Analog 5 N/A2-thioxo, 4,6-diarylHepG-2 (Liver)-[1]
Analog 6 N/A2-thioxo, 4,6-diarylHCT-116 (Colon)-[1]

Note: Data for some analogs are for structurally related nicotinonitrile or pyridine-thione derivatives to infer potential activity.

Structure-Activity Relationship (SAR) for Anticancer Activity
  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the phenylthio moiety can significantly influence anticancer activity. Electron-donating groups, such as methoxy (-OCH₃), at the para-position have been associated with enhanced potency.[5]

  • Modifications of the Pyridine Ring: Alterations to the pyridine ring, such as the introduction of bulky aryl groups at positions 4 and 6, have been shown to be crucial for cytotoxic effects.[1][5]

  • The Cyano Group: The nitrile functionality is a key feature, and its replacement can lead to a significant loss of activity.

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism by which several anticancer nicotinonitrile analogs exert their cytotoxic effects is through the inhibition of tubulin polymerization.[3] Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds prevent its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

G cluster_0 Mechanism of Anticancer Activity Nicotinonitrile_Analog This compound Analog Tubulin Tubulin Nicotinonitrile_Analog->Tubulin Binds to Microtubules Microtubules Nicotinonitrile_Analog->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis Induces G cluster_1 Antimicrobial Workflow Start Start: Bacterial/Fungal Culture Inoculation Inoculate Broth with Microorganism Start->Inoculation Compound_Addition Add Serial Dilutions of Analogs Inoculation->Compound_Addition Incubation Incubate at 37°C for 24h Compound_Addition->Incubation Observation Observe for Turbidity (Growth) Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination G cluster_2 Anti-inflammatory Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediate Nicotinonitrile_Analog This compound Analog Nicotinonitrile_Analog->COX2 Inhibits

References

A Comparative Mechanistic Guide to the Synthesis of 2-(Phenylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the synthesis of functionalized heterocyclic compounds is of paramount importance. Among these, 2-(phenylthio)nicotinonitrile stands out as a versatile scaffold, finding applications in the development of novel therapeutic agents and functional materials. A thorough understanding of its synthetic pathways is crucial for optimizing reaction conditions, improving yields, and ensuring the purity of the final product. This guide provides a comparative analysis of the predominant synthetic route to this compound—nucleophilic aromatic substitution (SNAr)—and explores a potential alternative pathway rooted in the principles of the Gewald reaction. By delving into the mechanistic underpinnings and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Primary Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinonitrile and thiophenol. This pathway is favored for its high efficiency and atom economy.

Mechanistic Insights

The SNAr reaction proceeds through a well-established addition-elimination mechanism. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the C2 and C6 positions. The presence of the electron-withdrawing nitrile group at the C3 position further enhances the electrophilicity of the C2 carbon.

The reaction is initiated by the nucleophilic attack of the thiophenolate anion on the C2 carbon of 2-chloronicotinonitrile. The thiophenolate is typically generated in situ by treating thiophenol with a suitable base. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the pyridine ring and the nitrile group, which provides a significant driving force for its formation. The final step involves the elimination of the chloride leaving group, restoring the aromaticity of the pyridine ring and yielding the desired this compound product. Computational studies on similar systems suggest that for many SNAr reactions on heterocyclic rings with good leaving groups, the mechanism may be concerted, where the bond formation and bond breaking occur in a single transition state, rather than through a discrete Meisenheimer intermediate[1][2].

dot graph "SNAr_Mechanism" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"2-Chloronicotinonitrile" -> "Meisenheimer_Complex" [label=" + PhS⁻"]; "Meisenheimer_Complex" -> "this compound" [label=" - Cl⁻"];

"2-Chloronicotinonitrile" [label="2-Chloronicotinonitrile"]; "Meisenheimer_Complex" [label="Meisenheimer Complex\n(Resonance Stabilized)"]; "this compound" [label="this compound"]; } caption: "Figure 1: Proposed SNAr mechanism for the synthesis of this compound."

Experimental Protocol: Synthesis via SNAr

This protocol is a representative procedure for the synthesis of this compound via SNAr.

Materials:

  • 2-Chloronicotinonitrile

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 2-chloronicotinonitrile (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • To this suspension, add thiophenol (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Data for Structural Validation
Technique Expected Observations
¹H NMR Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the pyridine and phenyl rings.
¹³C NMR Resonances for the carbon atoms of the pyridine and phenyl rings, as well as the nitrile carbon (approx. 115-120 ppm).
IR A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹.
MS (ESI) A molecular ion peak corresponding to the calculated mass of C₁₂H₈N₂S.

Alternative Pathway: A Gewald Reaction Approach

While SNAr is the most direct route, an alternative, multi-step pathway can be envisioned utilizing the principles of the Gewald reaction. The Gewald reaction is a powerful tool for the synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base[6][7][8][9]. This approach would yield a thiophene-based intermediate that could potentially be converted to a pyridine derivative.

Conceptual Mechanistic Pathway

A hypothetical route to a precursor of this compound could involve a modified Gewald reaction.

  • Knoevenagel Condensation: The reaction would initiate with a Knoevenagel condensation between a suitable ketone and phenylacetonitrile.

  • Sulfur Addition and Cyclization: Elemental sulfur would then add to the activated intermediate, followed by intramolecular cyclization to form a 2-aminothiophene derivative.

  • Further Transformations: This thiophene intermediate would then require subsequent chemical transformations, such as a ring-closing metathesis or other cyclization strategies, to form the desired pyridine ring fused to the thiophene, which is a significant departure from the target molecule. A more direct, yet still challenging, approach would be to devise a reaction that transforms the 2-aminothiophene into a nicotinonitrile derivative.

dot graph "Gewald_Pathway" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"Ketone" [label="Ketone +\nPhenylacetonitrile"]; "Knoevenagel_Adduct" [label="Knoevenagel Adduct"]; "Thiophene_Intermediate" [label="2-Aminothiophene\nDerivative"]; "Final_Product" [label="Further Transformations to\nPyridine Derivative"];

"Ketone" -> "Knoevenagel_Adduct" [label="Base"]; "Knoevenagel_Adduct" -> "Thiophene_Intermediate" [label="+ S₈, Base"]; "Thiophene_Intermediate" -> "Final_Product"; } caption: "Figure 2: Conceptual Gewald-based pathway to a pyridine derivative."

Comparison of Pathways
Feature Nucleophilic Aromatic Substitution (SNAr) Gewald Reaction Approach
Convergence Convergent and direct.Linear and multi-step.
Starting Materials Readily available 2-chloronicotinonitrile and thiophenol.Requires a suitable ketone and phenylacetonitrile, followed by complex subsequent transformations.
Reaction Conditions Typically moderate temperatures and common bases.Can be performed under mild conditions, but subsequent steps may require more complex reagents and conditions.
Atom Economy High.Lower, due to the multi-step nature and potential for byproduct formation.
Overall Yield Generally high.Expected to be significantly lower due to the number of steps.
Mechanistic Complexity Well-understood addition-elimination or concerted mechanism.Involves multiple distinct reaction types (condensation, cyclization, etc.).

Conclusion

For the synthesis of this compound, the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinonitrile with thiophenol is the unequivocally superior pathway. Its directness, high efficiency, and well-understood mechanism make it the preferred choice for both laboratory-scale synthesis and potential industrial applications. While the Gewald reaction offers a fascinating alternative for the construction of related heterocyclic systems, its application to the synthesis of this compound would be a significantly more complex and less efficient endeavor.

This comparative guide underscores the importance of mechanistic understanding in synthetic strategy. By evaluating the underlying principles of each pathway, researchers can confidently select the most logical and efficient route to their target molecules, thereby accelerating the pace of discovery in drug development and materials science.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-(Phenylthio)nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. The family of 2-(Phenylthio)nicotinonitrile derivatives, a scaffold of significant interest due to its diverse biological activities, presents a unique set of challenges and opportunities for structural elucidation.[1][2] This guide provides an in-depth comparison of spectroscopic techniques for the definitive structural confirmation of these molecules, moving beyond a simple recitation of data to explain the causality behind experimental choices and interpretation.

The inherent complexity of the this compound core, featuring a substituted pyridine ring, a cyano group, and a phenylthio moiety, necessitates a multi-pronged analytical approach. Relying on a single technique is often insufficient to resolve all structural ambiguities. Therefore, a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy is paramount.

The Strategic Application of Spectroscopic Techniques

The choice and sequence of spectroscopic analyses are not arbitrary; they follow a logical workflow designed to provide orthogonal and confirmatory data. An initial, rapid assessment of functional groups by IR spectroscopy is typically followed by the detailed structural mapping provided by 1D and 2D NMR. Mass spectrometry then offers definitive molecular weight and fragmentation data, while UV-Vis spectroscopy provides insights into the electronic properties of the conjugated system.

G cluster_workflow Spectroscopic Confirmation Workflow IR IR Spectroscopy (Functional Group Identification) NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Framework) IR->NMR Initial Assessment MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Detailed Structure UV UV-Vis Spectroscopy (Electronic Transitions) MS->UV Confirmation & Electronic Properties

Caption: A typical workflow for the spectroscopic confirmation of this compound derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular skeleton. Both ¹H and ¹³C NMR provide critical information on the chemical environment of each atom, and 2D techniques like COSY and HSQC establish connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum of a this compound derivative is characterized by distinct regions corresponding to the aromatic protons of the pyridine and phenyl rings. The chemical shifts are influenced by the electronic nature of substituents on these rings.

Key Diagnostic Signals:

  • Pyridine Ring Protons: These typically appear as multiplets in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atom and the cyano group.

  • Phenyl Ring Protons: The protons of the phenylthio group also resonate in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern on this ring will dictate the multiplicity and chemical shifts of these signals.

  • Substituent Protons: Protons of any alkyl or other groups attached to the aromatic rings will appear in their characteristic regions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.

Key Diagnostic Signals:

  • Cyano Carbon (C≡N): This carbon typically appears in the range of δ 115-120 ppm.[3]

  • C-S Carbon: The carbon of the pyridine ring attached to the sulfur atom (C2) is generally observed in the range of δ 155-165 ppm.

  • Aromatic Carbons: The remaining aromatic carbons of both the pyridine and phenyl rings will resonate in the δ 120-150 ppm region.

Comparative ¹H and ¹³C NMR Data for Selected 2-(Arylthio)nicotinonitrile Derivatives:

CompoundAr-H (Pyridine) (ppm)Ar-H (Phenyl) (ppm)Other Signals (ppm)C≡N (ppm)C-S (ppm)
4,6-diphenyl-2-(phenylthio)nicotinonitrile[4]7.50-7.80 (m)7.20-7.45 (m)-~117~160
2-Amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile[5]-7.22-7.54 (m)5.48 (s, 2H, NH₂)114.7, 115.2169.0
6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-phenylpyridine-3-carbonitrile[3]7.65 (s, 1H)7.56-7.67 (m, 5H)4.17 (s, 3H, OCH₃), 7.42 (s, 1H, Thiophene-H)115.2-

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a relaxation delay of 1-2 seconds between scans.[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A higher number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[6]

  • Data Processing: Process the acquired free induction decays (FIDs) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[7]

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides a rapid and non-destructive method for identifying the key functional groups present in the molecule. The vibrational frequencies of specific bonds serve as diagnostic markers.

Key Diagnostic Absorptions:

  • C≡N Stretch: A sharp, intense absorption band in the region of 2210-2230 cm⁻¹ is characteristic of the nitrile group.[3][5]

  • C=C and C=N Aromatic Stretching: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the aromatic rings.

  • C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region (600-800 cm⁻¹). Its identification can be challenging due to overlapping signals.

  • C-H Aromatic Stretching: A group of absorptions above 3000 cm⁻¹ is indicative of aromatic C-H bonds.

Comparative IR Data for Selected 2-(Arylthio)nicotinonitrile Derivatives:

Compoundν(C≡N) (cm⁻¹)Aromatic ν(C=C, C=N) (cm⁻¹)
2-Amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile[5]22171651, 1625, 1441
2-Amino-4-(4-nitrophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile[5]22131638, 1459
6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-phenylpyridine-3-carbonitrile[3]22191535, 1451, 1440

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.

  • Data Processing: The software automatically performs the Fourier transform to generate the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

III. Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry is indispensable for determining the molecular weight of the synthesized compound and providing valuable structural information through the analysis of fragmentation patterns.

Key Observations:

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule provides the molecular weight. High-resolution mass spectrometry (HRMS) can yield the elemental composition with high accuracy.

  • Isotopic Pattern: The presence of sulfur will result in a characteristic M+2 peak with an abundance of approximately 4.4% relative to the M⁺ peak.

  • Fragmentation: The fragmentation pattern can reveal the different components of the molecule. Common fragmentation pathways for sulfur-containing heterocyclic compounds may involve cleavage of the C-S bond or fragmentation of the pyridine ring.[8][9] The loss of the cyano group (-26 Da) or the phenylthio group (-109 Da) are also plausible fragmentation pathways.

Illustrative Fragmentation Pathway:

G M [M]⁺˙ (Molecular Ion) F1 [M - CN]⁺ M->F1 - CN F2 [M - SPh]⁺ M->F2 - SPh F3 [PhS]⁺ M->F3 C-S cleavage

Caption: A simplified representation of potential fragmentation pathways for this compound in a mass spectrometer.

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.[10]

  • Instrumentation: A variety of mass spectrometers can be used, including those with Electrospray Ionization (ESI) or Electron Ionization (EI) sources, coupled to analyzers such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

  • Data Acquisition (EI):

    • If using Gas Chromatography-Mass Spectrometry (GC-MS), inject the sample onto the GC column for separation before it enters the EI source.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features. For HRMS, compare the measured mass to the calculated mass for the proposed elemental composition.

IV. UV-Vis Spectroscopy: A Glimpse into the Electronic Landscape

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λ_max) are indicative of the extent of conjugation in the system.

Expected Spectral Features:

  • The conjugated system of the this compound core is expected to exhibit strong absorptions in the UV region, typically between 200 and 400 nm.[11]

  • Substituents on the aromatic rings can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, depending on their electronic nature.[12] For instance, electron-donating groups tend to cause a red shift, while electron-withdrawing groups may cause a blue shift.

Comparative UV-Vis Data:

Compoundλ_max (nm)Solvent
Pyridine[11]202, 254Acidic mobile phase
Substituted Pyridine 1-Oxides[12]Varies with substitution-
Furo[2,3-b]pyridine derivatives[13]250-390Various

Note: Specific UV-Vis data for this compound derivatives is less commonly reported in the literature compared to NMR and IR data.

Experimental Protocol: UV-Vis Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Fill another quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The structural confirmation of this compound derivatives is a multifaceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. A logical and systematic approach, as outlined in this guide, ensures the unambiguous elucidation of their chemical structures. By understanding the principles behind each technique and the characteristic spectral features of this important class of compounds, researchers can confidently advance their work in drug discovery and development.

References

A Comparative Guide to Purity Assessment of Synthesized 2-(Phenylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous verification of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic compounds like 2-(Phenylthio)nicotinonitrile, a molecule of interest due to its structural motifs present in various bioactive agents, ensuring high purity is paramount. This guide provides an in-depth, comparative analysis of the principal analytical techniques used to assess the purity of newly synthesized this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Understanding the Analyte and Potential Impurities

This compound possesses a unique structure, combining a pyridine ring, a nitrile group, and a phenylthio ether linkage. Its synthesis, often involving nucleophilic aromatic substitution or related cross-coupling reactions, can introduce a spectrum of impurities. The nature of these impurities is intrinsically linked to the synthetic route employed.

Common Synthetic Precursors and Potential Impurities:

  • Starting Materials: Unreacted 2-chloronicotinonitrile or thiophenol are common process-related impurities.

  • By-products: Homocoupling of thiophenol to form diphenyl disulfide, or side reactions involving the nitrile group.

  • Solvent and Reagent Residues: Residual solvents from the reaction or purification steps (e.g., DMF, acetonitrile, ethanol) and leftover reagents.[1]

  • Degradation Products: Oxidation of the sulfide to a sulfoxide or sulfone can occur, particularly under harsh reaction or storage conditions.

A robust purity assessment strategy must be capable of separating and quantifying the target compound from this diverse array of potential contaminants.

Workflow for Comprehensive Purity Assessment

A multi-pronged analytical approach is essential for a conclusive purity determination. The following workflow illustrates a logical sequence of analyses, starting from basic characterization to highly sensitive chromatographic separations.

Purity Assessment Workflow Figure 1: Comprehensive Purity Assessment Workflow for this compound cluster_0 Initial Characterization cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Final Confirmation Melting_Point Melting Point Analysis / DSC HPLC High-Performance Liquid Chromatography (HPLC-UV/DAD) (Primary Purity Assay) Melting_Point->HPLC Proceed if sharp melt observed NMR_Structure 1H & 13C NMR Spectroscopy (Structural Confirmation) NMR_Structure->HPLC Proceed if structure is confirmed GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) (Volatile Impurities & By-products) HPLC->GC_MS If volatile impurities suspected Mass_Spec Mass Spectrometry (LC-MS) (Molecular Weight Confirmation) HPLC->Mass_Spec Confirm peak identity Final_Report Certificate of Analysis GC_MS->Final_Report Mass_Spec->Final_Report Synthesis_Batch Synthesized This compound Synthesis_Batch->Melting_Point Synthesis_Batch->NMR_Structure

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique is dictated by the specific information required, the nature of potential impurities, and the desired level of sensitivity. Below is a comparative summary of the most effective methods.

Technique Primary Purpose Strengths Limitations Typical Purity Range (%)
HPLC-UV/DAD Quantitative purity assessment; Impurity profilingHigh precision and accuracy; Excellent for non-volatile compounds; Diode-array detector aids in peak purity assessment.[2]Thermally labile compounds may degrade; Not suitable for volatile impurities.95.0 - >99.9
GC-MS Detection of volatile and semi-volatile impuritiesHigh sensitivity for volatile organic compounds (VOCs) and residual solvents; Provides structural information of impurities via mass spectrometry.[3]Not suitable for non-volatile or thermally labile compounds.Measures impurities at ppm level.
¹H & ¹³C NMR Structural confirmation and detection of major impuritiesProvides unambiguous structural information; Can quantify impurities with appropriate internal standards.[4]Lower sensitivity compared to chromatographic methods; Complex spectra can mask minor impurities.>95 (by relative integration)
Melting Point / DSC Preliminary purity indicationFast and inexpensive; A sharp melting range suggests high purity.[5]Insensitive to impurities with similar melting points; Not quantitative.Qualitative

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the gold standard for determining the purity of non-volatile organic compounds like this compound.[6] A reversed-phase method is typically the most effective starting point.

Expertise & Experience: The rationale for starting with a C18 column is its wide applicability for moderately polar to non-polar compounds. The acetonitrile/water mobile phase is chosen for its low UV cutoff and good solubilizing properties. An acidic modifier like formic acid is added to ensure consistent ionization of the pyridine nitrogen, leading to sharper, more symmetrical peaks.[7]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD), autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient is recommended to ensure the elution of both polar and non-polar impurities.

    • Start at 30% B, hold for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm. A DAD can be used to perform peak purity analysis across the entire UV spectrum.[8]

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Calculation of Purity: Purity is determined by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: The protocol's validity is ensured through a system suitability test (SST) before analysis. This involves injecting a standard solution multiple times to check for consistent retention times, peak areas, and theoretical plates, ensuring the system is performing correctly.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is indispensable for detecting impurities that are not amenable to HPLC analysis, such as residual solvents from synthesis and purification.

Expertise & Experience: A headspace sampling technique is preferred for residual solvent analysis as it introduces only the volatile components into the GC system, preserving the column and preventing contamination from the non-volatile main compound. A polar column like a DB-WAX or equivalent is often used for good separation of common polar solvents.

Experimental Protocol:

  • Instrumentation: GC system with a headspace autosampler and a Mass Spectrometer detector.

  • Column: A (5%-phenyl)-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is a good general-purpose column.[3][10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Scan Range: 35-500 m/z.

  • Sample Preparation: Accurately weigh ~50 mg of the this compound sample into a 20 mL headspace vial. Add 1 mL of a high-boiling point solvent like DMSO to dissolve the sample. Seal the vial.

  • Headspace Conditions:

    • Oven Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify against a standard of known solvent concentrations.

Trustworthiness: The method is validated by analyzing a blank solvent (DMSO) to ensure no interfering peaks are present. Spiking the sample with known amounts of expected solvents and assessing their recovery confirms the accuracy of the method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

While primarily a tool for structural elucidation, ¹H NMR can serve as a powerful method for purity assessment, especially for detecting structurally similar impurities.

Expertise & Experience: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is often a good first choice for many organic molecules.[4] The presence of sharp, well-resolved peaks and the correct integration values corresponding to the number of protons in the molecule provide strong evidence of purity. Impurities will present as extra peaks in the spectrum.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width covers the expected chemical shift range (~ -1 to 12 ppm).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Analysis:

    • Confirm that all observed peaks in the ¹H and ¹³C spectra correspond to the structure of this compound.[11]

    • Check for the absence of peaks corresponding to starting materials (e.g., 2-chloronicotinonitrile) or common by-products (e.g., diphenyl disulfide).

    • Integrate all peaks in the ¹H NMR spectrum. The relative integrals should correspond to the number of protons in each environment. The presence of impurities will often lead to integrals that are not whole number ratios.

Trustworthiness: The internal standard, tetramethylsilane (TMS), provides a reliable chemical shift reference (0 ppm). The consistency of the spectra across different batches serves as a self-validating measure of the synthetic process.

Conclusion

The purity assessment of synthesized this compound is not a task for a single analytical technique. A judiciously applied combination of orthogonal methods—HPLC for primary quantitative purity, GC-MS for volatile components, NMR for structural confirmation, and melting point for a rapid preliminary check—provides a comprehensive and trustworthy characterization. This multi-faceted approach ensures that the material meets the high standards required for research and development, ultimately contributing to the integrity and reproducibility of scientific outcomes.

References

A Comparative Guide to the Cytotoxicity of 2-(Phenylthio)nicotinonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds being investigated, nicotinonitrile derivatives have emerged as a promising class of molecules due to their diverse biological activities, including potent anticancer effects.[1][2] This guide provides a comparative analysis of the cytotoxic properties of 2-(Phenylthio)nicotinonitrile compounds and structurally related analogs, offering a synthesis of current research to aid researchers, scientists, and drug development professionals in this field.

Our discussion is grounded in experimental data from various in vitro studies, focusing on the differential cytotoxicity of these compounds against a panel of human cancer cell lines. We will delve into the structure-activity relationships that appear to govern their anticancer potential and explore the mechanistic underpinnings of their action. Furthermore, this guide furnishes detailed, field-proven protocols for key cytotoxicity assays, empowering researchers to validate and expand upon these findings.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of nicotinonitrile derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies a higher potency of the compound in inhibiting cell growth. The data presented below, collated from multiple studies, highlights the cytotoxic profiles of several nicotinonitrile derivatives, providing a basis for comparison.

It is important to note that direct cytotoxic data for a compound specifically named "this compound" is not extensively available in the public literature. However, by examining derivatives with similar structural motifs, we can infer potential activities and guide future research. The core structure of nicotinonitrile is a key pharmacophore, and substitutions at various positions significantly modulate its biological activity.[1][3]

Compound/Derivative ClassCancer Cell LineIC50 (µM)Key Observations & Reference
Nicotinonitrile Derivatives (General) MCF-7 (Breast)3.58Compound 7b showed remarkable cytotoxicity.[4]
PC-3 (Prostate)3.60Compound 7b also exhibited potent activity against prostate cancer cells.[4]
HepG2 (Liver)5.16Compound 19 showed a potent cytotoxic effect.[5]
HeLa (Cervical)4.26Compound 19 was also highly active against cervical cancer cells.[5]
Thienopyridine Derivatives HCT-116 (Colon)Selectively activeSeveral compounds showed selective activity against colon cancer cells.[2]
HepG2 (Liver)Selectively activeThese derivatives also demonstrated selective cytotoxicity towards liver cancer cells.[2]
Cyanopyridine Derivatives NCI-H460 (Lung)0.025Derivative 14a was the most effective against all tested cell lines.[6]
RKOP 27 (Colon)0.016Derivative 14a showed particularly high potency against this colon cancer line.[6]
1,2-Dihydropyridin-3-carbonitrile Derivatives MCF-7 (Breast)0.01 - 0.02Compounds 8 and 16 displayed high cytotoxic activity and were non-toxic to normal cells.[7]
NCI-H460 (Lung)0.01 - 0.02High potency was also observed against lung cancer cells.[7]
SF-268 (CNS)0.01 - 0.02CNS cancer cells were also highly sensitive to these compounds.[7]

Analysis of Structure-Activity Relationships (SAR):

The presented data, while not exhaustive, allows for the deduction of preliminary SAR insights:

  • Substitution Patterns: The nature and position of substituent groups on the pyridine and phenyl rings play a crucial role in determining the cytotoxic potency and selectivity.

  • Fused Ring Systems: The fusion of other heterocyclic rings, such as thiophene, to the nicotinonitrile core can enhance anticancer activity and introduce selectivity towards certain cancer types.[2]

  • Mechanism of Action: Several studies suggest that the cytotoxic effects of these compounds are mediated through the induction of apoptosis and inhibition of key cellular kinases like PIM-1.[4][8]

Mechanistic Insights: Unraveling the Mode of Action

Understanding the mechanism of action is critical for the rational design of more effective and less toxic anticancer drugs. For nicotinonitrile derivatives, several pathways have been implicated in their cytotoxic effects.

A prominent mechanism identified for some nicotinonitrile derivatives is the inhibition of PIM-1 kinase .[4][8] PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis. By inhibiting PIM-1, these compounds can effectively halt the growth of cancer cells and trigger programmed cell death.

Furthermore, many of these compounds have been shown to induce apoptosis , or programmed cell death, in cancer cells.[4] This is often characterized by cell cycle arrest at specific phases, such as G1 or G2/M, followed by the activation of apoptotic pathways.[9] Molecular docking studies have helped to visualize the binding interactions between these compounds and their molecular targets, providing a rationale for their inhibitory activity.[4]

Below is a conceptual diagram illustrating a potential signaling pathway affected by cytotoxic nicotinonitrile derivatives.

G cluster_0 Drug-Target Interaction cluster_1 Cellular Consequences cluster_2 Cell Fate a This compound Derivative b PIM-1 Kinase a->b Inhibition c Inhibition of Anti-Apoptotic Proteins b->c d Cell Cycle Arrest (G1 or G2/M) b->d e Activation of Caspase Cascade c->e d->e f Apoptosis e->f

Caption: Proposed mechanism of action for cytotoxic nicotinonitrile derivatives.

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for common assays used to evaluate the anticancer potential of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay Endpoint a Trypsinize and count cells b Seed cells in a 96-well plate a->b c Prepare serial dilutions of This compound compounds d Add compounds to respective wells c->d e Incubate for 24-72 hours d->e f Add MTT reagent to each well g Incubate for 2-4 hours f->g h Add solubilization solution (e.g., DMSO) g->h i Read absorbance at 570 nm h->i

References

A Senior Application Scientist's Guide to Cyanation: Benchmarking 2-(Phenylthio)nicotinonitrile Against Established Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of synthetic chemistry, the pursuit of efficient and selective methods for the introduction of the nitrile functionality remains a cornerstone of molecular design. This versatile group is a key building block in the synthesis of pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth analysis of 2-(Phenylthio)nicotinonitrile, a reagent with potential as a cyanating agent, and benchmarks its theoretical performance against well-established reagents in the field. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit.

Introduction: The Quest for Superior Cyanating Agents

The cyano group is a valuable functional group in organic synthesis due to its diverse reactivity.[1] It can be readily transformed into amines, carboxylic acids, amides, and tetrazoles, making it a strategic linchpin in the construction of complex molecules. The development of new cyanating reagents is driven by the need for improved safety, efficiency, and substrate scope.

Traditionally, the use of highly toxic reagents like metal cyanides has been a significant concern. This has spurred the development of safer alternatives, including electrophilic cyanating agents that act as a source of "CN+".[2][3] Among these, reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and various hypervalent iodine reagents have gained prominence.[2][4][5][6][7]

This guide introduces this compound as a potential electrophilic cyanating agent and provides a comparative analysis against established reagents based on plausible reactivity patterns and available data for analogous transformations.

The Contender: this compound

This compound is a stable, crystalline solid with the molecular formula C₁₂H₈N₂S.[8] Its structure, featuring a phenylthio group at the 2-position of the pyridine ring, suggests its potential to act as an electrophilic cyanide source. The electron-withdrawing nature of the nitrile and the pyridine ring can activate the C2-S bond, making the cyano group susceptible to nucleophilic attack.

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of 2-chloronicotinonitrile with thiophenol. This straightforward preparation adds to its potential appeal as a readily accessible reagent.

Synthesis_of_this compound 2-Chloronicotinonitrile 2-Chloronicotinonitrile This compound This compound 2-Chloronicotinonitrile->this compound Thiophenol, Base Alpha-Cyanation_Reaction cluster_reactants Reactants Substrate Ethyl 2-oxocyclopentanecarboxylate Product Ethyl 1-cyano-2-oxocyclopentanecarboxylate Substrate->Product Reagent Cyanating Agent Reagent->Product Electrophilic_Cyanation_Mechanism cluster_substrate Substrate Activation cluster_reagent Cyanating Reagent Enolate Enolate Formation (from β-keto ester + Base) Product α-Cyanated Product Enolate->Product Nucleophilic Attack on 'CN+' Reagent Electrophilic Cyanating Agent (e.g., this compound) Reagent->Product Byproduct Leaving Group Reagent->Byproduct Synthesis_Workflow Start Start Step1 Dissolve 2-chloronicotinonitrile and thiophenol in DMF Start->Step1 Step2 Add K₂CO₃ portion-wise Step1->Step2 Step3 Stir at room temperature for 12 hours Step2->Step3 Step4 Pour into ice-water Step3->Step4 Step5 Collect precipitate by filtration Step4->Step5 Step6 Wash with water and dry Step5->Step6 End Obtain this compound Step6->End

References

A Comparative Guide to the Experimental Landscape of 2-(Phenylthio)nicotinonitrile and Its Bioactive Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of biologically active compounds.[1] Its synthetic tractability allows for diverse substitutions on the pyridine ring, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Marketed drugs such as the kinase inhibitors Bosutinib and Neratinib underscore the therapeutic significance of this versatile scaffold.[1]

This guide will delve into the experimental data of key analogs of 2-(phenylthio)nicotinonitrile, focusing on derivatives with substitutions at the 2-position of the nicotinonitrile ring, which significantly influences their biological profiles.

Comparative Analysis of Bioactivity

The introduction of a phenylthio group at the 2-position of the nicotinonitrile ring is anticipated to modulate its electronic and steric properties, thereby influencing its interaction with biological targets. To contextualize the potential activities of this compound, we will examine the experimental data for three key classes of its analogs:

  • 2-Oxonicotinonitriles: These analogs replace the thioether with a carbonyl group, offering a point of comparison for the effect of the sulfur atom.

  • Substituted 2-Thionicotinonitriles and other Thio-derivatives: These compounds retain the sulfur linkage, providing insights into the role of different substituents on the thio-group and the pyridine ring.

  • Other Substituted Nicotinonitriles: A broader view of how different functionalities at the 2-position and elsewhere on the ring impact bioactivity.

Anticancer and Cytotoxic Activity

The nicotinonitrile scaffold is a frequent feature in the design of novel anticancer agents, often targeting kinases and inducing apoptosis.[2][3]

Compound ClassSpecific Derivative(s)Cell Line(s)IC50 ValuesReference(s)
Substituted Nicotinonitriles Compounds 13 and 19 (containing pyrazole moieties)HepG2 (Hepatocellular Carcinoma)8.78 ± 0.7 µg/mL and 5.16 ± 0.4 µg/mL[4][5]
HeLa (Cervical Carcinoma)15.32 ± 1.2 µg/mL and 4.26 ± 0.3 µg/mL[4][5]
Pyrido[2,3-d]pyrimidine Derivatives Compound 4 MCF-7 (Breast Cancer)0.57 µM[6]
HepG2 (Hepatocellular Carcinoma)1.13 µM[6]
Compound 11 MCF-7 (Breast Cancer)1.31 µM[6]
HepG2 (Hepatocellular Carcinoma)0.99 µM[6]
Benzofuran-Nicotinonitrile Derivatives Compound R12 NCI-H522 (Lung Cancer)-[3]
Pyridine-2(1H)-thione Derivatives Compounds 3b, 4c–5d, 7b–12a, 10d, 13b HepG2 (Hepatocellular Carcinoma) & HCT-116 (Colon Carcinoma)Selectively active[7]

Expert Insights: The data suggests that the nicotinonitrile scaffold is a versatile platform for developing potent cytotoxic agents. The presence of bulky aromatic and heterocyclic substituents, such as pyrazole and benzofuran moieties, appears to be a key determinant of anticancer activity.[3][4][5] For instance, compounds 13 and 19 demonstrated significant cytotoxicity against both HepG2 and HeLa cell lines, with compound 19 showing activity comparable to the standard drug Doxorubicin.[4][5] Furthermore, derivatives of pyrido[2,3-d]pyrimidine, which can be synthesized from nicotinonitrile precursors, exhibit potent cytotoxicity in the nanomolar to low micromolar range against breast and liver cancer cell lines.[6] The selective activity of certain pyridine-2(1H)-thione derivatives against liver and colon cancer cells highlights the potential for developing targeted therapies.[7]

The mechanism of action for many of these compounds involves the inhibition of key cellular signaling pathways. For example, the benzofuran-nicotinonitrile derivative R12 was shown to induce cell cycle arrest and apoptosis, with molecular docking studies indicating a high binding affinity for the Epidermal Growth Factor Receptor (EGFR).[3]

anticancer_mechanism cluster_compound Nicotinonitrile Derivative (e.g., R12) cluster_cell Cancer Cell Compound Substituted Nicotinonitrile EGFR EGFR Compound->EGFR Inhibition Signaling Downstream Signaling Pathways EGFR->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Apoptosis Apoptosis Signaling->Apoptosis Inhibition of Anti-apoptotic signals

Caption: MTT Assay Workflow for Cytotoxicity Screening.

Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of bacterial growth.

Methodology:

  • Culture Preparation: A standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension using a sterile swab.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume (e.g., 100 µL) of the test compound at a known concentration is added to each well. A standard antibiotic and a solvent control are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound. [6][8]

Structure-Activity Relationship (SAR) Insights and Future Directions

The collective experimental data on nicotinonitrile analogs provides valuable insights into their structure-activity relationships.

dot

sar_nicotinonitrile cluster_core Nicotinonitrile Core cluster_positions Key Substitution Positions Core Pyridine Ring with Cyano Group pos2 Position 2 (Thioether, Carbonyl, etc.) Core->pos2 Influences electronic properties and target interaction pos46 Positions 4 & 6 (Aryl, Heterocyclic groups) Core->pos46 Impacts steric bulk and scaffolding for target binding

Caption: Key SAR Determinants of Nicotinonitrile Derivatives.

  • Position 2: The nature of the substituent at the 2-position is critical. The presence of a thioether, as in this compound, or a carbonyl group, as in 2-oxonicotinonitriles, significantly alters the electronic distribution of the pyridine ring and its hydrogen bonding capacity, which in turn affects biological activity.

  • Positions 4 and 6: Substitutions at these positions with bulky and diverse aromatic or heterocyclic rings are consistently associated with enhanced bioactivity, particularly in the context of anticancer agents. [3][4][5]These groups likely provide crucial interactions with the binding pockets of target proteins.

Future Research: The lack of direct experimental data for this compound presents a clear opportunity for further investigation. Based on the comparative analysis in this guide, future research should focus on:

  • Synthesis and Characterization: The synthesis of this compound and a library of its derivatives with varied substituents on the phenyl ring.

  • Biological Screening: Comprehensive screening of these new compounds for anticancer, antimicrobial, and antiviral activities using the standardized protocols outlined above.

  • Mechanism of Action Studies: For any identified "hit" compounds, detailed mechanistic studies, including target identification and validation, should be pursued.

  • In Vivo Evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

By systematically exploring the chemical space around this compound, the scientific community can unlock the full therapeutic potential of this promising scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Phenylthio)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and responsible disposal. 2-(Phenylthio)nicotinonitrile, a compound featuring a pyridine ring, a nitrile group, and a thioether linkage, presents a specific hazard profile that demands a rigorous and well-understood disposal protocol. This guide provides the essential, step-by-step procedures for its management, grounded in chemical principles to ensure the safety of laboratory personnel and environmental integrity.

Part 1: Hazard Assessment - Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. This compound is classified as acutely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Furthermore, it is suspected to cause damage to organs through prolonged or repeated exposure. The primary danger stems from its nitrile (-C≡N) and thioether (-S-) functional groups, which dictate its toxicological profile and the necessary precautions for its disposal.

Table 1: GHS Hazard Profile for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled
Specific Target Organ ToxicityCategory 1H372: Causes damage to organs through prolonged or repeated exposure

This high level of toxicity necessitates that all waste streams containing this compound be treated as hazardous. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain[1].

Part 2: Core Disposal Protocol - Segregation and Containment

The most direct and universally required method for disposal is segregation and collection for incineration by a licensed hazardous waste disposal facility. This protocol minimizes chemical manipulation and is the default procedure for all waste streams.

Step-by-Step Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container with a screw cap. The container must be compatible with the solvents used. A polyethylene or glass container is typically appropriate.

  • Labeling: The label must be unambiguous. Affix a hazardous waste label that includes:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste" and "Acutely Toxic"

    • The primary hazard pictograms (Skull and Crossbones, Health Hazard)

    • An accurate list of all components, including solvents.

  • Collecting Liquid Waste: Carefully pour all solutions containing this compound into the designated waste container using a funnel. This includes reaction mother liquors, chromatography fractions, and solvent rinses. Perform this transfer inside a certified chemical fume hood.

  • Collecting Solid Waste:

    • Grossly Contaminated Items: Unused or residual solid this compound should be transferred to a labeled, sealed container. Do not mix with other solid wastes.

    • Contaminated Consumables: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, contaminated silica gel) must be collected in a separate, sealed plastic bag or container labeled as acutely toxic hazardous waste[2][3].

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the lab. This area should be in a secondary container to contain any potential leaks. Ensure it is stored away from incompatible materials[4].

  • Arranging Disposal: Once the container is full or has been in storage for the maximum allowed time per institutional guidelines (typically 6 months), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[1][5][6].

Part 3: Decontamination of Surfaces and Glassware

Effective decontamination is crucial to prevent unintentional exposure from residual compound on laboratory surfaces and equipment. The thioether functional group is susceptible to oxidation, which can convert it into a less volatile and less odorous sulfoxide or sulfone. This principle forms the basis of our recommended decontamination procedure.

Step-by-Step Decontamination Protocol:

  • Prepare Decontaminating Solution: Inside a chemical fume hood, prepare a fresh 10% aqueous solution of sodium hypochlorite (household bleach) or a solution of an oxidizing agent like Oxone™[7]. Caution: Bleach is corrosive and can react with certain solvents. Ensure compatibility with the surface you are cleaning.

  • Initial Wipe-Down: For spills, first absorb the bulk of the material with an inert absorbent (e.g., vermiculite or sand). Carefully sweep this into the solid hazardous waste container.

  • Apply Oxidizing Solution: Liberally apply the decontamination solution to the affected surface or glassware. Allow a contact time of at least 30 minutes. This allows for the oxidation of the thioether moiety[8].

  • Wipe and Rinse: Wipe the surface with paper towels, disposing of them into the solid hazardous waste stream. For glassware, after the contact time, thoroughly rinse with water.

  • Final Cleaning: The decontaminated glassware can now be washed using standard laboratory detergents.

  • Collect all rinsates and wipes as hazardous waste.

Part 4: Disposal Pathway Decision Logic

The following diagram outlines the decision-making process for managing different waste streams of this compound.

G start Waste Generated (Contains this compound) waste_type What is the nature of the waste? start->waste_type solid_waste Contaminated Solids (Gloves, Paper, Silica) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid spill_residue Spill Residue / Contaminated Surfaces waste_type->spill_residue Surface Contamination collect_solid Procedure: 1. Double-bag in sealed plastic bags. 2. Label as 'Acutely Toxic Waste'. 3. Store for EHS pickup. solid_waste->collect_solid collect_liquid Procedure: 1. Collect in a labeled, sealed container. 2. Add 'Acutely Toxic' & component list. 3. Store in secondary containment for EHS pickup. liquid_waste->collect_liquid decontaminate Procedure: 1. Absorb spill if necessary. 2. Apply 10% bleach solution (30 min contact time). 3. Wipe clean, collecting all materials as solid waste. 4. Follow with standard cleaning. spill_residue->decontaminate

Caption: Decision tree for proper handling and disposal of this compound waste.

Part 5: Emergency Response

In the event of an accidental exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water for at least 15 minutes. Immediately call a POISON CENTER or physician.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or physician.

  • Ingestion: Rinse mouth. Immediately call a POISON CENTER or physician. Do not induce vomiting.

Always have the Safety Data Sheet (SDS) available for emergency responders.

By adhering to these scientifically-grounded procedures, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment. The principles of containment, decontamination through chemical oxidation, and proper segregation are the pillars of safe laboratory practice when handling highly potent compounds like this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.